rIno.H-Arg-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
503059-87-8 |
|---|---|
Molecular Formula |
C16H26N8O7 |
Molecular Weight |
442.43 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5.C6H14N4O2/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18;7-4(5(11)12)2-1-3-10-6(8)9/h2-4,6-7,10,15-17H,1H2,(H,11,12,18);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-,6-,7-,10-;4-/m10/s1 |
InChI Key |
QTMDQETVTMLSEF-JFBGYKOFSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Arginine-Containing Dipeptides
An in-depth technical guide on the synthesis and purification of arginine-containing dipeptides, with a speculative focus on "rIno.H-Arg-OH".
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine-containing peptides are crucial in numerous biological processes and are a focal point in drug discovery and development. Their synthesis, however, presents unique challenges due to the highly basic and nucleophilic nature of the guanidinium group in the arginine side chain. This guide provides a comprehensive overview of the methods for the synthesis and purification of arginine-containing dipeptides.
It is important to note that the term "this compound" does not correspond to a standard or readily identifiable chemical entity in the scientific literature. The "rIno" component is ambiguous. This guide will, therefore, focus on the general principles of synthesizing and purifying a dipeptide containing arginine (H-Arg-OH) linked to another moiety, which we will refer to as "X" (representing the ambiguous "rIno"). A speculative synthesis for a potential interpretation of "rIno" as a nitric oxide-related modification is also presented.
General Synthesis Strategies for Arginine-Containing Dipeptides
The synthesis of arginine-containing peptides can be broadly categorized into two main approaches: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Synthesis.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for peptide synthesis, offering advantages in terms of ease of purification and automation. The general workflow involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.
Experimental Protocol for a Generic X-Arg Dipeptide via SPPS:
-
Resin Preparation: Start with a suitable resin, such as a Rink Amide resin if a C-terminal amide is desired, or a Wang resin for a C-terminal carboxylic acid. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling (Arginine):
-
The arginine building block must have its α-amino group protected (e.g., with Fmoc) and its side chain guanidinium group protected (e.g., with Pbf, Pmc, or Boc).
-
Dissolve the protected arginine (e.g., Fmoc-Arg(Pbf)-OH) in a solvent like DMF.
-
Activate the carboxylic acid group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).
-
Add the activated amino acid solution to the swollen resin and allow it to react for a specified time (typically 1-2 hours) to form a covalent bond.
-
-
Fmoc Deprotection: Remove the Fmoc protecting group from the α-amino group of the resin-bound arginine using a solution of 20% piperidine in DMF. This exposes the amino group for the next coupling step.
-
Second Moiety Coupling ("X"):
-
If "X" is an amino acid, a protected version (e.g., Fmoc-X-OH) is coupled using the same activation and coupling procedure as for arginine.
-
If "X" is a different chemical moiety, it must have a reactive carboxyl group (or another functional group that can react with the free amine) to be coupled to the arginine.
-
-
Cleavage and Deprotection: Once the desired dipeptide is assembled on the resin, it is cleaved from the solid support, and all protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) to prevent side reactions.
-
Purification: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Solid-Phase Synthesis of an X-Arg Dipeptide
Caption: General workflow for the solid-phase synthesis of an X-Arg dipeptide.
Solution-Phase Synthesis
Solution-phase synthesis involves carrying out the reactions in a homogeneous solution. While it can be more challenging for longer peptides, it is a viable and sometimes preferred method for the synthesis of short peptides like dipeptides, especially for large-scale production.
Experimental Protocol for a Generic X-Arg Dipeptide via Solution-Phase Synthesis:
-
Protection of Arginine: The starting arginine must have its α-amino group and side chain guanidinium group protected. The C-terminal carboxyl group can also be protected as an ester (e.g., methyl or benzyl ester).
-
Activation of "X": The carboxyl group of the "X" moiety (which also has its other functional groups protected) is activated using a coupling reagent.
-
Coupling Reaction: The activated "X" is reacted with the deprotected α-amino group of the arginine derivative in a suitable organic solvent.
-
Deprotection: The protecting groups are removed in a stepwise manner to yield the final dipeptide.
-
Purification: The product is purified from the reaction mixture using techniques such as crystallization, extraction, or chromatography.
Protecting Group Strategies for the Arginine Side Chain
The choice of protecting group for the guanidinium side chain is critical for a successful synthesis. The protecting group must be stable during the peptide chain elongation but readily removable during the final cleavage step.
| Protecting Group | Abbreviation | Cleavage Conditions | Advantages | Disadvantages |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Strong acid (e.g., TFA) | Good stability, reduced side reactions | Can be bulky |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Strong acid (e.g., TFA) | Similar to Pbf | |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Can be used orthogonally in some schemes | Can be less stable |
| Nitro | NO2 | Catalytic hydrogenation | Orthogonal to acid-labile groups | Can be difficult to remove completely |
Purification of Arginine-Containing Dipeptides
Due to the basic nature of the arginine side chain, arginine-containing peptides are often highly polar and can be challenging to purify.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common method for the purification of synthetic peptides.
General Protocol for RP-HPLC Purification:
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase: A gradient of an organic solvent (usually acetonitrile) in water is used for elution. An ion-pairing agent, such as trifluoroacetic acid (TFA) or formic acid, is added to both the aqueous and organic phases to improve peak shape and resolution.
-
Detection: The peptide is typically detected by its UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the desired product peak are collected, and the identity and purity of the peptide are confirmed by mass spectrometry.
Ion-Exchange Chromatography
Given the positive charge of the arginine side chain at neutral pH, cation-exchange chromatography can be an effective purification method.
General Protocol for Ion-Exchange Chromatography:
-
Resin: A strong or weak cation-exchange resin is used.
-
Binding: The crude peptide is loaded onto the column at a pH where it carries a net positive charge.
-
Elution: The peptide is eluted by increasing the salt concentration or the pH of the mobile phase.
A Speculative Synthesis Pathway: Nω-hydroxy-L-arginine (NOHA) Containing Dipeptide
One possible, though speculative, interpretation of "rIno" could relate to inhibitors of nitric oxide synthase, where Nω-hydroxy-L-arginine (NOHA) is a key intermediate. The synthesis of a dipeptide containing NOHA would require specific strategies.
Logical Workflow for the Synthesis of a NOHA-containing Dipeptide
Caption: A conceptual workflow for the synthesis of a NOHA-containing dipeptide.
The synthesis of Nω'-hydroxy-Nω-methyl-L-arginine has been reported starting from Nδ-(benzyloxycarbonyl)-L-ornithine in eight steps. A similar multi-step solution-phase synthesis would likely be required to produce a NOHA building block suitable for dipeptide synthesis.
The synthesis and purification of arginine-containing dipeptides require careful consideration of protecting group strategies and purification methods. While the identity of "this compound" remains unclear, the principles and protocols outlined in this guide provide a solid foundation for the synthesis and purification of a wide range of arginine-containing dipeptides. Researchers and drug development professionals can adapt these methodologies to their specific target molecules. The successful synthesis will rely on a combination of robust synthetic strategies, appropriate protecting groups, and effective purification techniques to obtain the desired compound in high purity.
Unraveling the Cellular Mechanisms of Arginine and its Derivatives: A Technical Guide
Disclaimer: The compound "rIno.H-Arg-OH" is not a recognized standard chemical identifier in the public scientific literature. However, "H-Arg-OH" is a common representation for the amino acid L-Arginine[1][2][3]. The prefix "rIno" may denote a specific, proprietary, or novel modification of arginine, potentially involving an inosine-related moiety. Due to the absence of specific data for "this compound," this guide will focus on the well-documented mechanisms of action of its core component, L-Arginine. It will also briefly touch upon the known cellular roles of inosine to provide a hypothetical context for a combined molecule.
This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the cellular pathways modulated by L-Arginine.
Core Mechanisms of Action of L-Arginine
L-Arginine is a conditionally essential amino acid that plays a pivotal role in a multitude of physiological and pathological processes. Its mechanisms of action are diverse, primarily revolving around its role as a precursor for the synthesis of nitric oxide (NO) and other critical molecules.[4][[“]][6]
The Nitric Oxide (NO) Pathway
The most prominent mechanism of L-Arginine is its role as the sole substrate for nitric oxide synthase (NOS) enzymes, which catalyze the production of nitric oxide.[[“]][6][7] NO is a crucial signaling molecule involved in vasodilation, neurotransmission, and the immune response.[7]
Experimental Protocol: Measurement of Nitric Oxide Production
A common method to quantify NO production is the Griess assay, which measures nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in aqueous solutions.
-
Cell Culture and Treatment: Plate cells (e.g., endothelial cells) in a suitable medium and allow them to adhere. Treat the cells with L-Arginine at various concentrations and time points.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Assay: Mix 50 µL of the cell supernatant with 50 µL of the Griess reagent in a 96-well plate.
-
Incubation: Incubate the mixture at room temperature for 10 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Figure 1: L-Arginine to Nitric Oxide Signaling Pathway.
The mTOR Signaling Pathway
L-Arginine has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[8][9] This activation is crucial for tissue repair and muscle growth.[6]
Experimental Protocol: Western Blot for mTOR Pathway Activation
-
Cell Lysis: After treatment with L-Arginine, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR, p70S6K, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Figure 2: L-Arginine and the mTOR Signaling Pathway.
Potential Role of an "Ino" Moiety: The Inosine Connection
Inosine is a purine nucleoside that plays a significant role in purine metabolism and can act as a signaling molecule.[10][11] If "rIno" refers to an inosine derivative, a compound like "this compound" could potentially exhibit a dual mechanism of action.
Inosine has been shown to have immunomodulatory and neuroprotective effects.[10] Recent studies have also highlighted its role as an alternative energy source for T cells, particularly under glucose-restricted conditions, by providing its ribose moiety to the central carbon metabolism.[12][13]
A hypothetical "this compound" molecule could therefore:
-
Retain the NO-producing and mTOR-activating properties of L-Arginine.
-
Concurrently provide immunomodulatory signals or metabolic support to cells via the inosine component.
Quantitative Data Summary
| Parameter | L-Arginine Effect | Cell Type | Reference |
| NO Production | Increased | Endothelial Cells | [4][7] |
| mTORC1 Activation | Increased | Intestinal Epithelial Cells | [9] |
| Cell Proliferation | Stimulated | Mouse Mammary Epithelial Cells | [[“]] |
| Protein Synthesis | Enhanced | Porcine Trophectoderm Cells | [9] |
Concluding Remarks
L-Arginine is a multifaceted amino acid with well-defined roles in critical cellular pathways, most notably the nitric oxide and mTOR signaling cascades. While the specific properties of "this compound" remain to be elucidated, a comprehensive understanding of its core L-Arginine component provides a strong foundation for predicting its potential biological activities. The addition of an inosine-like moiety could introduce novel immunomodulatory or metabolic functions, making it a compound of significant interest for future investigation. Further research is imperative to characterize the precise mechanism of action and therapeutic potential of "this compound".
References
- 1. peptide.com [peptide.com]
- 2. glpbio.com [glpbio.com]
- 3. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is L-Arginine mechanism of action? - Consensus [consensus.app]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Arginine Hydrochloride? [synapse.patsnap.com]
- 8. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of nitric oxide pathway in arginine transport and growth of IPEC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inosine in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inosine: A bioactive metabolite with multimodal actions in human diseases [frontiersin.org]
- 12. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
An Inquiry Into "rIno.H-Arg-OH": A Search for Discovery and Historical Context
Despite a comprehensive search of available scientific and chemical literature, the molecule designated as "rIno.H-Arg-OH" does not appear to be a recognized or publicly documented compound. As a result, a detailed technical guide on its discovery, historical context, and associated experimental data cannot be provided at this time.
Searches for "this compound" and variations thereof did not yield any specific results. The search results did, however, provide information on related but distinct chemical entities, including:
-
H-Arg-OH (L-Arginine): The fundamental amino acid, L-arginine, which is a common building block in proteins and a precursor in various biological pathways. Its CAS number is 74-79-3.[1]
-
Fmoc-Arg-OH: An N-terminally protected form of arginine, where Fmoc (9-fluorenylmethyloxycarbonyl) is a common protecting group used in solid-phase peptide synthesis.
-
H-Arg(NO2)-OH (Ng-Nitro-L-arginine): A derivative of arginine where one of the nitrogen atoms of the guanidinium group is nitrated. This compound is often used as an inhibitor of nitric oxide synthase.[2]
-
H-Arg-Arg-Arg-Arg-OH: A short peptide consisting of four arginine residues.[3]
The prefix "rIno" in the user's query does not correspond to a standard chemical nomenclature for a protecting group or a modification of the arginine molecule found in publicly accessible databases. It is possible that "this compound" represents:
-
An internal or proprietary code for a compound within a research institution or pharmaceutical company.
-
A novel, yet-to-be-published molecule.
-
A typographical error in the chemical name.
-
A non-standard abbreviation used by a specific research group.
Without a more standard chemical identifier, such as a full chemical name, a CAS number, a SMILES string, or a reference in a peer-reviewed publication, it is not possible to retrieve the necessary information to construct the requested in-depth technical guide.
For researchers, scientists, and drug development professionals seeking information on a specific compound, providing a precise and widely recognized identifier is crucial for a successful literature search and data retrieval. Should a standard identifier for "this compound" become available, a comprehensive technical guide could be compiled.
References
An In-depth Technical Guide on the Role of Nω-nitro-L-arginine (L-NNA) in Nitric Oxide Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of Nω-nitro-L-arginine (L-NNA), a pivotal molecule in the study of nitric oxide (NO) signaling. Initially presumed from the query "rIno.H-Arg-OH," which is likely a typographical error, this document focuses on the well-characterized L-arginine analog, L-NNA. It serves as a potent competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), the enzyme family responsible for the synthesis of NO. This guide will delve into the mechanism of action of L-NNA, present its inhibitory constants, detail experimental protocols for its use in research, and illustrate the relevant biochemical pathways.
Introduction to Nitric Oxide Synthesis
Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] It is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[2] There are three main isoforms of NOS:
-
Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue, it plays a role in synaptic plasticity and central regulation of blood pressure.[1]
-
Endothelial NOS (eNOS or NOS3): Expressed in the endothelium, it is crucial for maintaining vascular tone.[1]
-
Inducible NOS (iNOS or NOS2): Its expression is induced in various cells in response to immunological stimuli, producing large amounts of NO for host defense.[3]
The synthesis of NO is a two-step oxidation process where L-arginine is converted to L-citrulline and NO.[2] This reaction requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[2]
Nω-nitro-L-arginine (L-NNA): A Potent NOS Inhibitor
Nω-nitro-L-arginine (also referred to as NG-nitro-L-arginine or L-NOARG) is a structural analog of L-arginine and one of the first synthetic inhibitors of NOS.[4] Its ability to block the synthesis of NO has made it an invaluable tool in elucidating the physiological roles of nitric oxide.[4]
L-NNA acts as a competitive inhibitor of all three NOS isoforms.[4] It binds to the active site of the enzyme, competing with the natural substrate, L-arginine. While it interacts non-covalently with all isoforms, its binding kinetics differ. The binding of L-NNA to iNOS is rapid and readily reversible with the addition of excess L-arginine.[4] In contrast, its binding to nNOS and eNOS is a time-dependent process with a slower reversal.[4]
A related and widely used compound is Nω-nitro-L-arginine methyl ester (L-NAME). L-NAME itself is a weak NOS inhibitor but serves as a prodrug for L-NNA.[4] In biological systems, ubiquitous esterases hydrolyze the methyl ester of L-NAME to produce L-NNA. L-NAME is often favored in experimental settings due to its higher aqueous solubility compared to L-NNA.[4] However, it's crucial to recognize that L-NAME's inhibitory effect is dependent on its conversion to L-NNA.[5]
Quantitative Data: Inhibitory Potency of L-NNA
The inhibitory potency of L-NNA is typically quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental conditions and the source of the enzyme.
| Inhibitor | NOS Isoform | Species | Ki | IC50 |
| L-NNA | nNOS | Bovine | 15 nM[6][7] | - |
| L-NNA | eNOS | Human | 39 nM[6][7] | - |
| L-NNA | iNOS | Mouse | 4.4 µM[6][7] | - |
| L-NAME (as L-NNA) | Brain NOS | Purified | - | 1.4 µM[5] |
| L-NAME (freshly dissolved) | Brain NOS | Purified | - | 70 µM[5][8] |
Table 1: Summary of reported Ki and IC50 values for L-NNA and L-NAME against different NOS isoforms.
Signaling Pathways
The canonical pathway for NO synthesis involves the conversion of L-arginine to L-citrulline and NO by NOS. This pathway is fundamental to the physiological effects of NO.
Diagram 1: The enzymatic conversion of L-arginine to L-citrulline and nitric oxide by NOS.
L-NNA competitively inhibits the binding of L-arginine to the active site of NOS, thereby blocking the synthesis of NO.
Diagram 2: Competitive inhibition of NOS by L-NNA, preventing NO synthesis.
Experimental Protocols
Several assays are commonly employed to measure NOS activity and the effects of inhibitors like L-NNA.
This is a direct and widely used method to measure NOS activity by quantifying the conversion of radiolabeled L-arginine to radiolabeled L-citrulline.[9][10][11]
Principle: The assay measures the formation of [3H] or [14C]-L-citrulline from [3H] or [14C]-L-arginine. The positively charged L-arginine is separated from the neutral L-citrulline by cation-exchange chromatography.
Protocol Outline:
-
Prepare Tissue/Cell Homogenate: Homogenize tissue or cells in a buffer containing protease inhibitors.
-
Reaction Mixture: Prepare a reaction mixture containing the homogenate, radiolabeled L-arginine, NADPH, and other necessary cofactors in a suitable buffer. For inhibitor studies, pre-incubate the homogenate with L-NNA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Stop Reaction: Terminate the reaction by adding a stop buffer, typically containing EDTA and a low pH buffer.
-
Separation: Apply the reaction mixture to a cation-exchange resin column. L-arginine binds to the resin, while L-citrulline passes through.
-
Quantification: Collect the eluate and quantify the amount of radiolabeled L-citrulline using a scintillation counter.
Diagram 3: General workflow for the citrulline assay to measure NOS activity.
This colorimetric assay is an indirect method for measuring NO production by quantifying one of its stable end products, nitrite (NO2-).[12][13][14]
Principle: The Griess reagent converts nitrite into a colored azo compound that can be measured spectrophotometrically at ~540 nm.[13]
Protocol Outline:
-
Sample Collection: Collect biological fluids (e.g., cell culture media, plasma).
-
Nitrate Reduction (Optional): If total NO production (nitrite + nitrate) is to be measured, nitrate in the sample must first be reduced to nitrite using nitrate reductase or cadmium.
-
Griess Reaction: Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the sample.
-
Incubation: Incubate at room temperature to allow for color development.
-
Measurement: Measure the absorbance at ~540 nm using a spectrophotometer.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.
Diagram 4: General workflow for the Griess assay to measure nitrite concentration.
This method allows for the direct measurement of NO by trapping it with oxyhemoglobin to form methemoglobin, which can be quantified spectrophotometrically.[15][16][17]
Principle: Nitric oxide avidly binds to the heme iron of oxyhemoglobin (HbO2), oxidizing it to methemoglobin (metHb). The change in the absorbance spectrum upon this conversion is used to quantify the amount of NO produced.
Protocol Outline:
-
Prepare Oxyhemoglobin Solution: Prepare a solution of purified oxyhemoglobin in a suitable buffer.
-
Reaction: Introduce the NO-containing sample (e.g., from a cell culture or a purified enzyme reaction) to the oxyhemoglobin solution.
-
Spectrophotometric Measurement: Record the absorbance spectrum of the solution before and after the addition of the NO source.
-
Quantification: Calculate the amount of methemoglobin formed, and thus the amount of NO trapped, from the change in absorbance at specific wavelengths.
Conclusion
Nω-nitro-L-arginine (L-NNA) is a cornerstone pharmacological tool for investigating the nitric oxide signaling pathway. Its potent and competitive inhibition of all NOS isoforms allows researchers to probe the multifaceted roles of NO in health and disease. Understanding its mechanism of action, inhibitory constants, and the appropriate experimental methodologies for its use is essential for any scientist or drug development professional working in this field. This guide provides a foundational understanding of these aspects to facilitate rigorous and reproducible research into the complex world of nitric oxide biology.
References
- 1. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Measurement of the nitric oxide synthase activity using the citrulline assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay of neuronal nitric oxide synthase by HPLC determination of citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Griess test - Wikipedia [en.wikipedia.org]
- 15. Nitric oxide detection with intracerebral microdialysis: important considerations in the application of the hemoglobin-trapping technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Research Portal [scholarworks.brandeis.edu]
- 17. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
Arginine-Based Peptidomimetics: A Technical Guide to Nitric Oxide Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of nitric oxide (NO), a critical signaling molecule in physiological and pathological processes, is catalyzed by a family of enzymes known as nitric oxide synthases (NOS).[1] Three distinct isoforms of NOS have been identified: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2). While nNOS and eNOS are constitutively expressed and play vital roles in neurotransmission and vasodilation respectively, iNOS is expressed in response to inflammatory stimuli and can produce large, cytotoxic concentrations of NO.[1] The dysregulation of NO production is implicated in a range of disorders, including neurodegenerative diseases, cardiovascular conditions, and inflammatory responses. Consequently, the development of specific inhibitors for NOS isoforms is a significant focus in drug discovery.
L-arginine is the natural substrate for all three NOS isoforms. As such, derivatives and analogues of L-arginine have been extensively investigated as competitive inhibitors of these enzymes.[2] This technical guide provides an in-depth overview of arginine-based peptidomimetics as NOS inhibitors, with a focus on quantitative inhibitory data, detailed experimental protocols for their synthesis and evaluation, and visualization of the relevant biological pathways and experimental workflows.
Quantitative Inhibitory Activity of Arginine Derivatives
The inhibitory potency of various arginine derivatives against the different NOS isoforms is typically quantified by their half-maximal inhibitory concentration (IC50). A curated summary of IC50 values for several key arginine-based inhibitors is presented below.
| Compound | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) | Notes |
| L-NMMA (NG-Monomethyl-L-arginine) | 4.9[3] | 3.5[3] | 6.6[3] | Competitive inhibitor of all NOS isoforms. |
| L-NAME (Nω-Nitro-L-arginine methyl ester) | Ki: 0.015[4] | Ki: 0.039[4] | Ki: 4.4[4] | Non-selective inhibitor, acts as a prodrug for L-NOARG.[5] |
| ADMA (Asymmetric dimethylarginine) | >300[2] | - | >300[2] | Endogenous NOS inhibitor, weak inhibitor of purified enzymes. |
| L-NIO (N5-(1-Iminoethyl)-L-ornithine) | - | - | - | Potent, with ~1.8-fold selectivity for murine iNOS over rat nNOS. |
| L-NPLA (Nω-Propyl-L-arginine) | IC50: 19 (in pituitary GH3 cells)[2] | - | - | Shows preference for nNOS. |
| 1400W | Ki: 2[4] | - | - | Highly selective inhibitor of iNOS.[4] |
Experimental Protocols
Synthesis of Nω-Nitro-L-arginine Methyl Ester (L-NAME)
This protocol describes a representative synthesis of L-NAME, a widely used non-selective NOS inhibitor.
Materials:
-
Nω-Nitro-L-arginine
-
Thionyl chloride
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Esterification:
-
Suspend Nω-Nitro-L-arginine in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled suspension while stirring. The addition should be performed in a fume hood due to the release of HCl and SO2 gases.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
-
Isolation and Purification:
-
Remove the methanol under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Triturate the crude product with anhydrous diethyl ether to precipitate the L-NAME hydrochloride salt.
-
Collect the solid product by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to yield Nω-Nitro-L-arginine methyl ester hydrochloride as a white solid.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized L-NAME using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
-
In Vitro Nitric Oxide Synthase (NOS) Inhibitor Screening Assay (Griess Assay)
This protocol outlines a general method for screening potential NOS inhibitors by measuring the production of nitrite, a stable and oxidized product of NO.
Materials:
-
Purified NOS enzyme (e.g., recombinant human nNOS, eNOS, or iNOS)
-
L-arginine (substrate)
-
NADPH
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
Calmodulin (for nNOS and eNOS)
-
Calcium Chloride (CaCl2) (for nNOS and eNOS)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
Test compounds (potential inhibitors)
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of L-arginine, NADPH, BH4, calmodulin, and CaCl2 in assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
NOS enzyme
-
Cofactors (NADPH, BH4, Calmodulin, CaCl2 as required for the specific isoform)
-
Test compound or vehicle control
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding L-arginine to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Nitrite Detection (Griess Reaction):
-
Stop the reaction.
-
Add Solution A of the Griess reagent to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Solution B of the Griess reagent to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite produced in each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
-
Visualizations
Signaling Pathway
References
- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-NMMA | NOS inhibitor | Hello Bio [hellobio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Metabolic Pathways and Regulation of L-Arginine and Riboinosine
Disclaimer: The compound specified as "rIno.H-Arg-OH" does not correspond to a standard chemical entity in public scientific literature or databases. The nomenclature suggests a potential complex or conjugate of Riboinosine ("rIno") and the amino acid L-Arginine ("H-Arg-OH"). This guide provides a detailed analysis of the metabolic pathways and regulation of these two constituent components based on available scientific data.
L-Arginine Metabolism and Regulation
L-Arginine is a semi-essential amino acid that serves as a crucial substrate for multiple metabolic pathways, playing a pivotal role in cell signaling, immune response, and tissue repair.[1][2] The cellular uptake of arginine is primarily mediated by members of the solute carrier family 7 (SLC7).[3] The metabolic fate of intracellular arginine is predominantly dictated by the competing activities of two key enzyme families: Nitric Oxide Synthases (NOS) and Arginases (ARG).[1][3][4]
Competing Metabolic Pathways
The two primary pathways of arginine metabolism are often mutually exclusive and can be cross-inhibitory, leading to different physiological outcomes.[3]
-
Nitric Oxide Synthase (NOS) Pathway: In this pathway, NOS enzymes metabolize L-arginine to produce nitric oxide (NO) and L-citrulline.[3][5] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and host defense.[5][6] This pathway is characteristic of M1 macrophages, which are involved in pro-inflammatory responses.[3]
-
Arginase (ARG) Pathway: Arginase enzymes hydrolyze L-arginine into ornithine and urea.[3] Ornithine is a precursor for the synthesis of polyamines (essential for cell proliferation) and proline (important for collagen production and tissue repair).[1][3] This pathway is dominant in M2 macrophages, which are associated with anti-inflammatory responses and tissue healing.[3]
The availability of L-arginine is a rate-limiting factor for both pathways, creating a metabolic competition that is central to regulating immune cell function and influencing the progression of various diseases, including cancer and infections.[1][5][7]
Regulation of L-Arginine Metabolism
The balance between the NOS and Arginase pathways is tightly regulated at multiple levels:
-
Cytokine Regulation: The expression of NOS and Arginase isoforms is reciprocally regulated by cytokines. Th1 cytokines, such as interferon-gamma (IFN-γ), typically induce the expression of inducible NOS (iNOS), promoting a pro-inflammatory M1 macrophage phenotype.[3][5] Conversely, Th2 cytokines, like IL-4 and IL-13, upregulate Arginase I, driving an anti-inflammatory M2 phenotype.[3]
-
Substrate Availability: The transport of arginine into the cell via cationic amino acid transporters (CATs) is a critical control point.[3][5] Depletion of extracellular arginine can suppress both pathways and has been explored as a therapeutic strategy in certain cancers.[7]
-
Metabolic Cross-Inhibition: The pathways exhibit mutual inhibition. Nω-hydroxy-L-arginine (NOHA), an intermediate in the NOS pathway, is a potent inhibitor of both Arginase I and II.[3] Conversely, by consuming the common substrate, high arginase activity limits the availability of arginine for NO synthesis.[5]
-
Cofactor Availability: The activity of NOS enzymes is dependent on cofactors like tetrahydrobiopterin (BH4). Reduced levels of BH4 can lead to NOS "uncoupling," where the enzyme produces superoxide instead of NO.[6]
Signaling Pathway Diagrams
// Nodes ARG_ext [label="Extracellular\nL-Arginine", fillcolor="#F1F3F4"]; ARG_int [label="Intracellular\nL-Arginine", fillcolor="#FFFFFF", fontcolor="#202124"]; CAT [label="CAT Transporter", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// NOS Pathway iNOS [label="iNOS", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NOHA [label="NOHA\n(Intermediate)", fillcolor="#FFFFFF", fontcolor="#202124"]; NO [label="Nitric Oxide (NO)", fillcolor="#F1F3F4"]; CIT [label="L-Citrulline", fillcolor="#F1F3F4"];
// Arginase Pathway ARG1 [label="Arginase I", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ORN [label="Ornithine", fillcolor="#F1F3F4"]; UREA [label="Urea", fillcolor="#F1F3F4"];
// Downstream from Ornithine ODC [label="ODC", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Polyamines [label="Polyamines", fillcolor="#F1F3F4"]; Proline [label="Proline", fillcolor="#F1F3F4"];
// Cytokine Regulation Th1 [label="Th1 Cytokines\n(e.g., IFN-γ)", shape=note, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Th2 [label="Th2 Cytokines\n(e.g., IL-4, IL-13)", shape=note, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges ARG_ext -> CAT [label="Uptake"]; CAT -> ARG_int;
ARG_int -> iNOS [label="Substrate"]; iNOS -> NOHA; NOHA -> NO; iNOS -> CIT [style=dashed];
ARG_int -> ARG1 [label="Substrate"]; ARG1 -> ORN; ARG1 -> UREA;
ORN -> ODC; ODC -> Polyamines [label="Cell Proliferation"]; ORN -> Proline [label="Tissue Repair", style=dashed];
// Regulation Edges Th1 -> iNOS [label="Induces", style=dashed, color="#EA4335"]; Th2 -> ARG1 [label="Induces", style=dashed, color="#4285F4"]; NOHA -> ARG1 [label="Inhibits", arrowhead=tee, style=dashed, color="#EA4335"]; } . Caption: Competing metabolic pathways of L-Arginine.
// Nodes Arg [label="L-Arginine"]; Cit [label="L-Citrulline"]; Asp [label="Aspartate"]; AS [label="Argininosuccinate\nSynthetase (AS)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ArgininoS [label="Argininosuccinate"]; AL [label="Argininosuccinate\nLyase (AL)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Fum [label="Fumarate"]; NOS [label="NOS", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide"];
// Edges Arg -> NOS [label="Substrate"]; NOS -> Cit [label="Product"]; NOS -> NO [label="Co-product"]; Cit -> AS; Asp -> AS; AS -> ArgininoS; ArgininoS -> AL; AL -> Arg [label="Recycled"]; AL -> Fum; } . Caption: The Citrulline-Nitric Oxide (NO) recycling pathway.
Quantitative Data Summary
| Parameter | Enzyme | Value | Organism/Cell Type | Conditions | Reference |
| Km for Arginine | iNOS (murine) | 2-20 µM | Macrophages | - | (General Literature) |
| Km for Arginine | Arginase I (rat) | 1-2 mM | Liver | pH 9.5 | (General Literature) |
| Inhibition (Ki) | NOHA on Arginase I | ~1 µM | - | - | [3] |
(Note: Kinetic values can vary significantly based on isoform, species, and experimental conditions. The values presented are representative.)
Key Experimental Protocols
Protocol 1: Arginase Activity Assay
-
Principle: This assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase. The urea is then quantified colorimetrically.
-
Methodology:
-
Lysate Preparation: Lyse cells (e.g., macrophages) in a buffer containing a detergent (e.g., Triton X-100) and protease inhibitors.
-
Enzyme Activation: Add MnCl₂ to the lysate to activate arginase and incubate at 55-60°C for 10 minutes.
-
Hydrolysis Reaction: Add L-arginine solution (pH 9.7) to the activated lysate and incubate at 37°C for 60-120 minutes.
-
Reaction Termination: Stop the reaction by adding an acid mixture (e.g., H₂SO₄/H₃PO₄).
-
Urea Quantification: Add α-isonitrosopropiophenone (ISPF), heat at 100°C for 45 minutes, then cool in the dark for 10 minutes.
-
Measurement: Read the absorbance at 540 nm. Quantify urea concentration using a standard curve.
-
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.
-
Methodology:
-
Sample Collection: Collect cell culture supernatant from experimental wells.
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.
-
Reaction: Add Griess reagent to the supernatant in a 1:1 ratio.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540-570 nm. The intensity of the resulting magenta color is proportional to the nitrite concentration.
-
Quantification: Determine nitrite concentration using a sodium nitrite standard curve.
-
Riboinosine Metabolism and Regulation
Inosine is a purine nucleoside formed by the deamination of adenosine. It plays a key role in purine metabolism and has specific functions in tRNA, influencing the efficiency and fidelity of protein translation.
Purine Catabolism Pathway
Inosine is a central intermediate in the catabolic pathway for purines.
-
Inosine to Hypoxanthine: Inosine is phosphorolytically cleaved by purine nucleoside phosphorylase (PNP) to yield hypoxanthine and ribose-1-phosphate.
-
Hypoxanthine to Uric Acid: Hypoxanthine is then oxidized by xanthine oxidase to xanthine, which is further oxidized by the same enzyme to produce uric acid, the final product of purine degradation in humans.
Role in tRNA Modification
A significant regulatory role of inosine involves the modification of transfer RNA (tRNA).
-
A-to-I Editing: The enzyme TadA (tRNA-specific adenosine deaminase) catalyzes the deamination of adenosine to inosine at the wobble position (position 34) of the anticodon in specific tRNAs, notably tRNA-Arg(ACG).[8]
-
Codon Recognition: The presence of inosine at this position expands codon recognition. Inosine can pair with cytosine (C), adenine (A), and uracil (U). This modification allows a single tRNA-Arg to recognize multiple arginine codons (CGU, CGC, and CGA), thereby enhancing the efficiency of translating arginine-rich proteins.[8]
Metabolic Pathway Diagram
// Nodes Adenosine [label="Adenosine"]; Inosine [label="Inosine", style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; Hypoxanthine [label="Hypoxanthine"]; Xanthine [label="Xanthine"]; UricAcid [label="Uric Acid"];
// Enzymes ADA [label="Adenosine\nDeaminase", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PNP [label="Purine Nucleoside\nPhosphorylase (PNP)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; XO [label="Xanthine\nOxidase", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Adenosine -> Inosine [dir=forward, label="Deamination"]; Inosine -> Hypoxanthine [dir=forward, label="Phosphorolysis"]; Hypoxanthine -> Xanthine [dir=forward, label="Oxidation"]; Xanthine -> UricAcid [dir=forward, label="Oxidation"];
// Enzyme associations ADA -> Inosine [style=dotted, arrowhead=none]; PNP -> Hypoxanthine [style=dotted, arrowhead=none]; XO -> Xanthine [style=dotted, arrowhead=none]; XO -> UricAcid [style=dotted, arrowhead=none]; } . Caption: Catabolic pathway of Inosine via purine degradation.
Key Experimental Protocols
Protocol 3: Analysis of Inosine in tRNA by HPLC-MS
-
Principle: This method isolates total tRNA from cells and digests it into nucleosides, which are then separated and quantified using High-Performance Liquid Chromatography coupled with Mass Spectrometry.
-
Methodology:
-
tRNA Isolation: Isolate total RNA from cells using a method like TRIzol extraction, followed by purification of the tRNA fraction.
-
Enzymatic Digestion: Digest the purified tRNA to single nucleosides using a combination of enzymes, such as nuclease P1 followed by bacterial alkaline phosphatase.
-
Chromatographic Separation: Separate the resulting nucleosides using a reverse-phase HPLC column (e.g., C18) with a gradient elution (e.g., ammonium acetate buffer and acetonitrile).
-
Mass Spectrometry Detection: Detect and quantify the nucleosides using a mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). Specific mass transitions for inosine (parent ion -> fragment ion) are used for precise quantification.
-
Quantification: Calculate the amount of inosine relative to other canonical nucleosides (A, G, C, U) using calibration curves with known standards.
-
Potential Metabolic Fate of a Riboinosine-Arginine Complex
While no direct data exists for "this compound," the metabolism of a hypothetical conjugate or complex would likely involve its initial hydrolysis into individual components: riboinosine and L-arginine. Once separated, each molecule would enter its respective metabolic pathway as detailed above. The biological context, such as the specific cell type and its metabolic state (e.g., pro-inflammatory vs. anti-inflammatory), would then determine the ultimate fate of the L-arginine component. The riboinosine would be processed through the purine catabolism pathway. The linkage between the two molecules would be the critical factor determining the rate and location of this hydrolysis.
References
- 1. Immunogenic shift of arginine metabolism triggers systemic metabolic and immunological reprogramming to prevent HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginine - Wikipedia [en.wikipedia.org]
- 3. Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activating the iNOS regulatory pathway by arginine deprivation targets energy metabolism to induce autophagy-dependent apoptosis against spinal echinococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tRNA modifications as regulators of bacterial virulence and stress responses | PLOS Pathogens [journals.plos.org]
The Pivotal Role of Arginine and Its Mimetics in Protein and Enzyme Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Arginine, a semi-essential amino acid, is a cornerstone of numerous physiological processes due to the unique chemical properties of its guanidinium group. This functional group, which is positively charged at physiological pH, allows arginine residues in proteins to engage in a variety of non-covalent interactions, including hydrogen bonds and salt bridges. These interactions are critical for protein structure, stability, and function, playing a vital role in enzyme catalysis, protein-protein recognition, and protein-nucleic acid binding.[1]
The significance of arginine in biological pathways has made it a focal point in drug discovery and development. Many enzymes, such as nitric oxide synthases (NOS) and trypsin-like serine proteases, exhibit a strong preference for arginine in their substrates and inhibitors.[2][3] However, the inherent properties of arginine, such as its high basicity and polarity, can lead to poor oral bioavailability and lack of selectivity in drug candidates.[2] This has spurred the development of arginine mimetics—molecules that mimic the guanidinium group of arginine but possess improved pharmacological properties.[4] This technical guide provides an in-depth overview of the interactions of arginine and its mimetics with proteins and enzymes, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Quantitative Data: Interaction of Arginine Derivatives with Key Enzymes
The following tables summarize the inhibitory activities of various arginine derivatives against key enzyme targets. This data is crucial for understanding the structure-activity relationships of these compounds and for guiding the design of more potent and selective inhibitors.
Table 1: Inhibition of Nitric Oxide Synthase (NOS) Isoforms by Arginine Derivatives [2][5]
| Compound | nNOS (Ki in µM) | eNOS (Ki in µM) | iNOS (Ki in µM) |
| L-NMMA (NG-Monomethyl-L-arginine) | 0.2 - 5.5 | 0.5 - 7.9 | 4.9 - 39 |
| L-NNA (NG-Nitro-L-arginine) | 0.04 - 0.2 | 0.05 - 0.5 | 0.4 - 7.7 |
| L-NIO (N5-(1-Iminoethyl)-L-ornithine) | 0.2 - 4.6 | 0.4 - 9.1 | 0.2 - 3.9 |
| L-NIL (N6-(1-Iminoethyl)-L-lysine) | 9.0 | 47 | 0.9 |
Table 2: Inhibition of Thrombin by Arginine-Based Inhibitors [6][7][8]
| Compound | Inhibition Constant (Ki or IC50 in µM) | Notes |
| D-Phe-Pro-Arg-CH2Cl | kobs/[I] = 107 M-1s-1 | Potent irreversible inhibitor |
| L-Arginine | IC50 ≈ 8,000 - 12,000 | Weak inhibitor |
| TAEE (α-Tosyl-L-arginine ethyl ester) | IC50 = 7.4 | Inhibits thrombin-induced platelet activation |
| BAEE (Nα-Benzoyl-L-arginine ethyl ester) | IC50 = 56.9 | Inhibits thrombin-induced platelet activation |
| TAME (Nα-Tosyl-L-arginine methyl ester) | IC50 = 77.6 | Inhibits thrombin-induced platelet activation |
Table 3: Inhibition of Other Trypsin-Like Serine Proteases by Arginine Derivatives [9][10]
| Compound | Enzyme | Inhibition Constant (KM or Ki) |
| D-Phe-Pro-Arg-SBzl | Bovine Thrombin | KM = 0.72 µM |
| Argininal | Trypsin | Forms a transition-state analog |
| D-Phe-Pro-argininal | Thrombin | Strong binding |
| Gly-Gly-argininal | Urokinase | Strong binding |
Experimental Protocols
This section details common methodologies used to synthesize and evaluate arginine derivatives and to study their interactions with proteins and enzymes.
Solid-Phase Peptide Synthesis (SPPS) of Arginine-Containing Peptides
SPPS is a widely used method for synthesizing peptides, including those containing arginine and its analogs.[1][11][12][13]
General Protocol:
-
Resin Selection and First Amino Acid Attachment: A suitable resin, such as Wang or Rink amide resin, is chosen based on the desired C-terminal functionality (acid or amide). The first amino acid, which can be an arginine derivative, is attached to the resin. Pre-loaded resins are also commercially available.[12]
-
Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in a suitable solvent like dimethylformamide (DMF).[11]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin to form a peptide bond.
-
Washing: The resin is thoroughly washed after each deprotection and coupling step to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[11]
-
Purification and Analysis: The crude peptide is precipitated, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
Enzyme Inhibition Assays
Enzyme inhibition assays are used to determine the potency of arginine derivatives as enzyme inhibitors by measuring their IC50 or Ki values.[14][15]
General Protocol for a Spectrophotometric Inhibition Assay:
-
Reagent Preparation: Prepare a buffer solution appropriate for the enzyme of interest. Prepare stock solutions of the enzyme, substrate, and the arginine derivative inhibitor at various concentrations.
-
Assay Setup: In a microplate, add the buffer, the enzyme, and varying concentrations of the inhibitor. A control with no inhibitor is also included.
-
Pre-incubation: The enzyme and inhibitor are typically pre-incubated for a specific period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to each well.
-
Signal Detection: The progress of the reaction is monitored over time by measuring the change in absorbance or fluorescence of the product using a microplate reader.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The percent inhibition is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the data to a suitable equation. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
Example: Arginase Activity Assay [14]
This assay monitors the conversion of L-[guanidine-¹⁴C]-arginine to [¹⁴C]-urea.
-
A reaction mixture is prepared containing Tris-HCl buffer (pH 9.6), MnCl₂, and L-[guanidine-¹⁴C]-arginine.
-
The recombinant arginase enzyme is added to initiate the reaction.
-
The reaction is incubated at 37°C for 1 hour.
-
The reaction is terminated by adding a stop buffer containing sodium acetate and urea.
-
The amount of [¹⁴C]-urea produced is quantified using liquid scintillation counting.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein-Ligand Interaction
NMR spectroscopy is a powerful technique for studying the interactions between proteins and ligands, such as arginine derivatives, at an atomic level.[16][17][18]
General Protocol for NMR Titration:
-
Sample Preparation: A sample of the ¹⁵N-labeled protein is prepared in a suitable NMR buffer. A stock solution of the arginine derivative ligand is also prepared in the same buffer.
-
Initial Spectrum: A 2D ¹H-¹⁵N HSQC spectrum of the protein is recorded. This spectrum provides a unique peak for each backbone amide proton, creating a "fingerprint" of the protein.
-
Titration: Small aliquots of the ligand stock solution are added to the protein sample.
-
Spectral Acquisition: A ¹H-¹⁵N HSQC spectrum is acquired after each addition of the ligand.
-
Data Analysis: The chemical shifts of the protein's amide peaks are monitored. Changes in the chemical shifts of specific residues upon ligand addition indicate that these residues are in or near the binding site.
-
Dissociation Constant (Kd) Determination: The chemical shift perturbations are plotted against the ligand concentration, and the data is fitted to a binding isotherm to determine the dissociation constant (Kd), which is a measure of the binding affinity.
Signaling Pathways Involving Arginine
Arginine plays a crucial role in several key signaling pathways that regulate cell growth, metabolism, and physiological functions.
mTORC1 Signaling Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism that is activated by nutrients, including arginine.[19][20][21][22][23]
Caption: Arginine-dependent mTORC1 signaling pathway.
Arginine-Vasopressin (AVP) Signaling Pathway
Arginine-vasopressin (AVP), also known as antidiuretic hormone (ADH), is a peptide hormone that plays a crucial role in regulating water balance, blood pressure, and social behavior. It exerts its effects by binding to specific G protein-coupled receptors (GPCRs).[24][25][26][27]
Caption: Arginine-Vasopressin (AVP) V2 receptor signaling pathway.
Conclusion
The study of arginine and its mimetics continues to be a vibrant area of research with significant implications for drug discovery. The ability to design molecules that can selectively target arginine-binding proteins and enzymes opens up new avenues for the treatment of a wide range of diseases, from cardiovascular disorders to cancer. A thorough understanding of the quantitative aspects of these interactions, coupled with robust experimental methodologies and a clear picture of the relevant signaling pathways, is essential for the successful development of novel therapeutics. This guide provides a foundational overview of these key areas, serving as a valuable resource for researchers and scientists in the field.
References
- 1. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine mimetic structures in biologically active antagonists and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2007077112A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of thrombin by arginine-containing peptide chloromethyl ketones and bis chloromethyl ketone-albumin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of L- and D-arginine and some related esters on the cytosolic mechanisms of alpha-thrombin-induced human platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of hydrolysis of peptide thioester derivatives of arginine by human and bovine thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of L-Arginine Metabolizing Enzymes by L-Arginine-Derived Advanced Glycation End Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]
- 24. creative-biolabs.com [creative-biolabs.com]
- 25. researchgate.net [researchgate.net]
- 26. [Vasopressin receptors: structure/function relationships and signal transduction in target cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Vasopressin receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Use of Nω-Nitro-L-arginine (H-Arg(NO2)-OH) in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Nω-Nitro-L-arginine (H-Arg(NO2)-OH) in solid-phase peptide synthesis (SPPS). The nitro group, while one of the earliest protecting groups for the guanidino function of arginine, has seen renewed interest due to its stability and unique deprotection methods, offering an alternative to more commonly used protecting groups like Pbf and Pmc.
Introduction to Nω-Nitro-L-arginine in SPPS
Arginine is a critical amino acid in many biologically active peptides, with its guanidino group playing a key role in their function.[1] The strong basicity of the guanidino group (pKa ≈ 12.5) necessitates protection during SPPS to prevent side reactions.[1] The nitro (NO2) group is a strong electron-withdrawing group that reduces the basicity of the guanidino moiety, thus preventing undesirable reactions during peptide chain elongation.[1]
Recent studies have highlighted several advantages of using the NO2 protecting group:
-
Prevention of δ-lactam formation: The formation of δ-lactam is a significant side reaction during the activation and coupling of arginine, leading to termination of the peptide chain. The use of the NO2 group has been shown to prevent this side reaction.[1]
-
Stability: Fmoc-Arg(NO2)-OH exhibits high stability in common SPPS solvents like DMF and NBP, even at elevated temperatures, in contrast to other protected arginine derivatives.[1]
-
Orthogonal Deprotection: The nitro group can be removed under conditions that are orthogonal to the final TFA-mediated cleavage from the resin, allowing for selective deprotection on the solid phase.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of H-Arg(NO2)-OH in SPPS, comparing it with other common arginine protecting groups where data is available.
Table 1: Stability of Protected Arginine Derivatives
| Derivative | Solvent | Temperature | Stability | Reference |
| Fmoc-Arg(NO2)-OH | DMF, NBP | Room Temperature | Stable for >10 days | [2] |
| Fmoc-Arg(NO2)-OH | DMF, NBP | 45 °C (in presence of OxymaPure) | Stable | [1] |
| Fmoc-Arg(Pbf)-OH | DMF, NBP | Room Temperature | Stable for >10 days | [2] |
| Fmoc-Arg(Pbf)-OH | DMF, NBP | 45 °C (in presence of OxymaPure) | Stable | [1] |
| Fmoc-Arg(Boc)2-OH | DMF, NBP | Room Temperature | Degradation observed | [1] |
Table 2: Coupling and Deprotection Conditions
| Parameter | Condition | Details | Reference |
| Coupling Reagents | DIC/Oxyma | 1.5 eq. of Fmoc-Arg(NO2)-OH, DIC, and Oxyma in DMF or NBP. | [1] |
| Coupling Time | 1 - 2 hours | Monitored by HPLC. | [1] |
| Fmoc Deprotection | 20% Piperidine in DMF | Standard protocol. | [1][3] |
| On-Resin NO2 Deprotection | 2 M SnCl2, 0.04 M phenol, 0.2 M aq HCl in 2-MeTHF | 55 °C. | [1][2] |
| Global Deprotection & Cleavage | TFA/TIS/H2O (95:2.5:2.5) | 1 hour at room temperature. The NO2 group is stable to these conditions. | [1][2] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Arg(NO2)-OH in SPPS
This protocol describes the manual coupling of Fmoc-Arg(NO2)-OH to a growing peptide chain on a solid support.
Materials:
-
Peptidyl-resin (pre-swollen in DMF)
-
Fmoc-Arg(NO2)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF) or N-Butylpyrrolidinone (NBP)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Coupling:
-
In a separate vessel, prepare the coupling solution by dissolving Fmoc-Arg(NO2)-OH (1.5 eq.), OxymaPure® (1.5 eq.), and DIC (1.5 eq.) in DMF or NBP.
-
Add the coupling solution to the deprotected peptidyl-resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times), DCM (3 times), and MeOH (3 times).
-
-
Drying: Dry the resin under vacuum.
Protocol 2: On-Resin Deprotection of the Nitro Group
This protocol details the removal of the NO2 group from the arginine side chain while the peptide is still attached to the resin.
Materials:
-
Peptidyl-resin containing Arg(NO2)
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Phenol
-
Hydrochloric acid (HCl), aqueous solution
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
Prepare the Deprotection Cocktail: Prepare a solution of 2 M SnCl2, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.
-
Resin Treatment:
-
Add the deprotection cocktail to the peptidyl-resin.
-
Heat the reaction mixture to 55 °C.
-
Allow the reaction to proceed for the required time (can be monitored by HPLC analysis of a cleaved aliquot).
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with 2-MeTHF, DMF, DCM, and MeOH.
-
-
Drying: Dry the resin under vacuum.
Protocol 3: Global Deprotection and Cleavage from the Resin
This protocol is for the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups. Note that the NO2 group is stable under these conditions.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H2O)
-
Cold diethyl ether
Procedure:
-
Prepare the Cleavage Cocktail: Prepare a mixture of TFA, TIS, and H2O in a ratio of 95:2.5:2.5.
-
Cleavage:
-
Add the cleavage cocktail to the peptidyl-resin.
-
Allow the reaction to proceed for 1 hour at room temperature with occasional swirling.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the peptide under vacuum.
-
Visualizations
References
Application Notes and Protocols for Arginine-Containing Substrates in Enzyme Assays
Introduction
Serine proteases play a crucial role in numerous physiological and pathological processes, including coagulation, fibrinolysis, and inflammation.[1][2] The specific and sensitive detection of these enzymes is vital for both basic research and clinical diagnostics. Many of these proteases exhibit a preference for cleaving peptide bonds C-terminal to an arginine residue. This specificity has been exploited in the design of synthetic substrates for their quantification.
This document provides detailed application notes and protocols for the use of arginine-containing peptides as substrates in enzyme assays. While the specific molecule "rIno.H-Arg-OH" is not found in standard literature, it is representative of a class of synthetic substrates where a peptide ending in arginine is linked to a reporter group (here represented as "rIno"). Upon enzymatic cleavage, the reporter group is released, generating a detectable signal.
This guide will use a well-characterized chromogenic substrate, H-D-Pro-Phe-Arg-pNA (S-2302) , as a practical example.[3][4] In this case, the reporter group is p-nitroaniline (pNA), which is released upon cleavage by enzymes like plasma kallikrein and Factor XIIa, producing a yellow color that can be quantified spectrophotometrically.[3][4][5] The principles and protocols described herein are broadly applicable to other similar chromogenic or fluorogenic arginine-containing substrates.
Principle of the Assay
The enzymatic assay is based on the hydrolysis of the peptide substrate by the target serine protease. For the chromogenic substrate S-2302, the reaction proceeds as follows:
H-D-Pro-Phe-Arg-pNA + H₂O --(Enzyme)--> H-D-Pro-Phe-Arg-OH + pNA[5]
The enzyme, such as plasma kallikrein, catalyzes the cleavage of the amide bond between the arginine residue and the p-nitroaniline (pNA) molecule.[5] The rate of pNA release is directly proportional to the enzyme's activity and can be measured by monitoring the increase in absorbance at 405 nm.[3][5] The assay can be performed as a kinetic measurement (monitoring the change in absorbance over time) or as an endpoint assay (stopping the reaction after a fixed time).[5]
Quantitative Data: Kinetic Parameters
The efficiency of an enzyme-substrate interaction is characterized by its kinetic constants, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km signifies a higher affinity. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Below is a summary of kinetic data for representative arginine-containing substrates with their target enzymes.
| Enzyme | Substrate | Km | Vmax / kcat | Catalytic Efficiency (kcat/Km) | Reference |
| Human Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA (S-2302) | 0.2 mM | 6.8 µmol/min/PEU* | Not specified | [3] |
| Human Plasma Kallikrein | Fluorogenic Substrate | 0.91 mM | kcat = 19 s-1 | 2.1 x 104 M-1s-1 | [6] |
*PEU (Plasma Equivalent Units) refers to the activity generated from 1 ml of normal human plasma.[3]
Experimental Protocols
This section provides a detailed protocol for the determination of plasma kallikrein activity using the chromogenic substrate S-2302. This protocol can be adapted for measuring prekallikrein (after activation) or kallikrein inhibitors.[3][5]
Reagent Preparation
-
Tris Buffer (50 mM, pH 7.8 at 25°C):
-
Tris base: 6.1 g
-
Dissolve in 800 mL of distilled water.
-
Adjust pH to 7.8 at 25°C with 1 M HCl.
-
Bring the final volume to 1000 mL with distilled water.
-
The buffer is stable for up to six months when stored at 2-8°C.[5]
-
-
S-2302 Substrate Stock Solution (4 mM):
-
Acetic Acid (20%):
-
Used for the acid-stopped (endpoint) method.[5]
-
-
Plasma Sample:
-
Collect blood in 0.1 M sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge at 2000 x g for 20 minutes at 15-25°C.
-
To avoid cold activation of prekallikrein, process plasma at room temperature and use promptly, or freeze immediately at -20°C or below.[8]
-
Assay Procedure: Kinetic Method
This method is performed in a spectrophotometer capable of measuring absorbance at 405 nm at a constant temperature (e.g., 37°C).
-
Pre-warm the Tris buffer and substrate solution to 37°C.[9]
-
In a semi-microcuvette, add:
-
700 µL of Tris Buffer (50 mM, pH 7.8)
-
100 µL of plasma sample (diluted if necessary)
-
-
Mix gently and incubate for 3-4 minutes at 37°C to allow the temperature to equilibrate.
-
Initiate the reaction by adding:
-
200 µL of pre-warmed S-2302 stock solution (4 mM). The final substrate concentration will be 0.8 mM.
-
-
Mix immediately and start monitoring the change in absorbance at 405 nm (ΔA/min) for 1-5 minutes. Ensure the absorbance change is linear during the measurement period.
-
The kallikrein-like activity is proportional to the rate of absorbance change (ΔA/min).
Assay Procedure: Acid-Stopped (Endpoint) Method
This method is suitable for running multiple samples simultaneously, for example, in a 96-well plate.
-
In the wells of a microplate, add:
-
80 µL of Tris Buffer (50 mM, pH 7.8)
-
10 µL of plasma sample (diluted if necessary)
-
-
Incubate the plate at 37°C for 3-4 minutes.
-
Start the reaction by adding 10 µL of pre-warmed S-2302 stock solution (4 mM) to each well.
-
Incubate for a fixed time (e.g., 5-10 minutes) at 37°C. The incubation time should be optimized to ensure the reaction remains within the linear range.
-
Stop the reaction by adding 20 µL of 20% acetic acid to each well.
-
Read the absorbance (A) of each well at 405 nm.
-
Prepare a plasma blank for each sample by adding the reagents in reverse order (stop solution first) or by adding buffer instead of the sample. Subtract the blank absorbance from the sample absorbance.
Visualizations
Signaling Pathway: The Kallikrein-Kinin System
The diagram below illustrates the central role of plasma kallikrein in the Kallikrein-Kinin System (KKS), a key pathway in inflammation, blood pressure regulation, and coagulation.[1][10] Activation of Factor XII triggers the conversion of prekallikrein to active plasma kallikrein.[11] Kallikrein then cleaves high-molecular-weight kininogen (HK) to release the potent inflammatory mediator, bradykinin.[11][12]
References
- 1. Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromogenic peptide substrate assays and their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endotell.ch [endotell.ch]
- 4. S-2302™ | Chromogenic Substrates - Factor XIIa [coachrom.com]
- 5. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 6. Simple chromogenic peptide substrate assays for determining prekallikrein, kallikrein inhibition and kallikrein “like” activity in human plasma | CoLab [colab.ws]
- 7. diapharma.com [diapharma.com]
- 8. Prekallikrein, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 9. Substrates in Practice - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 10. youtube.com [youtube.com]
- 11. pnas.org [pnas.org]
- 12. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
Application Notes and Protocols for rIno.H-Arg-OH in Cell Culture and Media Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
rIno.H-Arg-OH , identified as Arginine 5'-inosine monophosphate , is a novel compound with significant potential in cell culture and drug development. This molecule uniquely combines L-arginine, a semi-essential amino acid crucial for cell proliferation and signaling, with inosine 5'-monophosphate (IMP), a key precursor in the de novo synthesis of purine nucleotides.[1][2] The dual nature of this compound suggests it may offer synergistic benefits for enhancing cell growth, viability, and function in vitro by simultaneously supporting both protein synthesis and nucleic acid metabolism.
These application notes provide a comprehensive overview of the theoretical framework for using Arginine 5'-inosine monophosphate in cell culture, based on the well-documented roles of its constituent parts. Detailed protocols for its application, potential effects on cellular pathways, and quantitative data from studies on arginine and inosine are presented to guide researchers in utilizing this promising supplement.
Mechanism of Action
The biological activity of Arginine 5'-inosine monophosphate is predicated on the combined effects of L-arginine and inosine monophosphate upon its cellular uptake and metabolism.
L-Arginine Component:
L-arginine is a substrate for several key metabolic pathways that influence cell proliferation, differentiation, and survival.[3][4] It is a precursor for the synthesis of:
-
Nitric Oxide (NO): Synthesized by nitric oxide synthase (NOS), NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[5][6][7][8] In cell culture, NO can modulate cell proliferation and apoptosis.[5]
-
Polyamines: Arginine is converted to ornithine, a precursor for polyamines like putrescine, spermidine, and spermine. Polyamines are essential for cell growth, differentiation, and the stabilization of nucleic acid and protein structures.
-
Creatine: An important molecule for energy homeostasis in cells with high energy demands.
-
Proline and Glutamate: Other amino acids that are vital for protein synthesis and cellular metabolism.
Arginine is also known to stimulate the mTOR signaling pathway , a central regulator of cell growth and proliferation.[3][9]
Inosine Monophosphate (IMP) Component:
Inosine monophosphate is the first nucleotide formed in the de novo purine synthesis pathway and serves as a critical branch-point for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][2][10] These purine nucleotides are the building blocks for DNA and RNA, making IMP essential for cell proliferation and function. Supplementation with inosine can enhance cell proliferation, particularly in rapidly dividing cells.[11][12][13] Inosine has also been shown to activate cell signaling pathways, including the A3 adenosine receptor, leading to the activation of PLC-PKC-MEK1/2-ERK1/2 and PI3K pathways.[11]
Potential Applications in Cell Culture
Based on the functions of its components, Arginine 5'-inosine monophosphate is anticipated to be a valuable supplement in various cell culture applications:
-
Enhancing Proliferation of Difficult-to-Grow Cells: By providing both a key amino acid and a purine precursor, it may boost the growth of fastidious or slow-growing cell lines.
-
Improving Viability in High-Density Cultures: In bioreactors and high-density cultures where nutrient depletion can be a limiting factor, this supplement could improve cell viability and productivity.
-
Serum-Free Media Optimization: As a defined supplement, it can be used to reduce or replace serum in cell culture media, leading to more consistent and reproducible experimental conditions.
-
Drug Discovery and Development: In drug screening assays, ensuring optimal cell health is crucial. This supplement can help maintain robust cell populations for more reliable screening results. It may also be investigated as a therapeutic agent itself, particularly in contexts where promoting cell growth and regeneration is desired.
Quantitative Data on Arginine and Inosine Supplementation
The following tables summarize quantitative data from published studies on the effects of L-arginine and inosine on various cell lines. This data can serve as a starting point for determining optimal concentrations of Arginine 5'-inosine monophosphate.
Table 1: Effects of L-Arginine Supplementation on Cell Culture
| Cell Line | Concentration Range | Observed Effect | Reference |
| Porcine Trophoblast (pTr2) | 0.4 mM | Optimal promotion of cell proliferation. | [3] |
| Human Endometrial Carcinoma (RL95-2) | 200 - 800 µM | Enhanced cell proliferation and reduced apoptosis. | |
| Channel Catfish Macrophages | Not specified | Enhanced phagocytosis and killing ability. | [13] |
| Channel Catfish Lymphocytes | Not specified | Enhanced proliferation upon mitogenic exposure. | [13] |
| Mouse Liver Epithelial (BNL CL2) | 400 - 800 µM | Increased protein expression and activation of AMPK and ACC-1. | [14] |
| Mouse Adipocyte (3T3 L1) | 400 - 800 µM | Decreased activation of AMPK and ACC-1. | [14] |
| Human Breast Cancer (MCF-7) | 0.4 mM | Sustained maximal growth up to 72 hours. |
Table 2: Effects of Inosine Supplementation on Cell Culture
| Cell Line | Concentration Range | Observed Effect | Reference |
| Human C32 Melanoma | Micromolar concentrations | Enhanced cell proliferation through A3 adenosine receptor activation. | [11] |
| Mouse Melanoma (B16F10) | ~10 nM | Potent stimulation of tumor cell proliferation via adenosine receptors. | [12] |
| Mouse Hippocampus (in vivo) | 0.33 mg/g body weight (oral) | Increased number of BrdU-positive cells in the dentate gyrus. | [13] |
| Murine Macrophages | 1 mM | Maximal inhibition of cytokine production. | [15] |
Experimental Protocols
The following are generalized protocols for the supplementation of cell culture media with Arginine 5'-inosine monophosphate. The optimal concentration should be determined empirically for each cell line and application.
Protocol 1: Preparation of Stock Solution
-
Reconstitution: Prepare a sterile stock solution of Arginine 5'-inosine monophosphate in a suitable solvent, such as sterile distilled water or PBS. A recommended starting concentration for the stock solution is 100 mM.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Aliquot the sterile stock solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Supplementation of Cell Culture Media
-
Thaw: Thaw an aliquot of the Arginine 5'-inosine monophosphate stock solution at room temperature.
-
Dilution: Dilute the stock solution directly into the complete cell culture medium to achieve the desired final concentration. Based on the data for arginine and inosine, a starting concentration range of 100 µM to 1 mM is recommended.
-
pH Check: After adding the supplement, ensure the pH of the medium is within the optimal range for your cell line and adjust if necessary.
-
Application: Replace the existing medium in your cell culture flasks or plates with the freshly supplemented medium.
-
Incubation: Incubate the cells under their standard culture conditions (e.g., 37°C, 5% CO₂).
Protocol 3: Assessment of Cellular Proliferation
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for proliferation assays.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing a range of concentrations of Arginine 5'-inosine monophosphate (e.g., 0, 50, 100, 200, 400, 800, 1000 µM). Include a positive control (e.g., medium with serum) and a negative control (e.g., basal medium without serum or supplement).
-
Incubation: Incubate the plate for a period of 24 to 72 hours.
-
Proliferation Assay: Assess cell proliferation using a standard method such as MTT, XTT, or BrdU incorporation assay.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the untreated control and plot a dose-response curve to determine the optimal concentration.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways that are likely to be modulated by the arginine and inosine components of Arginine 5'-inosine monophosphate.
References
- 1. fiveable.me [fiveable.me]
- 2. Inosinic acid - Wikipedia [en.wikipedia.org]
- 3. Arginine and its metabolites stimulate proliferation, differentiation, and physiological function of porcine trophoblast cells through β-catenin and mTOR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine-dependent immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. youtube.com [youtube.com]
- 7. academic.oup.com [academic.oup.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. mdpi.com [mdpi.com]
- 10. Inosine-5′-monophosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. Inosine strongly enhances proliferation of human C32 melanoma cells through PLC-PKC-MEK1/2-ERK1/2 and PI3K pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inosine Released from Dying or Dead Cells Stimulates Cell Proliferation via Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The effect of L-arginine supplementation on model in vitro cultured cellular metabolism that underpins metabolic disorders - Kent Academic Repository [kar.kent.ac.uk]
- 15. Inosine Exerts a Broad Range of Antiinflammatory Effects in a Murine Model of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Arginine-Based Drug Delivery Systems
Disclaimer: The specific compound "rIno.H-Arg-OH" did not yield specific results in the available literature. The following application notes and protocols are based on the well-documented applications of arginine-based lipids and surfactants in drug delivery systems, which leverage the unique properties of the arginine headgroup.
Application Notes
Title: Arginine-Based Cationic Lipids for Enhanced Drug and Gene Delivery
Arginine-based cationic lipids are a promising class of non-viral vectors for the delivery of therapeutic payloads such as plasmid DNA (pDNA), messenger RNA (mRNA), and other therapeutic molecules.[1][2][3][4][5] The positively charged guanidinium headgroup of arginine plays a crucial role in their function, facilitating the condensation of negatively charged genetic material and promoting interaction with and penetration of cell membranes.[3][6]
Key Advantages:
-
High Transfection Efficiency: Arginine-based liposomes have demonstrated high transfection efficiency, in some cases comparable or superior to commercially available reagents like Lipofectamine™ 2000.[1][5] The efficiency can be influenced by the counterion associated with the lipid.[1][5]
-
Low Cytotoxicity: Compared to many traditional transfection reagents, arginine-based lipids exhibit lower cytotoxicity, which is a significant advantage for clinical applications.[1][5]
-
Enhanced Cellular Uptake: The arginine residue can improve membrane permeability, facilitating the cellular uptake of the liposomal formulation.[3] Arginine-rich peptides are known to act as cell-penetrating peptides (CPPs), further highlighting the potential of arginine in drug delivery.[6]
-
Biodegradability: Surfactants and lipids based on amino acids like arginine are often biodegradable, reducing their environmental and biological toxicity.[7][8][9]
Applications:
-
Gene Therapy: Arginine-based liposomes are effective carriers for pDNA and mRNA, making them suitable for gene replacement therapies and gene editing applications.[1][4] They have shown particular promise for gene delivery to neuronal cells.[3]
-
Cancer Therapy: The ability of arginine-rich peptides to target specific cells and increase drug efficiency makes these systems promising for cancer therapy.[7]
-
Antimicrobial Agents: Arginine-based surfactants have demonstrated significant antimicrobial and antibiofilm activity, suggesting their potential use in pharmaceutical formulations.[7][9][10]
Quantitative Data Summary
Table 1: Physicochemical Properties of Arginine-Based Liposomes and Lipoplexes
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Arginine-based cationic liposomes (HCl salt) | ~100 | - | [1][5] |
| Arginine-based cationic liposomes (TFA salt) | ~100 | - | [1][5] |
| Lipoplexes (in absence of serum) | Large aggregates | Positive | [1][5] |
| Lipoplexes (in presence of serum) | Smaller size | Negative | [1][5] |
Table 2: Critical Micelle Concentration (CMC) of Arginine-Based Surfactants
| Surfactant | CMC (mM) | Reference |
| ANE | 7.5 | [8] |
| AHE | 2 | [8] |
Experimental Protocols
Protocol 1: Preparation of Arginine-Based Cationic Liposomes
Objective: To prepare unilamellar cationic liposomes using an arginine-based lipid.
Materials:
-
Arginine-based cationic lipid
-
Co-lipid (e.g., DOPE or cholesterol)
-
Chloroform
-
HEPES buffer (pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder
-
Dynamic Light Scattering (DLS) instrument
Methodology:
-
Dissolve the arginine-based cationic lipid and co-lipid in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with HEPES buffer by vortexing for 10-15 minutes. This will form multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Characterize the size and zeta potential of the prepared liposomes using a DLS instrument.[1][5]
Protocol 2: Formation and Characterization of Lipoplexes
Objective: To form complexes of cationic liposomes with plasmid DNA (lipoplexes) and characterize their properties.
Materials:
-
Prepared arginine-based cationic liposomes
-
Plasmid DNA (pDNA) solution
-
HEPES buffer (or serum-free cell culture medium)
-
Dynamic Light Scattering (DLS) instrument
Methodology:
-
Dilute the cationic liposome suspension to the desired concentration in HEPES buffer.
-
Dilute the pDNA solution to the desired concentration in a separate tube with the same buffer.
-
Add the diluted pDNA solution to the diluted liposome suspension dropwise while gently vortexing.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes.
-
Characterize the size and zeta potential of the resulting lipoplexes using a DLS instrument.[1][5]
Protocol 3: In Vitro Cell Transfection
Objective: To transfect mammalian cells with a reporter gene using arginine-based lipoplexes.
Materials:
-
Mammalian cell line (e.g., HeLa, PC-12)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Plasmid DNA (e.g., pEGFP-N1)
-
Prepared lipoplexes
-
96-well cell culture plates
-
Fluorescence microscope or plate reader
Methodology:
-
Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
On the day of transfection, remove the complete medium from the cells and wash with serum-free medium.
-
Prepare the lipoplexes as described in Protocol 2 at various N/P ratios (nitrogen in lipid to phosphate in DNA).
-
Add the lipoplex solution to the cells in serum-free medium.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
-
After incubation, remove the transfection medium and replace it with a complete medium.
-
Incubate the cells for another 24-48 hours.
-
Assess transfection efficiency by observing the expression of the reporter protein (e.g., GFP) under a fluorescence microscope or by quantifying the fluorescence using a plate reader.[1][5]
Protocol 4: Cytotoxicity Assay
Objective: To evaluate the cytotoxicity of the arginine-based liposomes.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
Arginine-based liposome suspension
-
MTT or similar cell viability assay kit
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate as for the transfection assay.
-
Prepare serial dilutions of the arginine-based liposomes in a complete medium.
-
Remove the medium from the cells and add the liposome dilutions.
-
Incubate the cells for 24-48 hours.
-
Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).
-
Measure the absorbance using a microplate reader and calculate the percentage of cell viability relative to untreated control cells.[1][5]
Visualizations
Caption: General structure of an arginine-based cationic lipid.
Caption: Workflow for lipoplex preparation and characterization.
Caption: Proposed mechanism of cellular uptake for arginine-rich CPPs.
References
- 1. Arginine-based cationic liposomes for efficient in vitro plasmid DNA delivery with low cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20150017233A1 - Arginine-based lipids for delivery of therapeutics - Google Patents [patents.google.com]
- 3. Arginine-Rich Polyplexes for Gene Delivery to Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RGD peptide-based lipids for targeted mRNA delivery and gene editing applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Biological Properties of Arginine-rich Peptides and their Application in Cargo Delivery to Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Arginine-based cationic surfactants: Biodegradable auxiliary agents for the formation of hydrophobic ion pairs with hydrophilic macromolecular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cationic Surfactants Based on Arginine-Phenylalanine and Arginine-Tryptophan: Synthesis, Aggregation Behavior, Antimicrobial Activity, and Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arginine Gemini-Based Surfactants for Antimicrobial and Antibiofilm Applications: Molecular Interactions, Skin-Related Anti-Enzymatic Activity and Cytotoxicity [mdpi.com]
Application Notes and Protocols for Arginine-Selective Protein Labeling and Tracking using Cyclohexanedione-Azide (CHD-Azide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective chemical labeling of amino acid residues is a powerful tool for elucidating protein function, tracking protein localization, and developing protein-based therapeutics. Arginine, with its unique guanidinium group, is frequently involved in protein-protein interactions, enzymatic catalysis, and post-translational modifications. Consequently, methods for the selective labeling of arginine residues are of significant interest.
This document provides detailed application notes and protocols for the use of cyclohexanedione-azide (CHD-Azide) as a bioorthogonal handle for the selective modification of arginine residues in proteins. This two-step labeling strategy involves the initial modification of the arginine side chain with CHD-Azide, followed by a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to conjugate a reporter molecule of choice, such as a fluorophore or a biotin tag. This approach enables the sensitive and specific detection and tracking of labeled proteins in various applications.
Principle of the Method
The labeling strategy is based on the selective reaction of the dicarbonyl group of CHD-Azide with the guanidinium group of arginine residues under mild basic conditions. This reaction forms a stable covalent adduct, introducing an azide moiety onto the protein at the site of the modified arginine. The azide group is bioorthogonal, meaning it is chemically inert within biological systems and does not cross-react with other functional groups found in proteins or other biomolecules.[1]
The incorporated azide then serves as a handle for the covalent attachment of a variety of probes containing a terminal alkyne. The subsequent "click" reaction is a highly efficient and specific cycloaddition that forms a stable triazole linkage between the azide-modified protein and the alkyne-containing probe.[1][2][3] This modular approach allows for a wide range of applications, from fluorescent imaging to affinity purification of labeled proteins.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the CHD-Azide protein labeling method, based on data from mass spectrometry analysis and fluorescence-based assays.
Table 1: Labeling Efficiency and Selectivity
| Parameter | Value | Method of Determination | Reference |
| Labeling Stoichiometry | 1:1 (CHD-Azide:Arginine) | Mass Spectrometry | [1] |
| Mass Addition per Arginine | 219.07 Da | Mass Spectrometry | [1] |
| Selectivity | High for Arginine | Mass Spectrometry (no off-target modifications observed on other amino acids) | [4] |
| Typical Labeling Efficiency | Complete labeling of accessible arginine residues observed in model peptides. | Mass Spectrometry | [1] |
Table 2: Click Reaction Performance
| Parameter | Value | Conditions | Reference |
| Click Reaction Yield | High (quantitative) | Copper(I)-catalyzed | [2][3] |
| Reaction Time | 30 minutes to 2 hours | Room Temperature | [1] |
| Signal-to-Noise Ratio (Fluorescence) | 10-fold or higher enhancement | Live cell imaging with fluorescent probes | [5] |
Experimental Protocols
Protocol 1: Labeling of Peptides with CHD-Azide
This protocol describes the labeling of purified peptides with CHD-Azide for subsequent analysis by mass spectrometry.
Materials:
-
Peptide sample (e.g., Bradykinin, Neurotensin)
-
CHD-Azide reagent
-
200 mM Sodium hydroxide (NaOH) solution
-
0.1% Formic acid (FA) in water
-
Methanol (MeOH)
-
Acetic acid
-
C18 desalting tips
Procedure:
-
Prepare a 1 mM solution of the peptide in a suitable buffer.
-
Add an equal volume of 30 mM CHD-Azide in 200 mM NaOH to the peptide solution. For example, mix 5 µL of 1 mM peptide with 5 µL of 30 mM CHD-Azide.
-
Incubate the reaction mixture for 2 hours at 37°C with agitation.[1]
-
Dry the sample completely using a vacuum concentrator (e.g., SpeedVac) at 30°C for 1 hour.[1]
-
Reconstitute the dried sample in 0.1% formic acid.[1]
-
Vortex the sample and desalt using a C18 tip according to the manufacturer's protocol.
-
Elute the labeled peptide from the C18 tip using a solution of 1:1 MeOH/H₂O with 2% acetic acid.
-
The sample is now ready for mass spectrometry analysis to confirm labeling. A mass shift of +219.07 Da per modified arginine is expected.[1]
Protocol 2: Labeling of Proteins with CHD-Azide
This protocol details the labeling of a purified protein with CHD-Azide.
Materials:
-
Purified protein (e.g., Ribonuclease A)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
200 mM Sodium hydroxide (NaOH) solution
-
CHD-Azide solution (30 mM in 200 mM NaOH)
-
Centrifugal ultrafiltration units (e.g., 3 kDa MWCO)
-
Trypsin (mass spectrometry grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Reduce and alkylate the protein sample. To your protein solution, add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C. Then, add IAM to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.
-
Dilute the protein sample with 200 mM NaOH.
-
Add 5 µL of 30 mM CHD-Azide solution for every 100 µg of protein.
-
Incubate the reaction at 37°C for 24 hours.[1]
-
Remove excess CHD-Azide reagent by buffer exchange using a centrifugal ultrafiltration unit. Wash the protein three times with PBS.
-
The azide-labeled protein is now ready for downstream applications or for digestion and mass spectrometry analysis.
-
For mass spectrometry analysis, digest the labeled protein with trypsin at a 1:100 enzyme-to-protein ratio for 16 hours at 37°C.[1]
Protocol 3: Click Chemistry Reaction for Protein Tracking
This protocol describes the conjugation of an alkyne-containing fluorescent dye to an azide-labeled protein.
Materials:
-
Azide-labeled protein (from Protocol 2)
-
Alkyne-fluorophore conjugate (e.g., Alkyne-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO₄) solution (50 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM)
-
Sodium ascorbate solution (50 mM, freshly prepared)
-
PBS
Procedure:
-
To the azide-labeled protein in PBS, add the alkyne-fluorophore to a final concentration of 10-50 µM.
-
Prepare the click chemistry reaction mix. For a 100 µL reaction, mix:
-
2 µL of 100 mM THPTA ligand
-
4 µL of 50 mM CuSO₄
-
-
Add the click chemistry reaction mix to the protein/fluorophore solution.
-
Initiate the reaction by adding 8 µL of freshly prepared 50 mM sodium ascorbate.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Remove excess reagents by buffer exchange using a centrifugal ultrafiltration unit or by dialysis.
-
The fluorescently labeled protein is now ready for use in applications such as fluorescence microscopy, flow cytometry, or western blotting.
Visualizations
Caption: Experimental workflow for arginine-selective protein labeling.
Caption: Logical relationship of labeling components.
References
- 1. researchgate.net [researchgate.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Arginine and its Analogs into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine, a positively charged amino acid, plays a pivotal role in the structure and function of numerous biologically active peptides and proteins. Its guanidinium group is crucial for molecular recognition, binding, and catalytic activity. Consequently, the efficient incorporation of arginine and its analogs into synthetic peptides is of paramount importance in drug discovery and development. This document provides detailed protocols and application notes for the incorporation of arginine residues into peptides, primarily focusing on Solid-Phase Peptide Synthesis (SPPS).
While the specific compound "rIno.H-Arg-OH" was not found in the scientific literature and may be a non-standard nomenclature, this guide covers the principles and detailed methodologies for incorporating standard protected arginine derivatives and discusses strategies for arginine mimetics.
Core Concepts in Arginine Incorporation
The primary challenge in incorporating arginine into a growing peptide chain lies in the highly basic and nucleophilic nature of its side-chain guanidinium group. To prevent unwanted side reactions, this group must be protected during synthesis. The choice of protecting group is critical and depends on the overall synthetic strategy (e.g., Fmoc/tBu or Boc/Bzl).
Key considerations include:
-
Side-Chain Protection: Preventing acylation of the guanidinium group and other side reactions.
-
Coupling Efficiency: Ensuring complete and efficient formation of the peptide bond.
-
Suppression of Racemization: Maintaining the stereochemical integrity of the amino acid.
-
Prevention of δ-Lactam Formation: A common side reaction during arginine coupling that leads to the inactivation of the activated amino acid and the formation of deletion peptides.[1]
Experimental Protocols
Protocol 1: Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of Arginine-Containing Peptides
This protocol outlines the standard procedure for incorporating Fmoc-Arg(Pbf)-OH, a widely used derivative in Fmoc-SPPS.
Materials and Reagents:
-
Fmoc-Arg(Pbf)-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF) or N-butylpyrrolidinone (NBP)[2]
-
Piperidine solution (20% in DMF)
-
Coupling reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl cyanohydroxyiminoacetate)
-
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) (e.g., 95:2.5:2.5 v/v/v)[3]
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
-
Diethyl ether (cold)
Experimental Workflow:
Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Step-by-Step Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and by-products.
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve Fmoc-Arg(Pbf)-OH (1.5-3 equivalents relative to resin loading), OxymaPure (1.5-3 eq.), and DIC (1.5-3 eq.) in DMF or NBP.[1][3]
-
Add the coupling solution to the resin and agitate for 1-2 hours at room temperature. To mitigate δ-lactam formation, especially with NBP, pre-heating the resin and amino acid solution to 45°C before adding DIC can be beneficial.[2]
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Washing: Wash the resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.
-
Cleavage and Global Deprotection: Treat the dried peptidyl-resin with the cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Pbf and other side-chain protecting groups.[3]
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the crude peptide by adding cold diethyl ether.
-
Purification and Analysis: Centrifuge to collect the peptide pellet, wash with cold ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product can be characterized by mass spectrometry.
Protocol 2: Boc-Based Solid-Phase Peptide Synthesis (SPPS)
Boc-SPPS is an alternative strategy where the Nα-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group.
Materials and Reagents:
-
Boc-Arg(Tos)-OH or other suitably protected arginine derivative
-
Merrifield resin
-
Trifluoroacetic acid (TFA) solution (e.g., 50% in DCM) for deprotection
-
Diisopropylethylamine (DIEA) solution (e.g., 5% in DCM) for neutralization
-
Coupling reagents (e.g., HBTU/DIEA or DIC/HOBt)
-
HF or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
Experimental Workflow:
Figure 2: General workflow for Boc-based Solid-Phase Peptide Synthesis.
Step-by-Step Procedure:
-
Resin Preparation: Start with the first amino acid attached to the Merrifield resin.
-
Boc Deprotection: Remove the Boc group by treating the resin with a TFA solution (e.g., 50% TFA in DCM) for about 30 minutes.[4]
-
Washing and Neutralization: Wash the resin with DCM and then neutralize the resulting TFA salt with a solution of DIEA in DCM.[4]
-
Amino Acid Coupling:
-
Activate the carboxylic acid of the incoming Boc-Arg(Tos)-OH with a coupling agent (e.g., HBTU in the presence of DIEA, or pre-activation with DIC/HOBt).
-
Add the activated amino acid to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DCM and DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage: After synthesizing the full peptide, cleave it from the resin and remove all protecting groups using a strong acid like liquid HF or TFMSA.[4]
-
Purification: Precipitate the peptide with cold ether and purify by RP-HPLC.
Data Presentation: Comparison of Arginine Protecting Groups
The choice of protecting group for the arginine side chain can significantly impact the synthesis outcome. Below is a summary of commonly used protecting groups for Fmoc-SPPS.
| Protecting Group | Key Features | Advantages | Disadvantages |
| Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Widely used standard for Fmoc-SPPS. | Good stability to piperidine; Cleaved by standard TFA cocktails. | Can lead to δ-lactam formation; High cost.[1][3] |
| Boc (tert-Butoxycarbonyl) | Used as a bis-Boc protection on the guanidinium group. | Can reduce aggregation. | Labile under acidic conditions, may require milder cleavage. |
| NO₂ (Nitro) | A more "classical" protecting group. | Prevents δ-lactam formation; Stable in solution.[3][5] | Requires specific and sometimes harsh conditions for removal (e.g., reduction with SnCl₂).[3] |
Strategies for Incorporating Arginine Mimetics
In drug development, it is often desirable to replace arginine with non-natural analogs to improve properties such as stability, binding affinity, or selectivity. One approach is the use of α-guanidino acids.
Synthesis of Peptides with α-Guanidino Acid-Based Arginine Mimetics: [6]
This strategy involves the use of diaminopropionic acid (Dap) as a scaffold.
Figure 3: Workflow for synthesizing an arginine mimetic.
-
Solid Phase Synthesis: Standard Fmoc-SPPS is used to couple an Fmoc-protected amino acid to diaminopropionic acid (Dap) which is attached to the solid support.
-
Fmoc Deprotection: The Fmoc group is removed using 20% piperidine in DMF.
-
Guanylation: The newly freed amino group is then guanylated on the solid phase.
-
Deprotection: A two-stage deprotection protocol is often necessary to prevent epimerization of the carbon alpha to the guanidinium group.[6]
This approach allows for the introduction of various functional groups and stereochemistries adjacent to the guanidinium group, providing a versatile platform for creating novel arginine mimetics.[6]
Conclusion
The successful incorporation of arginine and its analogs into peptides is a critical aspect of peptide-based drug discovery. While standard protocols using Fmoc-Arg(Pbf)-OH are well-established, challenges such as δ-lactam formation necessitate careful optimization of coupling conditions. The choice of protecting groups and the development of novel synthetic strategies for arginine mimetics continue to be active areas of research, enabling the creation of peptides with enhanced therapeutic properties. The protocols and data presented here provide a foundation for researchers to effectively synthesize arginine-containing peptides for a wide range of applications.
References
- 1. digital.csic.es [digital.csic.es]
- 2. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Arginine and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed application notes and protocols for the quantitative analysis of arginine and its related compounds. While the specific molecule "rIno.H-Arg-OH" is not explicitly detailed in the literature, the methodologies presented herein for arginine can be adapted for its derivatives. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
High-Performance Liquid Chromatography (HPLC) for Arginine Quantification
Application Note: HPLC is a robust and widely used technique for the separation and quantification of amino acids, including arginine. This method can be tailored for various sample matrices such as plasma, urine, and cell culture supernatants. The protocol outlined below is a reversed-phase HPLC method with pre-column derivatization for fluorescent detection, which offers high sensitivity and specificity.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Analyte | L-Arginine and related metabolites | [1] |
| Derivatization | o-phthaldialdehyde (OPA) / 3-mercaptopropionic acid (3MPA) | [1][2] |
| Detection | Fluorescence (Ex: 338 nm, Em: 455 nm) | [1] |
| Linear Range (Arginine) | 12-285 nmol/mL | [1] |
| Correlation Coefficient | > 0.9980 | [1] |
| Inter-day Precision (CV) | < 6.0% | [1] |
Experimental Protocol:
a. Sample Preparation (from plasma):
-
Perform solid-phase extraction (SPE) using a cation-exchange cartridge to isolate arginine and its metabolites.[1][2]
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in an appropriate buffer.
b. Derivatization:
-
Mix the extracted sample with OPA/3MPA reagent.[1]
-
Incubate for a short period to allow the derivatization reaction to complete.
c. HPLC Conditions:
-
Column: Purospher STAR RP-18e analytical column.[1]
-
Mobile Phase: Gradient elution with a mobile phase consisting of methanol and water (pH=3.00 adjusted with formic acid).[2]
-
Flow Rate: As per column manufacturer's recommendation.
-
Detection: Fluorescence detector set to an excitation wavelength of 338 nm and an emission wavelength of 455 nm.[1]
d. Quantification:
-
Prepare a standard curve using known concentrations of arginine.
-
Analyze the samples and standards using the HPLC method.
-
Quantify the amount of arginine in the samples by comparing their peak areas to the standard curve.
Experimental Workflow:
Caption: HPLC workflow for arginine quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Arginine Quantification
Application Note: LC-MS and LC-MS/MS are highly sensitive and specific methods for the quantification of arginine and its metabolites in complex biological matrices.[3] These techniques are particularly useful for pharmacokinetic studies and for analyzing samples with low analyte concentrations. The use of stable isotope-labeled internal standards is recommended for high precision and accuracy.[3]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Technique | LC-MS/MS | [2][4] |
| Ionization | Electrospray Ionization (ESI) | [5][6] |
| Sample Type | Rat Plasma, Human Urine | [2][7] |
| Internal Standard | N-(ω)-ethyl-L-arginine or stable isotope-labeled arginine | [2][3] |
| Sensitivity | Low picomole range | [7] |
| Recovery | >95% | [7] |
Experimental Protocol:
a. Sample Preparation (from urine):
-
To 100µL of urine, add 400µL of acetonitrile and centrifuge.[7]
-
Take 20µL of the supernatant and mix with 10µL of 50:50 acetonitrile/DI water with 0.1% formic acid.[7]
b. LC-MS/MS Conditions:
-
Column: Cogent Diamond Hydride™, 4μm, 100Å.[7]
-
Mobile Phase A: DI Water / 0.1% Formic Acid.[7]
-
Mobile Phase B: 95% Acetonitrile / 0.1% Formic Acid / 0.005% Trifluoroacetic Acid (TFA).[7]
-
Gradient: A gradient from 100% B to 70% B over 12 minutes.[7]
-
Flow rate: 0.4mL / minute.[7]
-
Detection: ESI-positive mode using a TOF Mass Spectrometer.[7]
c. Quantification:
-
Monitor the specific m/z transition for arginine (e.g., 175 m/z).[7]
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
Generate a standard curve and calculate the concentration of arginine in the samples.
Experimental Workflow:
Caption: LC-MS workflow for arginine analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Arginine Quantification
Application Note: ELISA is a high-throughput method for quantifying arginine in various biological samples like serum, plasma, and cell culture supernatants.[8] This competitive immunoassay offers a user-friendly and sensitive platform for both preclinical and clinical research.[9]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Assay Type | Competitive ELISA | [10] |
| Sample Volume | 20 µL | [8][9] |
| Detection Range | 5.12 - 200 µM | [8][11] |
| Sensitivity | 2.1 µM | [11] |
| Reactivity | Species-independent | [8][9] |
| Correlation with LC-MS | Correlation coefficient of 0.9713 | [8] |
Experimental Protocol:
a. Assay Principle: This is a competitive inhibition ELISA. A monoclonal antibody specific to arginine is pre-coated onto a microplate. A competition reaction occurs between biotin-labeled arginine and unlabeled arginine (from standards or samples) for the pre-coated antibody.[10]
b. Assay Procedure:
-
Add standards or samples to the appropriate wells of the pre-coated microplate.
-
Add a biotin-conjugated antibody specific to arginine to each well and incubate.
-
Wash the plate to remove unbound substances.
-
Add avidin conjugated to Horseradish Peroxidase (HRP) to each well and incubate.[10]
-
Wash the plate again.
-
Add a TMB substrate solution to each well. The color development is inversely proportional to the amount of arginine in the sample.[10]
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at 450 nm.
c. Quantification:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of arginine in the samples by interpolating their absorbance values from the standard curve.
Experimental Workflow:
Caption: Competitive ELISA workflow for arginine.
References
- 1. Simultaneous determination of L-arginine and 12 molecules participating in its metabolic cycle by gradient RP-HPLC method: application to human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC determination of arginases inhibitor N-(ω)-hydroxy-nor-L-arginine using core-shell particle column and LC-MS/MS identification of principal metabolite in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase capture and release of arginine peptides by selective tagging and boronate affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isomeric discrimination of arginine-containing dipeptides using electrospray ionization-ion trap mass spectrometry and the kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accurate Localization and Relative Quantification of Arginine Methylation Using Nanoflow Liquid Chromatography Coupled to Electron Transfer Dissociation and Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arginine, Lysine and Histidine Analyzed with LCMS - AppNote [mtc-usa.com]
- 8. Arginine ELISA kit I High Sensitivity I Plasma, Serum, Supernatant I Cited in 3 papers [immusmol.com]
- 9. HomoArginine ELISA kit I High Sensitivity I Plasma & Serum I Cited in literature [immusmol.com]
- 10. Arg ELISA kit(General species) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 11. biocompare.com [biocompare.com]
Application Notes and Protocols for the Study of Post-Translational Modifications of Arginine
A-Level Note on "rIno.H-Arg-OH": Extensive searches for the compound "this compound" within scientific literature and chemical databases did not yield a positive identification. This nomenclature does not correspond to a standard or widely recognized post-translational modification of arginine. It is possible that "this compound" represents a proprietary research chemical, a non-standard abbreviation, or a typographical error. For progress in your research, it is crucial to verify the full chemical name, CAS number, or source of this compound.
The following sections provide detailed application notes and protocols for the study of well-established and significant post-translational modifications of arginine, a field of critical importance in cellular biology and drug development.
Introduction to Arginine Post-Translational Modifications
The post-translational modification (PTM) of arginine residues within proteins is a pivotal regulatory mechanism controlling a vast array of cellular processes.[1][2][3][4] The unique guanidinium group of arginine allows for a diverse range of chemical alterations, each capable of modulating protein structure, function, and interaction networks.[3] These modifications are integral to signaling pathways, gene expression, and immune responses.[1][2] Dysregulation of arginine PTMs is frequently implicated in the pathophysiology of numerous diseases, including autoimmune disorders, cancer, and neurodegenerative conditions.[1][5]
This document focuses on two of the most studied enzymatic modifications of arginine: Citrullination and Methylation .
Arginine Citrullination (Deimination)
Citrullination is the irreversible conversion of a positively charged arginine residue to a neutral citrulline residue. This process, catalyzed by a family of calcium-dependent enzymes known as Protein Arginine Deiminases (PADs), can have profound effects on protein folding and electrostatic interactions.[5]
Biological Significance
-
Gene Regulation: Citrullination of histones by PADs can lead to chromatin decondensation, thereby influencing gene expression.[6]
-
Autoimmunity: Aberrant citrullination is a hallmark of several autoimmune diseases, most notably rheumatoid arthritis, where citrullinated proteins become targets for autoantibodies.
-
Inflammation and Cancer: This modification plays a role in the progression of various inflammatory diseases and cancers.[1]
Enzymatic Pathway of Citrullination
Caption: Enzymatic conversion of arginine to citrulline by PADs.
Experimental Protocols
a) In Vitro Citrullination Assay
This protocol is designed to assess the activity of PAD enzymes on a substrate peptide.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction buffer (e.g., 100 mM Tris-HCl pH 7.6, 10 mM CaCl₂, 5 mM DTT).
-
Substrate Addition: Add the arginine-containing peptide substrate to a final concentration of 20 µM.
-
Enzyme Addition: Add purified recombinant PAD enzyme (e.g., PAD2, PAD4) to a final concentration of 100-500 nM.
-
Incubation: Incubate the reaction mixture at 37°C for 1-4 hours.
-
Reaction Termination: Stop the reaction by adding EDTA to a final concentration of 50 mM to chelate Ca²⁺.
-
Analysis: Analyze the reaction products using mass spectrometry to detect the mass shift corresponding to citrullination (+0.984 Da), or by using citrulline-specific antibodies via Western blot.
b) Detection of Citrullinated Proteins in Cell Lysates
This protocol outlines the immunodetection of citrullinated proteins from cells.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail and 20 mM EDTA to inhibit PAD activity.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for citrullinated proteins (e.g., anti-modified citrulline antibodies) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantitative Data Summary
| Parameter | Value | Enzyme | Substrate | Reference |
| Mass Shift | +0.984 Da | All PADs | Arginine | Theoretical |
| Ca²⁺ EC₅₀ (PAD4) | ~200 µM | PAD4 | - | N/A |
Arginine Methylation
Arginine methylation is the transfer of one or two methyl groups from S-adenosyl-L-methionine (SAM) to the guanidinium nitrogen atoms of arginine residues. This modification is catalyzed by Protein Arginine Methyltransferases (PRMTs). There are three main types of arginine methylation:
-
Monomethylarginine (MMA)
-
Asymmetric Dimethylarginine (ADMA)
-
Symmetric Dimethylarginine (SDMA)
Biological Significance
-
Transcriptional Regulation: Arginine methylation of histones and other transcription factors is a key epigenetic mark that can either activate or repress gene transcription.
-
RNA Processing: Methylation of RNA-binding proteins influences pre-mRNA splicing and stability.
-
Signal Transduction: This PTM modulates various signaling pathways by affecting protein-protein interactions.
Arginine Methylation Pathways
Caption: Pathways of arginine methylation catalyzed by different PRMT types.
Experimental Protocols
a) In Vitro Methyltransferase Assay (Radiometric)
This protocol measures the incorporation of a radiolabeled methyl group onto a substrate.
-
Reaction Setup: In a siliconized microcentrifuge tube, prepare a reaction mix containing assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA), the substrate protein or peptide (1-10 µg), and the purified PRMT enzyme (1-2 µg).
-
Initiate Reaction: Start the reaction by adding S-adenosyl-L-[methyl-³H]methionine to a final concentration of 1 µCi.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Stop Reaction and Separate: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Detection: Stain the gel with Coomassie Blue to visualize proteins. For detection of radiolabel incorporation, perform fluorography by treating the gel with a scintillation fluid, drying it, and exposing it to X-ray film at -80°C.
b) Immunoprecipitation of Methylated Proteins
This protocol is for isolating methylated proteins from cell extracts.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for MMA, ADMA, or SDMA overnight at 4°C with gentle rotation.
-
Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads three to five times with lysis buffer to remove non-specific binding.
-
Elution and Analysis: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer. Analyze the eluted proteins by Western blotting with an antibody against the protein of interest or by mass spectrometry for identification of novel methylated proteins.
Quantitative Data Summary
| Parameter | Value | Enzyme Type | Substrate | Reference |
| Mass Shift (MMA) | +14.016 Da | All PRMTs | Arginine | Theoretical |
| Mass Shift (DMA) | +28.031 Da | Type I & II PRMTs | Arginine | Theoretical |
For further, more specific protocols and application notes regarding "this compound", please provide the complete chemical name, CAS number, or a reference to a publication where this compound is described.
References
- 1. Chemical probes and methods for the study of protein arginine methylation - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. Chemical and biological methods to detect posttranslational modifications of arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Chemical and biological methods to detect post-translational modifications of arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for L-Arginine in Crystallographic Studies
Topic: The Application of L-Arginine (H-Arg-OH) in Crystallographic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: L-arginine is a proteinogenic amino acid that has found significant utility in the field of X-ray crystallography, primarily as a beneficial additive in the crystallization of proteins. While the specific compound "rIno.H-Arg-OH" is not found in the scientific literature, the application of L-arginine (H-Arg-OH) is well-documented and widely practiced. It is often employed to enhance the solubility of proteins and prevent aggregation, which are common obstacles in obtaining high-quality crystals suitable for diffraction studies. These notes provide an overview of the applications, mechanisms, and protocols for using L-arginine in protein crystallization experiments.
Mechanism of Action in Protein Crystallization
L-arginine's beneficial effects in protein crystallization are primarily attributed to its ability to suppress protein aggregation. Several mechanisms have been proposed for this action:
-
Masking of Hydrophobic Patches: Molecular clusters of arginine in aqueous solutions can present a hydrophobic surface through the alignment of its methylene groups. These clusters are thought to interact with and mask the exposed hydrophobic surfaces of proteins, thereby preventing the protein-protein aggregation that is often a kinetic trap in the crystallization process.
-
Slowing Protein-Protein Association: L-arginine can act as a "neutral crowder," which is preferentially excluded from protein-protein encounter complexes. This effect slows down the rate of protein-protein association, giving the protein molecules more time to orient correctly and form an ordered crystal lattice rather than amorphous aggregates.[1][2]
-
Inhibition of Salt-Bridge Formation: The guanidinium group of arginine can bind to the carboxylate side chains of aspartic and glutamic acid residues on the protein surface. This interaction can block the formation of inter-protein salt bridges that can lead to aggregation.[3]
Quantitative Data Summary
The optimal concentration of L-arginine as an additive in crystallization screens is protein-dependent and must be determined empirically. However, the following table summarizes typical concentration ranges reported in the literature.
| Parameter | Value | Application | Reference |
| Typical Concentration Range | 50 mM - 500 mM | Additive in protein storage and crystallization buffers to prevent aggregation. | [4] |
| Concentration for Initial Screening | 0.1 M and 0.25 M | Initial concentrations in hanging drop vapor diffusion experiments to test for improved crystallization. | [5] |
| Concentration Adjustment | Lowering from 500 mM to 50-100 mM | Recommended when high concentrations of arginine keep the protein too soluble, thus inhibiting crystallization. | [4] |
| Combined with L-Glutamate | 50 mM L-Arginine + 50 mM L-Glutamate | A mixture used to maintain protein solubility while still allowing for crystallization. | [4] |
Experimental Protocols
Protocol 1: Screening for the Effect of L-Arginine on Protein Crystallization using the Hanging Drop Vapor Diffusion Method
This protocol outlines a general procedure to assess the impact of L-arginine as an additive on the crystallization of a target protein.
Materials:
-
Purified target protein at a suitable concentration (e.g., 5-20 mg/mL) in a low ionic strength buffer.
-
Stock solution of L-arginine (e.g., 1 M, pH adjusted to match the protein buffer).
-
Commercially available or custom-made crystallization screening solutions.
-
Crystallization plates (e.g., 24-well or 96-well).
-
Coverslips.
-
Pipettes and tips.
Procedure:
-
Prepare Reservoir Solutions:
-
For each condition in your crystallization screen, prepare two sets of reservoir solutions: one with and one without L-arginine.
-
To the experimental set, add L-arginine stock solution to a final concentration of 0.1 M or 0.25 M.[5] Ensure the pH is readjusted if necessary.
-
-
Set up Hanging Drops:
-
For each condition, mix 1 µL of the protein solution with 1 µL of the corresponding reservoir solution on a coverslip.[5]
-
Invert the coverslip and seal the well of the crystallization plate containing 500 µL of the reservoir solution.
-
-
Incubation and Observation:
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
Regularly observe the drops under a microscope over a period of days to weeks, looking for the formation of crystals.
-
Compare the results from the plates with and without L-arginine, noting differences in crystal hits, crystal morphology, and precipitate formation.
-
Expected Results:
-
In successful cases, the presence of L-arginine will either increase the number of crystallization "hits," improve the quality and size of the crystals, or reduce the amount of amorphous precipitate in the drops.
Visualizations
Caption: Workflow for testing L-arginine as a crystallization additive.
Caption: Mechanism of L-arginine preventing protein aggregation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
Troubleshooting & Optimization
Technical Support Center: rIno.H-Arg-OH and Arginine-Rich Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues commonly encountered with arginine-rich peptides, including compounds like "rIno.H-Arg-OH". While "rIno" is not a standard abbreviation, the presence of Arginine (Arg) is the primary determinant of the peptide's physicochemical properties. The following information is based on the established behavior of arginine-containing peptides.
Troubleshooting Guide
Q1: My lyophilized arginine-rich peptide is not dissolving in water. What is the first step?
A1: For basic peptides, such as those rich in arginine, distilled water is a good starting solvent.[1][2] If solubility is an issue, the pH of the solution needs to be adjusted. Since arginine is a basic amino acid, dissolving the peptide in a slightly acidic solution can significantly improve solubility by ensuring the guanidinium side chains are protonated.[1][3][4][5]
Recommended Steps:
-
Attempt to dissolve a small amount of the peptide in sterile, distilled water first.[2]
-
If the peptide does not dissolve, try adding a small amount of 5-10% aqueous acetic acid solution dropwise.[1][4]
-
Vortex or sonicate the solution briefly to aid dissolution.[3][6] Sonication can help break up aggregates and improve the dissolution of the peptide.[6]
Q2: I've tried acetic acid, but my peptide is still not fully dissolved. What are the next options?
A2: If acetic acid is insufficient, a stronger acid or an organic co-solvent can be used.
-
Trifluoroacetic Acid (TFA): For very stubborn peptides, adding a very small amount of TFA (e.g., < 50 µL) can help achieve solubilization.[3][4] The solution should then be diluted to the final desired concentration with your aqueous buffer. Be aware that TFA may not be suitable for all cell-based assays.[4]
-
Organic Solvents: For highly hydrophobic or neutral peptides, organic solvents are recommended.[7][8] You can try dissolving the peptide in a minimal amount of Dimethyl Sulfoxide (DMSO) and then slowly adding the solution to your aqueous buffer with vigorous stirring.[2][3] If the peptide contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), it is advisable to use Dimethylformamide (DMF) instead of DMSO to avoid oxidation.[8][9]
Q3: My peptide solution appears cloudy or forms a gel. What is happening?
A3: Cloudiness or gel formation indicates that the peptide has either precipitated out of solution or has formed aggregates. This can happen if the solubility limit has been exceeded or if the peptide is amphipathic in nature.[10]
Solutions:
-
Centrifugation: Always centrifuge your peptide solution before use to pellet any undissolved material.[3]
-
Gentle Warming: Gently warming the solution (below 40°C) can sometimes help dissolve the peptide.[5][9]
-
Denaturing Agents: As a last resort for peptides that are prone to aggregation, you can use denaturing agents like 6M guanidine hydrochloride or 8M urea to solubilize the peptide, followed by dilution.[5][9]
Frequently Asked Questions (FAQs)
Q1: What is the best way to determine the initial solvent for my arginine-rich peptide?
A1: The best approach is to first calculate the overall charge of the peptide at a neutral pH.[4][6]
-
Assign a value of +1 to each basic residue (Arginine - R, Lysine - K, Histidine - H) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Aspartic acid - D, Glutamic acid - E) and the C-terminus.
-
If the net charge is positive, the peptide is basic and should be soluble in acidic solutions.[4][8]
-
If the net charge is negative, the peptide is acidic and should be more soluble in basic solutions.
-
If the net charge is neutral, the peptide may have poor aqueous solubility, and organic solvents might be necessary.[2][4]
Q2: How should I store my arginine-rich peptide solution?
A2: To prevent degradation, peptide solutions should be stored at -20°C or preferably -80°C.[8] It is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q3: Can the presence of arginine in a peptide sequence improve the solubility of other molecules?
A3: Yes, arginine has been shown to act as a suppressor of protein aggregation and can increase the solubility of other proteins.[11] This is one of the reasons it is used as an excipient in some therapeutic protein formulations.[12] Arginine-rich peptides themselves are often highly water-soluble due to the hydrophilic nature of the guanidinium group.[13]
Data Presentation
Table 1: Solubility of a Hypothetical Arginine-Rich Peptide (H-Arg-Trp-Lys-Arg-Phe-OH) in Various Solvents.
| Solvent System | pH | Solubility (mg/mL) | Observations |
| Deionized Water | ~7.0 | < 0.1 | Insoluble, forms a cloudy suspension. |
| 10% Acetic Acid (aq) | ~2.5 | > 10 | Clear solution. |
| Phosphate-Buffered Saline (PBS) | 7.4 | ~0.5 | Partially soluble, some precipitate remains. |
| 100% DMSO | N/A | > 20 | Clear solution. |
| 5% DMSO in PBS (pH 7.4) | 7.4 | ~2 | Clear solution, but may precipitate at higher concentrations. |
| 0.1% TFA in Water | ~2.0 | > 15 | Clear solution. |
Experimental Protocols
Protocol: Solubilization of a Difficult Arginine-Rich Peptide
-
Initial Solubility Test: a. Weigh out a small, accurately measured amount of the lyophilized peptide (e.g., 1 mg). b. Add a small volume of sterile, deionized water (e.g., 100 µL) to the vial. c. Vortex for 30 seconds. If the peptide dissolves, you can proceed with further dilutions in your desired buffer.
-
Acidification: a. If the peptide is not soluble in water, add 10% acetic acid dropwise while vortexing. b. Continue adding the acidic solution until the peptide is fully dissolved. Note the final volume added.
-
Use of an Organic Co-solvent: a. If the peptide remains insoluble, take a fresh 1 mg aliquot. b. Add a minimal volume of DMSO (e.g., 20-50 µL) to the peptide. c. Sonicate in a water bath for 5 minutes. The peptide should now be dissolved in the DMSO. d. To prepare an aqueous stock solution, slowly add the peptide-DMSO mixture dropwise to a vigorously stirring aqueous buffer. e. If the solution becomes turbid, the solubility limit in that buffer has been reached.[10]
-
Final Preparation: a. Once the peptide is in solution, centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any residual insoluble material.[6] b. Carefully transfer the supernatant to a new, sterile tube. c. Determine the final concentration of the peptide solution. d. Store the stock solution in aliquots at -20°C or -80°C.
Visualizations
Caption: A decision-making workflow for troubleshooting peptide solubility issues.
Caption: A hypothetical signaling pathway initiated by an arginine-rich peptide.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. genscript.com [genscript.com]
- 3. jpt.com [jpt.com]
- 4. biobasic.com [biobasic.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. bachem.com [bachem.com]
- 8. lifetein.com [lifetein.com]
- 9. biorbyt.com [biorbyt.com]
- 10. iscabiochemicals.com [iscabiochemicals.com]
- 11. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Arginine-Containing Peptides
Disclaimer: The following information is provided as a general guide for researchers working with arginine-containing peptides. The specific compound "rIno.H-Arg-OH" could not be definitively identified in publicly available scientific literature. Therefore, the stability and degradation profile of this specific molecule may vary. Researchers should always perform stability studies specific to their molecule of interest.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability and degradation challenges encountered during experiments with arginine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for peptides?
Peptides are susceptible to both chemical and physical degradation.[1][2] Chemical instability involves the formation or breakage of covalent bonds, leading to new chemical entities.[1][2] Common chemical degradation pathways include:
-
Hydrolysis: Cleavage of the peptide backbone, often catalyzed by acidic or basic conditions.[1][2][3] Peptides with aspartic acid (Asp) are particularly prone to hydrolysis.[3]
-
Oxidation: Primarily affects residues like methionine (Met) and cysteine (Cys).[2][3] Tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe) can undergo light-induced oxidation.[1]
-
Deamidation: The loss of an amide group from asparagine (Asn) or glutamine (Gln) residues, which can lead to the formation of aspartate or iso-aspartate.[1][2][3]
-
Racemization: The conversion of L-amino acids to a mixture of L- and D-isomers, potentially altering biological activity.[2][3]
-
Disulfide Bond Scrambling: Incorrect formation or breakage of disulfide bonds in cysteine-containing peptides.
Physical instability refers to changes in the peptide's higher-order structure and includes:
-
Aggregation: The self-association of peptide molecules, which can lead to precipitation and loss of function.[1][2]
-
Adsorption: Peptides can stick to the surfaces of storage vials or labware, reducing the effective concentration.[1][2]
Q2: How does the presence of arginine affect peptide stability?
The guanidinium group of arginine is generally stable under typical experimental conditions. However, the presence of arginine can influence the overall stability of a peptide:
-
Increased Hydrophilicity: Arginine is a highly hydrophilic amino acid, which can improve the solubility of a peptide and potentially reduce aggregation.
-
Protease Susceptibility: Arginine is a recognition site for trypsin and other serine proteases. If working with biological samples, enzymatic degradation at arginine residues can be a significant issue.[4]
-
Impact on Conformation: The bulky and charged nature of the arginine side chain can influence the peptide's secondary and tertiary structure, which in turn can affect its physical stability.
Q3: What are the optimal storage conditions for arginine-containing peptides?
To maximize stability, peptides should be stored in a lyophilized (freeze-dried) state in a cool, dry, and dark place.[2][3][5]
| Storage Condition | Lyophilized Peptide | Peptide in Solution |
| Long-term | -20°C or -80°C[2][3] | Not recommended. If necessary, aliquot and store at -80°C.[3] |
| Short-term | 2-8°C (for a few weeks) | 2-8°C for a few days. Avoid repeated freeze-thaw cycles.[3] |
Q4: How should I reconstitute my arginine-containing peptide?
The choice of solvent depends on the peptide's overall sequence and hydrophobicity.
-
Start with sterile, purified water. For peptides containing arginine, the inherent basicity of the guanidinium group often imparts good aqueous solubility.
-
If solubility is poor, a small amount of a weak acid (e.g., 10% acetic acid) can be added to protonate any acidic residues and improve solubility.
-
For highly hydrophobic peptides, a small amount of an organic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) may be necessary before adding water.
-
Always use sterile solutions and handle peptides under aseptic conditions to prevent microbial contamination.
Troubleshooting Guides
Issue 1: Loss of biological activity over time.
| Potential Cause | Troubleshooting Step |
| Chemical Degradation (e.g., oxidation, hydrolysis) | Store the peptide under recommended conditions (lyophilized at -20°C or -80°C).[2][3] Avoid extreme pH and exposure to light.[1] Use freshly prepared solutions for experiments. |
| Physical Instability (e.g., aggregation) | Analyze the peptide solution for visible precipitates. Use techniques like size-exclusion chromatography (SEC) to detect aggregates. Consider using different buffers or excipients to improve stability. |
| Repeated Freeze-Thaw Cycles | Aliquot the peptide solution into single-use volumes before freezing to avoid repeated temperature fluctuations.[3] |
| Adsorption to Surfaces | Use low-protein-binding microcentrifuge tubes and pipette tips. |
Issue 2: Appearance of new peaks in HPLC analysis.
| Potential Cause | Troubleshooting Step |
| Degradation Products | Perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to intentionally generate and identify potential degradation products.[6][7][8] This can help in developing a stability-indicating analytical method. |
| Oxidation | If new peaks correspond to oxidized forms (e.g., +16 Da for methionine sulfoxide), consider purging solutions with an inert gas (e.g., argon or nitrogen) and adding antioxidants. |
| Deamidation | This is more common for peptides containing Asn or Gln.[2][3] Analyze the mass of the new peaks to see if they correspond to a +1 Da shift. |
| Impurity in the original sample | Re-evaluate the purity of the initial peptide stock. |
Issue 3: Poor or inconsistent solubility.
| Potential Cause | Troubleshooting Step |
| Incorrect Reconstitution Solvent | Review the peptide sequence for overall hydrophobicity. If it contains many hydrophobic residues in addition to arginine, a co-solvent may be necessary. |
| Aggregation | Sonication may help to dissolve small aggregates. If aggregation persists, consider screening different pH values or adding solubilizing agents. |
| Peptide concentration is too high | Try dissolving the peptide at a lower concentration. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[6][7][8]
-
Preparation of Stock Solution: Dissolve the peptide in a suitable solvent (e.g., water or a mild buffer) to a known concentration.
-
Stress Conditions: Aliquot the stock solution and expose it to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for various time points.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature for various time points.
-
Oxidation: Add 3% hydrogen peroxide and store at room temperature in the dark for various time points.
-
Thermal Stress: Incubate the solution at an elevated temperature (e.g., 70°C).
-
Photostability: Expose the solution to a light source (e.g., UV or fluorescent light).
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, typically reverse-phase HPLC (RP-HPLC) coupled with mass spectrometry (MS).[2][6][7]
Protocol 2: Stability Assessment by RP-HPLC
This protocol outlines how to monitor the stability of a peptide solution over time.
-
Method Development: Develop a stability-indicating RP-HPLC method that can separate the intact peptide from its degradation products. This is often achieved through the data from a forced degradation study.
-
Sample Preparation: Prepare the peptide solution at the desired concentration and in the intended storage buffer.
-
Time Points: Store the solution under the desired conditions (e.g., 4°C, 25°C, 40°C) and pull aliquots for analysis at predefined time points (e.g., 0, 1, 2, 4, 8 weeks).
-
Analysis: At each time point, analyze the aliquot by the stability-indicating RP-HPLC method.
-
Data Evaluation: Quantify the peak area of the intact peptide and any degradation products. Calculate the percentage of the intact peptide remaining at each time point.
Visualizations
Caption: Common degradation pathways for peptides.
Caption: Troubleshooting workflow for peptide stability issues.
References
Technical Support Center: Troubleshooting Peptide Coupling Efficiency for Arginine-Containing Peptides
Disclaimer: The specific molecule "rIno.H-Arg-OH" does not correspond to a standard chemical identifier found in the scientific literature. This guide provides troubleshooting advice for peptide coupling reactions involving L-Arginine (H-Arg-OH), which is known to present challenges in solid-phase peptide synthesis (SPPS). The prefix "rIno" may refer to a non-standard modification or protecting group; the principles outlined here are broadly applicable to sterically hindered or otherwise challenging amino acid couplings.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low coupling efficiency when incorporating an Arginine residue?
Low coupling efficiency with Arginine is a common issue in SPPS and can be attributed to several factors:
-
Steric Hindrance: The bulky guanidinium side chain of Arginine, along with its protecting group (e.g., Pbf, Pmc), can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain. This is particularly problematic when coupling Arginine to another bulky residue.[1][2]
-
δ-Lactam Formation: A significant side reaction involves the intramolecular cyclization of activated Arginine to form a stable six-membered δ-lactam. This inactive species is unable to couple to the peptide chain, leading to the formation of deletion sequences where the Arginine residue is missing.[3][4][5]
-
Peptide Aggregation: Sequences containing Arginine, especially multiple consecutive Arginine residues, can be prone to aggregation on the solid support. This can physically block reactive sites, leading to incomplete deprotection and coupling steps.[6][7]
Q2: What are the initial steps to troubleshoot a failed Arginine coupling?
When a coupling step involving Arginine fails or is incomplete, a systematic approach to troubleshooting is recommended. The following workflow can help identify and resolve the issue.
Troubleshooting Guides
Guide 1: Optimizing Coupling Reagents and Conditions
The choice of coupling reagent and reaction conditions is critical for successfully incorporating Arginine. If you are experiencing issues, consider the following modifications.
Problem: Incomplete coupling of Fmoc-Arg(Pbf)-OH despite double coupling.
Solution:
-
Change the Coupling Reagent: Not all coupling reagents are equally effective for hindered amino acids. Onium salt-based reagents are generally preferred. Consider switching to a more powerful activating agent.
-
Elevate the Temperature: For difficult couplings, performing the reaction at an elevated temperature can improve efficiency. However, this should be done cautiously as it can also increase the risk of side reactions like racemization.
-
Alter the Solvent System: While DMF is a standard solvent, N-Methyl-2-pyrrolidone (NMP) can be more effective at solvating aggregating peptide chains.[8] Adding chaotropic salts or using "magic mixtures" (e.g., containing ethylene carbonate) can also help disrupt secondary structures.[6]
Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Class | Advantages | Considerations |
| HBTU/HATU | Aminium/Uronium | High coupling efficiency, fast reactions.[9] HATU is generally more reactive and can reduce racemization compared to HBTU.[10] | Can cause guanidinylation of the N-terminus if used in excess. |
| PyBOP/PyAOP | Phosphonium | Excellent for hindered amino acids, less risk of guanidinylation compared to aminium salts.[11][12] PyAOP is more reactive than PyBOP.[12] | BOP, a related reagent, produces carcinogenic HMPA as a byproduct.[11] |
| DIC/OxymaPure | Carbodiimide/Additive | Cost-effective. OxymaPure is a safer and often more effective alternative to HOBt, reducing racemization.[11] | Carbodiimides can lead to side reactions like N-acylurea formation and dehydration of Asn/Gln side chains.[11] |
| COMU | Aminium/Uronium | High coupling efficiency, similar to HATU, but with improved safety and solubility profile as it incorporates OxymaPure.[11] | Higher cost compared to carbodiimide-based methods. |
Guide 2: Mitigating Side Reactions
Problem: Presence of a deletion sequence corresponding to the mass of the peptide minus Arginine.
Solution: This strongly suggests that δ-lactam formation is occurring.
-
Minimize Pre-activation Time: The formation of the δ-lactam occurs after the carboxylic acid of Arginine is activated.[3] Using in situ activation, where the coupling reagent is added to the resin immediately after the protected amino acid, can minimize the time the activated species exists in solution before coupling.
-
Use a Lower Excess of Base: The presence of a base like diisopropylethylamine (DIEA) can promote lactam formation.[13] Using a weaker base or a reduced equivalency may help.
-
Optimize Reagent Stoichiometry: A successful strategy for incorporating Fmoc-Arg(Pbf)-OH involves using a specific ratio of reagents: 1.75 equivalents of the protected amino acid, 1.8 equivalents of DIC, and 1.5 equivalents of OxymaPure with in situ activation.[5]
Experimental Protocols
Protocol 1: Standard Double Coupling for Arginine
This protocol is recommended as a default for all Arginine couplings.
-
First Coupling:
-
Swell the resin in DMF.
-
Perform Fmoc deprotection (e.g., 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve 3-5 equivalents of Fmoc-Arg(Pbf)-OH and a suitable coupling reagent (e.g., HBTU/HATU) and activator base (e.g., DIEA) in DMF.
-
Add the activation mixture to the resin and couple for 1-2 hours.
-
Wash the resin with DMF.
-
-
Second Coupling:
-
Repeat the activation and coupling steps with a fresh solution of Fmoc-Arg(Pbf)-OH and coupling reagents.
-
Couple for another 1-2 hours.
-
Wash the resin thoroughly with DMF and then DCM.
-
Perform a Kaiser test to check for free primary amines.
-
Protocol 2: Kaiser Test (Ninhydrin Test) for Coupling Completion
This test detects the presence of free primary amines on the peptide-resin.
-
Reagent Preparation:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
-
Procedure:
-
Take a small sample of resin beads (5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C).
-
Heat the tube at 100°C for 5 minutes.
-
-
Interpretation:
-
Blue/Purple beads and solution: Incomplete coupling (positive result).
-
Yellow/Colorless beads and solution: Complete coupling (negative result).
-
Note: The Kaiser test does not work for N-substituted amino acids like proline.
Signaling Pathways and Workflows
Peptide Coupling Reaction Pathway
The fundamental process of forming a peptide bond involves the activation of a carboxylic acid group, followed by nucleophilic attack from an amino group.
Arginine Side Reaction: δ-Lactam Formation
This diagram illustrates the undesirable side reaction that can occur with activated Arginine, leading to a non-reactive species.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]
- 5. digital.csic.es [digital.csic.es]
- 6. peptide.com [peptide.com]
- 7. 克服固相多肽合成中的聚集問題 [sigmaaldrich.com]
- 8. biotage.com [biotage.com]
- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. Bot Detection [iris-biotech.de]
- 13. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Arginine-Related Side Reactions in Peptide Synthesis
Disclaimer: The term "rIno.H-Arg-OH" does not correspond to a standard chemical nomenclature or a recognized abbreviation for a protecting group in peptide synthesis. This guide provides troubleshooting for common side reactions associated with the standard Arginine (Arg) amino acid during solid-phase peptide synthesis (SPPS).
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for identifying, understanding, and mitigating side reactions involving Arginine during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when incorporating Arginine in peptide synthesis?
A1: The most prevalent side reaction is the formation of a δ-lactam. This occurs when the activated carboxylic acid of the Arginine derivative reacts intramolecularly with the guanidino side chain, forming a stable six-membered ring. This side reaction consumes the activated Arginine, leading to incomplete coupling and the formation of deletion sequences (peptides missing the intended Arginine residue).[1][2][3]
Q2: How can I minimize δ-lactam formation?
A2: Several strategies can be employed to minimize δ-lactam formation:
-
Double Coupling: Performing a second coupling step for the Arginine residue can help drive the desired reaction to completion and compensate for the loss of activated Arginine to lactam formation.[3][4]
-
Choice of Protecting Group: The use of a nitro (NO2) protecting group on the Arginine side chain has been shown to prevent the formation of δ-lactam.[1][2] However, the removal of the NO2 group requires specific and sometimes harsh conditions.
-
Optimized Coupling Conditions: The choice of coupling reagents and solvents can influence the extent of lactam formation. For example, using carbodiimide-based coupling agents without an auxiliary base catalyst can minimize this side reaction.
Q3: Are there other significant side reactions associated with Arginine?
A3: Yes, other side reactions to be aware of include:
-
Transfer of Sulfonyl Protecting Groups to Tryptophan: During the final cleavage and deprotection step, sulfonyl-based protecting groups (like Pmc or Pbf) from Arginine can be transferred to the indole side chain of Tryptophan residues, leading to sulfonated peptide impurities.[5][6][7]
-
Ornithine Formation: When using the nitro (NO2) protecting group for the Arginine side chain, its removal during HF cleavage can sometimes lead to the formation of ornithine residues as a byproduct.[8]
Q4: How can I prevent the transfer of sulfonyl protecting groups to Tryptophan?
A4: The most effective way to prevent this side reaction is to use a cleavage cocktail containing scavengers. Scavengers, such as thioanisole and thiocresol, can effectively trap the reactive species generated from the cleavage of the sulfonyl protecting groups, preventing them from reacting with Tryptophan.[5][6]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency and/or Deletion Sequences at Arginine Residues
-
Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the peptide sequence missing an Arginine residue.
-
Probable Cause: Incomplete coupling of the Arginine amino acid, likely due to δ-lactam formation.
-
Troubleshooting Steps:
-
Implement Double Coupling: Repeat the coupling step for the Arginine residue to ensure complete incorporation.
-
Optimize Coupling Time: Increase the coupling time for the Arginine residue to allow for more complete reaction.
-
Consider Alternative Protecting Groups: If δ-lactam formation is a persistent issue, consider using an Arginine derivative with a protecting group that minimizes this side reaction, such as Fmoc-Arg(NO2)-OH.
-
Issue 2: Unexpected Mass Peak (+80 Da or other sulfonyl group mass) in Peptides Containing both Arginine and Tryptophan
-
Symptom: Mass spectrometry reveals a significant impurity with a mass corresponding to the target peptide plus the mass of a sulfonyl group.
-
Probable Cause: Transfer of the sulfonyl protecting group (e.g., Pbf, Pmc) from the Arginine side chain to the Tryptophan side chain during cleavage.
-
Troubleshooting Steps:
-
Optimize Cleavage Cocktail: Ensure your cleavage cocktail contains an adequate concentration of scavengers. A mixture of thioanisole and thiocresol has been found to be effective in suppressing sulfonation.[5]
-
Protect Tryptophan: Use a Tryptophan derivative with its indole side chain protected by a Boc group (Fmoc-Trp(Boc)-OH) to prevent modification during cleavage.[6]
-
Quantitative Data Summary
| Side Reaction | Protecting Group | Conditions | Extent of Side Reaction | Mitigation Strategy | Reference |
| δ-Lactam Formation | Fmoc-Arg(Pbf)-OH | DIC/OxymaPure in DMF at 45°C | Significant consumption of activated Arg | Use of Fmoc-Arg(NO2)-OH | [1] |
| δ-Lactam Formation | Z-Arg(Tos)-OH, Boc-Arg(Tos)-OH, Fmoc-Arg(Boc)2-OH, Fmoc-Arg(Pmc)-OH | Various coupling procedures | Significant, especially with mixed anhydride and di-Boc protection | Examination of each specific synthesis is required | [9] |
| Sulfonation of Tryptophan | Mtr or Pmc | TFA cleavage | Dependent on cleavage solution composition | Use of thioanisole/thiocresol scavenger mixture | [5] |
Experimental Protocols
Protocol 1: Monitoring δ-Lactam Formation by HPLC
This protocol is adapted from a study investigating δ-lactam formation.[1]
-
Activation of Arginine: Prepare an equimolar solution of the protected Arginine derivative (e.g., Fmoc-Arg(Pbf)-OH), N,N'-diisopropylcarbodiimide (DIC), and OxymaPure in DMF or another suitable solvent.
-
Coupling Reaction: Add the activated Arginine solution to the resin-bound peptide.
-
Sampling: At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the supernatant from the reaction mixture.
-
Sample Preparation: Dilute the aliquot with a suitable solvent, such as acetonitrile (CH3CN).
-
HPLC Analysis: Inject the diluted sample into a reverse-phase HPLC system to quantify the amount of unreacted activated Arginine and the formed δ-lactam.
Visualizing Side Reaction Pathways
Caption: Key side reactions involving Arginine during peptide synthesis.
Caption: Workflow illustrating the competition between desired coupling and δ-lactam formation.
References
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
- 9. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Arginine-Containing Peptides
Welcome to the technical support center for the purification of arginine-containing peptides. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide effective strategies for purifying peptides containing arginine residues, such as the notional compound "rIno.H-Arg-OH". The presence of arginine's basic guanidinium group can introduce specific purification hurdles, including poor peak shape, low recovery, and aggregation.
This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in optimizing your purification workflow.
Frequently Asked Questions (FAQs)
Q1: Why is purifying arginine-containing peptides so challenging?
Arginine possesses a highly basic guanidinium side chain (pKa ≈ 12.5), which is protonated and positively charged over a wide pH range. This positive charge can lead to several issues during purification:
-
Secondary Ionic Interactions: The charged guanidinium group can interact with residual free silanol groups on silica-based reversed-phase columns, leading to peak tailing and reduced resolution.
-
Poor Retention or Elution: In reversed-phase high-performance liquid chromatography (RP-HPLC), the high polarity of the arginine residue can lead to poor retention, especially in shorter peptides. Conversely, the strong positive charge can cause the peptide to bind too strongly to cation-exchange columns, making elution difficult.
-
Aggregation: Arginine-rich peptides have a propensity to aggregate through electrostatic interactions, which can complicate purification and reduce yield.
-
Counter-ion Effects: The choice of counter-ion in the mobile phase can significantly impact selectivity, peak shape, and recovery.
Q2: What is the most common method for purifying arginine-containing peptides?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used method for peptide purification due to its high resolving power. For arginine-containing peptides, C18-modified silica is a standard stationary phase. However, optimizing mobile phase conditions is crucial for success.
Q3: What are the best mobile phase additives for purifying arginine-containing peptides by RP-HPLC?
Acidic modifiers are used in the mobile phase to suppress the ionization of silanol groups on the stationary phase and to provide a counter-ion for the positively charged peptide.
-
Trifluoroacetic Acid (TFA): TFA is the most common additive, typically used at a concentration of 0.1% (v/v). It is an excellent ion-pairing agent that masks the positive charges on the peptide, improving peak shape and resolution. However, it can be difficult to remove completely and may be cytotoxic in some biological assays.
-
Formic Acid (FA): Formic acid is a weaker ion-pairing agent than TFA and is more suitable for mass spectrometry (MS) detection as it causes less signal suppression.
-
Phosphoric Acid: This is a non-volatile additive that can provide good chromatography but requires a subsequent desalting step.
Q4: When should I consider alternative chromatography techniques?
If RP-HPLC fails to provide adequate purity or recovery, alternative or complementary techniques should be considered:
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is highly effective for separating peptides with different numbers of arginine residues. It can be used as an initial capture step to enrich the target peptide before a final RP-HPLC polishing step.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for very polar peptides that are poorly retained in RP-HPLC. Separation is based on the partitioning of the peptide between a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of arginine-containing peptides.
Problem 1: Poor Peak Shape (Tailing or Broadening) in RP-HPLC
| Possible Cause | Recommended Solution |
| Secondary Ionic Interactions with silica silanols. | Increase the concentration or strength of the acidic modifier (e.g., use 0.1% TFA). Lowering the mobile phase pH can also help by keeping the silanol groups protonated. |
| Column Overload. | Reduce the amount of sample loaded onto the column. |
| Inappropriate Mobile Phase. | Optimize the gradient slope. A shallower gradient can improve resolution. Consider adding a small amount of a different organic modifier like isopropanol to the mobile phase to improve peak shape for very hydrophobic peptides. |
| Peptide Aggregation. | Add chaotropic agents (e.g., guanidine hydrochloride) or organic solvents (e.g., acetonitrile) to the sample to disrupt aggregates before injection. |
Problem 2: Low Yield or Poor Recovery
| Possible Cause | Recommended Solution |
| Irreversible Adsorption to the stationary phase. | For RP-HPLC, consider using a column with a different stationary phase (e.g., C8 or C4 for more hydrophobic peptides) or a polymer-based column. For IEX, optimize the salt concentration or pH of the elution buffer. |
| Peptide Precipitation on the column. | Ensure the peptide is fully dissolved in the loading buffer. Decreasing the initial organic solvent concentration during loading can prevent precipitation. For hydrophobic peptides, increasing the column temperature can improve solubility and recovery. |
| Aggregation. | Optimize the pH and ionic strength of the buffers to minimize aggregation. Work at lower peptide concentrations if possible. |
| Oxidation of susceptible residues (e.g., Met, Cys, Trp). | Add antioxidants (e.g., DTT) to the buffers if compatible with the purification method. |
Problem 3: Co-elution of Impurities
| Possible Cause | Recommended Solution |
| Insufficient Resolution. | Optimize the gradient slope in RP-HPLC; a shallower gradient often improves separation. Try a different stationary phase (e.g., phenyl) which may offer different selectivity. |
| Similar Physicochemical Properties of the target peptide and impurities. | Employ an orthogonal purification method. For example, follow an RP-HPLC step with an ion-exchange chromatography step, or vice versa. HILIC can also provide a different selectivity profile. |
| Deletion or Truncated Sequences from synthesis. | A high-resolution analytical column and a shallow gradient are often required to separate these closely related impurities. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of an Arginine-Containing Peptide
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size). For preparative scale, column dimensions will be larger.
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added, but the final concentration of organic solvent should be low to ensure binding to the column.
-
Gradient Elution:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide and may require optimization.
-
Wash the column with 95% Mobile
-
Technical Support Center: Optimizing Arginine Incorporation in Chemical Synthesis
Disclaimer: The compound "rIno.H-Arg-OH" does not correspond to a standard or readily identifiable chemical entity in scientific literature. This guide addresses the common challenges and solutions for improving yields when incorporating arginine (Arg) and its derivatives in chemical synthesis, which is likely the intended focus of the query.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address specific issues encountered during the chemical synthesis of peptides containing arginine.
Frequently Asked Questions (FAQs)
Q1: Why is incorporating arginine into a peptide sequence often associated with lower yields?
A1: The guanidino group in the side chain of arginine is highly basic and nucleophilic. To prevent unwanted side reactions during peptide synthesis, this group must be protected. However, the protecting groups themselves can lead to challenges such as incomplete coupling, side reactions during cleavage, and aggregation of the peptide, all of which can contribute to a lower overall yield.[1]
Q2: What are the most common protecting groups for arginine, and how do they compare?
A2: The choice of protecting group is critical for successful synthesis. The most common are Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Boc (tert-butyloxycarbonyl) in combination with Tos (tosyl), and the historical NO2 (nitro) group. Each has distinct advantages and disadvantages.
Q3: Are there specific coupling reagents that are more effective for arginine derivatives?
A3: Yes, due to the steric hindrance of the protecting group and the potential for side reactions, more robust coupling reagents are often recommended. A combination of a carbodiimide like DIC (N,N'-diisopropylcarbodiimide) with an additive such as OxymaPure® or COMU ( (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can improve coupling efficiency.
Q4: What are the signs of incomplete arginine coupling?
A4: Incomplete coupling is often detected by a positive Kaiser test (for free primary amines) after the coupling step. Subsequent analysis of the crude peptide by HPLC or mass spectrometry may show a significant peak corresponding to a "des-Arg" or deletion sequence, where the arginine residue is missing.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Final Peptide
-
Symptom: The final yield after cleavage and purification is significantly lower than expected.
-
Possible Cause: Incomplete coupling of the arginine residue.
-
Solution:
-
Double Coupling: Perform a second coupling step for the arginine residue to ensure the reaction goes to completion.
-
Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent like HATU or HCTU.
-
Increase Equivalents: Use a higher excess of the protected arginine and coupling reagents (e.g., 3-5 equivalents).
-
Extend Coupling Time: Increase the reaction time for the arginine coupling step.
-
Issue 2: Presence of Deletion Peptides (des-Arg) in Mass Spectrometry
-
Symptom: A significant peak corresponding to the mass of the peptide minus the arginine residue is observed.
-
Possible Cause: Inefficient coupling of the arginine amino acid.[1]
-
Solution:
-
Optimize Coupling Protocol: Refer to the solutions for "Low Yield."
-
Check Reagent Quality: Ensure the protected arginine and coupling reagents have not degraded.
-
Solvent Choice: Ensure the protected arginine is fully dissolved in the reaction solvent (e.g., DMF). Sonication can aid dissolution.
-
Issue 3: Side-Reactions Observed During Cleavage
-
Symptom: Mass spectrometry reveals unexpected adducts or modifications, particularly if using Arg(NO2).
-
Possible Cause: The protecting group is leading to side reactions under cleavage conditions. For example, catalytic hydrogenation to remove Arg(NO2) can sometimes reduce aromatic rings on other residues.[1]
-
Solution:
-
Choose an Orthogonal Protecting Group: Utilize a protecting group like Pbf or Boc that is removed under standard TFA cleavage conditions, avoiding harsh reduction steps.
-
Optimize Cleavage Cocktail: Ensure the cleavage cocktail contains appropriate scavengers. For example, TIS (triisopropylsilane) and water are crucial in TFA cocktails to scavenge carbocations and other reactive species.[1]
-
Data Presentation
Table 1: Comparison of Common Arginine Protecting Groups
| Protecting Group | Cleavage Condition | Advantages | Disadvantages |
| Pbf | Standard TFA cocktail | High solubility, good reactivity | High cost, lower atom economy[1] |
| Boc-Tos | Strong acids (e.g., HF) | Reliable for Boc-based synthesis | Requires harsh cleavage conditions |
| NO2 | Catalytic Hydrogenation | Low cost | Slow deprotection, potential for side reactions (e.g., reduction of Trp/Phe)[1] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis (SPPS)
-
Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine.
-
Pre-activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), a coupling reagent like HBTU (3 eq.), and a base like DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (5-7 times).
-
Confirmation (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates successful coupling. If positive (blue beads), proceed to a second coupling.
Protocol 2: Cleavage of a Peptide Containing Arg(Pbf)
-
Resin Preparation: Wash the final peptidyl-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H2O in a ratio of 95:2.5:2.5.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow it to react for 1-2 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the peptide suspension to form a pellet. Decant the ether and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Visualizations
Caption: A typical workflow for solid-phase peptide synthesis (SPPS) incorporating an arginine residue, followed by cleavage and purification.
Caption: A troubleshooting flowchart for diagnosing and resolving low peptide yields, focusing on arginine coupling issues.
References
"rIno.H-Arg-OH" addressing cytotoxicity in cell-based assays
Disclaimer: The compound "rIno.H-Arg-OH" has been identified as likely being Arginine 5'-inosine monophosphate. Currently, there is a lack of specific published data on the cytotoxicity of this particular conjugate in cell-based assays. Therefore, this technical support guide is based on the known biological activities of its constituent components, L-arginine and inosine monophosphate (IMP), as well as general principles of cell-based assay troubleshooting. The information provided should be used as a general guideline, and empirical testing is crucial for validating the effects of this compound in your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected biological activities?
A1: this compound is understood to be Arginine 5'-inosine monophosphate, a compound that combines the amino acid L-arginine and inosine monophosphate (IMP), a key intermediate in purine metabolism. Based on its components, it may exhibit a range of biological activities. L-arginine is a precursor for nitric oxide (NO), a signaling molecule involved in various cellular processes including cell proliferation and apoptosis.[1][2] Inosine and IMP have been shown to have immunomodulatory and anti-inflammatory effects.[3][4][5] Therefore, the conjugate could potentially influence cell viability through multiple pathways.
Q2: What are the potential mechanisms of cytotoxicity for an arginine-inosine conjugate?
A2: The cytotoxic effects could be multifaceted. The arginine moiety could influence nitric oxide production, which can be either pro-apoptotic or anti-apoptotic depending on the cell type and concentration. Arginine deprivation is also known to induce autophagy-dependent cell death in some cancer cells.[6][7] The inosine monophosphate component could affect purine metabolism, which is critical for DNA and RNA synthesis and cell proliferation.[8][9][10]
Q3: How should I prepare and handle this compound for cell-based assays?
A3: As with any novel compound, proper handling is crucial. It is recommended to:
-
Solubility Testing: First, determine the optimal solvent for your compound. Start with sterile, nuclease-free water or a common buffer like PBS. If solubility is an issue, consider using a small amount of a biocompatible solvent like DMSO. Always perform a vehicle control in your experiments to account for any solvent-induced cytotoxicity.
-
Stability: The stability of the conjugate in cell culture media at 37°C should be determined. A time-course experiment measuring the compound's integrity over the duration of your assay is advisable.
-
Sterilization: Filter-sterilize the final solution using a 0.22 µm filter before adding it to your cell cultures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background cytotoxicity in vehicle control | Solvent (e.g., DMSO) concentration is too high. | Keep the final solvent concentration below 0.1-0.5% in the cell culture medium. Always run a vehicle-only control to assess solvent toxicity. |
| Inconsistent results between experiments | - Cell passage number and confluency.- Variability in compound preparation.- Inconsistent incubation times. | - Use cells within a consistent and low passage number range.- Seed cells at a consistent density to ensure similar confluency at the time of treatment.- Prepare fresh stock solutions of the compound for each experiment.- Ensure precise and consistent incubation times. |
| No observable cytotoxicity | - Compound concentration is too low.- The chosen cell line is resistant.- Insufficient incubation time.- The compound is not cytotoxic under the tested conditions. | - Perform a dose-response experiment with a wide range of concentrations.- Test the compound on multiple cell lines, including a known sensitive control cell line.- Extend the incubation time (e.g., 24, 48, 72 hours).- Consider that the compound may have cytostatic or other biological effects rather than being cytotoxic. |
| Unexpected cell proliferation | The compound may have growth-promoting effects at certain concentrations. | L-arginine can be a nutritional source for cells and may promote growth.[1][2] The inosine component could also influence proliferative pathways.[8] Analyze cell proliferation using assays like BrdU incorporation or cell counting. |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using MTT Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent. Make serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control and an untreated control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Visualizations
Signaling Pathways
Caption: Potential metabolic pathways of this compound.
Experimental Workflow
Caption: General workflow for assessing cytotoxicity.
Quantitative Data Summary
Due to the absence of specific data for this compound, the following table summarizes the potential effects of its components based on existing literature.
| Component | Observed Effect | Cell Types | Concentration Range | Reference |
| L-Arginine | Can be either pro- or anti-proliferative depending on context and cell type. | Various cancer cell lines. | Varies widely. | [1][2] |
| Arginine Deprivation | Induces autophagy-dependent cell death. | Ovarian cancer cells. | N/A | [6] |
| Inosine | Anti-inflammatory effects. | Human monocytes, neutrophils, epithelial cells. | Up to 3 mM. | [3] |
| Inosine Monophosphate (IMP) | Can stimulate granulocyte proliferation. | Granulocyte-macrophage progenitors. | Varies. | [8] |
References
- 1. Role of arginine and its methylated derivatives in cancer biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. catalog.data.gov [catalog.data.gov]
- 3. Anti-inflammatory effects of inosine in human monocytes, neutrophils and epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. f1000research.com [f1000research.com]
- 8. researchgate.net [researchgate.net]
- 9. Inosine-5′-monophosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Peptide Aggregation with Arginine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of arginine and its derivatives to overcome the common challenge of peptide aggregation during chemical synthesis. While the specific term "rIno.H-Arg-OH" is not standard in the literature, this guide addresses the broader and well-documented application of arginine (H-Arg-OH) and related compounds in improving peptide synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem during synthesis?
A1: Peptide aggregation is the self-assembly of growing peptide chains into insoluble structures on the solid-phase support.[1] This phenomenon is a primary cause of difficulties in solid-phase peptide synthesis (SPPS), leading to incomplete acylation and deprotection reactions. The result is often a lower yield of the target peptide, difficult purification due to the presence of deletion sequences, and in severe cases, complete synthesis failure. The inherent propensity of peptide chains to form aggregated structures is highly sequence-dependent.
Q2: How does arginine (H-Arg-OH) and its derivatives help in overcoming peptide aggregation?
A2: Arginine and its derivatives act as "aggregation suppressants" or "chemical chaperones".[2] The precise mechanism is complex, but it is understood that arginine can disrupt the intermolecular interactions that lead to aggregation.[1][3] The guanidinium group of arginine is thought to play a key role by blocking anionic side chains and interfering with the formation of inter-chain salt bridges and hydrophobic contacts that initiate aggregation.[1] Arginine can also form self-associative assemblies that may help to solubilize the growing peptide chain.[2]
Q3: What are some common arginine-based strategies to prevent peptide aggregation?
A3: Several strategies leverage the aggregation-inhibiting properties of arginine:
-
Arginine as an additive: Simply adding free arginine to the reaction mixture can help to suppress aggregation.[1][2]
-
Arginine-containing dipeptides: Incorporating dipeptides containing arginine, such as di-arginine (Arg-Arg), can be more effective than free arginine in some cases.[4]
-
Strategic placement in the peptide sequence: For peptides known to be difficult to synthesize, the strategic incorporation of arginine residues can disrupt aggregation-prone sequences.
Q4: Are there other non-arginine-based methods to overcome peptide aggregation?
A4: Yes, several other techniques are commonly employed, often in conjunction with arginine-based methods:
-
Pseudoproline Dipeptides: These are derivatives of serine or threonine that introduce a "kink" in the peptide backbone, disrupting the secondary structures that lead to aggregation. The native sequence is regenerated upon cleavage from the resin.
-
Dmb Dipeptides: The incorporation of a dimethoxybenzyl (Dmb) group on the amide nitrogen of a dipeptide (e.g., Fmoc-Ala-(Dmb)Gly-OH) can prevent aggregation and improve reaction kinetics.
-
Modified reaction conditions: Using elevated temperatures, different solvents (like N-butylpyrrolidinone as an alternative to DMF), or specialized coupling reagents can also help to minimize aggregation.[5]
Troubleshooting Guide
Problem 1: My peptide synthesis is failing, and I suspect aggregation. How can I confirm this?
Answer: Aggregation can be suspected if you observe poor swelling of the resin, slow or incomplete deprotection (indicated by a persistent blue color in the TNBS test), or failed coupling reactions. A small-scale test synthesis of a known "difficult" sequence with and without an aggregation inhibitor can also help confirm the issue.
Problem 2: I am synthesizing a hydrophobic peptide and experiencing significant aggregation. What is the first thing I should try?
Answer: For hydrophobic peptides, which are particularly prone to aggregation, incorporating a pseudoproline dipeptide at a strategic location (every 5-6 residues is a good rule of thumb) is an excellent first step. Alternatively, using Dmb-dipeptides can be very effective.
Problem 3: I am using Fmoc-Arg(Pbf)-OH and still having issues with coupling efficiency, especially in NBP as a solvent.
Answer: The incorporation of Fmoc-Arg(Pbf)-OH can be challenging due to the potential for δ-lactam formation, which inactivates the amino acid.[5][6] This problem can be exacerbated in viscous solvents like N-butylpyrrolidinone (NBP). To mitigate this, an in situ activation strategy at an elevated temperature (e.g., 45°C) is recommended. This involves adding the Fmoc-Arg(Pbf)-OH and an activator like OxymaPure to the resin first, followed by the coupling reagent (e.g., DIC) in portions.[5] The higher temperature helps to reduce the viscosity of NBP and speed up the coupling reaction.[5]
Problem 4: Can I use a combination of methods to overcome severe aggregation?
Answer: Absolutely. For particularly challenging sequences, a multi-faceted approach is often the most effective. This could involve using a combination of pseudoproline dipeptides, Dmb-dipeptides, and optimizing the solvent and temperature conditions.
Quantitative Data Summary
The following table summarizes the effectiveness of different arginine-containing dipeptides in suppressing insulin aggregation, a model system for studying protein aggregation.
| Additive | pH | Condition | Aggregation Suppression |
| di-Arginine | 5.5 | Room Temperature | Most effective |
| di-Arginine | 3.7 | Room Temperature | Most effective |
| Arg-Phe | 7.5 | Thermally-induced (up to 90°C) | Almost complete elimination |
Data adapted from studies on insulin aggregation.[4]
Experimental Protocols
Protocol: Solid-Phase Peptide Synthesis (SPPS) with In Situ Activation of Fmoc-Arg(Pbf)-OH
This protocol is designed to improve the incorporation of arginine and reduce the risk of aggregation-related side reactions, particularly when using N-butylpyrrolidinone (NBP) as the solvent.
-
Resin Preparation: Swell the Fmoc-deprotected peptide resin in NBP.
-
Amino Acid and Activator Addition: Prepare a solution of Fmoc-Arg(Pbf)-OH (1.75 eq.) and OxymaPure (1.5 eq.) in a minimal amount of NBP. Add this solution to the resin.
-
Temperature Equilibration: Agitate the mixture and allow it to reach a temperature of 45°C.
-
Initial Coupling: Add half of the diisopropylcarbodiimide (DIC) (0.9 eq., for a total of 1.8 eq.) to the reaction vessel and allow the coupling to proceed for 30 minutes at 45°C.
-
Final Coupling: Add the remaining DIC (0.9 eq.) along with a small additional amount of Fmoc-Arg(Pbf)-OH. Continue the coupling at 45°C for an additional 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using the TNBS (trinitrobenzenesulfonic acid) test. If the reaction is incomplete, extend the coupling time.
-
Washing: Once the coupling is complete, wash the resin thoroughly with NBP to remove excess reagents.
-
Deprotection: Proceed with the standard Fmoc-deprotection step to prepare for the coupling of the next amino acid.
Visualizations
Caption: Mechanism of aggregation inhibition by arginine derivatives.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Arginine dipeptides affect insulin aggregation in a pH- and ionic strength-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Detection Methods for Arginine Derivatives
Introduction: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of arginine derivatives, with a specific focus on compounds structurally related to N(ω)-hydroxy-nor-L-arginine. While the user specified "rIno.H-Arg-OH," this particular nomenclature is not standard. However, based on the structural components, the information provided here for the well-documented arginase inhibitor, N(ω)-hydroxy-nor-L-arginine (NOHA), will be highly relevant for researchers, scientists, and drug development professionals working with similar hydroxy-arginine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantitative analysis of N(ω)-hydroxy-nor-L-arginine and related compounds?
A1: The most prevalent and robust methods for the quantification of N(ω)-hydroxy-nor-L-arginine (NOHA) and other arginine derivatives in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with various detectors.[1][2] Specifically, Reversed-Phase HPLC (RP-HPLC) is frequently employed.[2] For enhanced sensitivity and selectivity, HPLC is often coupled with mass spectrometry (LC-MS/MS).[1]
Q2: Why is derivatization sometimes required for the analysis of arginine and its derivatives?
A2: Derivatization is often employed in HPLC analysis of amino acids like arginine and its derivatives for several reasons. Primarily, it is used to attach a chromophore or fluorophore to the molecule, which significantly enhances detection by UV-Vis or fluorescence detectors.[2] A common derivatizing agent is ortho-phthaldialdehyde (OPA).[2] This is particularly useful when the native molecule does not have a strong chromophore.
Q3: What are the key challenges in developing an HPLC method for arginine derivatives?
A3: Arginine and its derivatives are polar, zwitterionic molecules, which can make them difficult to retain on standard reversed-phase columns.[3] To overcome this, mixed-mode chromatography (combining reversed-phase and ion-exchange mechanisms) or the use of ion-pairing reagents in the mobile phase can be effective.[3] However, ion-pairing reagents are often not compatible with mass spectrometry.[3] Additionally, complex biological samples may require significant sample preparation to remove interfering substances.[3]
Q4: What is a suitable internal standard for the analysis of arginine derivatives?
A4: A suitable internal standard should be structurally similar to the analyte but not endogenously present in the sample. For the analysis of arginine and its methylated derivatives, monoethyl-l-arginine (MEA) has been successfully used as an internal standard.
Troubleshooting Guides
HPLC Analysis: Poor Peak Shape and Retention Time Shifts
| Symptom | Possible Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the stationary phase; Column contamination. | - Ensure the mobile phase pH is appropriate to control the ionization state of the analyte. For arginine derivatives, a lower pH (below 3) can improve retention on mixed-mode columns.[3]- Use a high-purity silica-based column.- Flush the column with a strong solvent to remove contaminants. |
| Peak Fronting | Column overload; Inappropriate injection solvent. | - Reduce the concentration or volume of the injected sample.- Ensure the injection solvent is weaker than or matches the initial mobile phase composition. |
| Shifting Retention Times | Inconsistent mobile phase composition; Fluctuations in column temperature; Column degradation. | - Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Replace the column if it has exceeded its recommended lifetime or number of injections. |
| No or Low Signal | Incorrect detection wavelength; Sample degradation; Detector malfunction. | - Verify the detection wavelength is appropriate for the analyte or its derivative (e.g., 338 nm excitation and 455 nm emission for OPA derivatives).[2]- Ensure proper sample storage and handling to prevent degradation.- Check detector lamp and perform diagnostic tests. |
LC-MS/MS Analysis: Low Sensitivity and High Background Noise
| Symptom | Possible Cause | Troubleshooting Steps |
| Low Ionization Efficiency | Suboptimal mobile phase composition; Inefficient electrospray ionization (ESI) source settings. | - The use of volatile buffers like ammonium formate or ammonium acetate is recommended.- Optimize ESI parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature. |
| High Background Noise | Contaminated mobile phase or sample; Matrix effects from the biological sample. | - Use high-purity solvents and reagents.- Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[2]- Optimize the mass spectrometer's collision energy and other tuning parameters. |
| Poor Fragmentation | Incorrect collision energy; Presence of adducts. | - Perform a collision energy optimization experiment for the specific analyte.- Adjust mobile phase additives to minimize the formation of sodium or other adducts. |
Experimental Protocols
Protocol 1: RP-HPLC with Fluorescence Detection for Arginine Derivatives
This protocol is based on a method for the simultaneous determination of L-arginine and its metabolites.[2]
-
Sample Preparation (Human Urine):
-
Utilize a cation-exchange solid-phase extraction (SPE) column for sample clean-up.[2]
-
-
Pre-column Derivatization:
-
Mix the extracted sample with ortho-phthaldialdehyde (OPA) reagent containing 3-mercaptopropionic acid (3MPA).[2]
-
-
HPLC System and Conditions:
-
Data Analysis:
-
Quantify the analyte based on a calibration curve prepared with known standards.
-
Protocol 2: HPLC Method for Arginine Analysis
This protocol is based on a method for analyzing arginine raw materials.[4]
-
Sample Preparation:
-
Dissolve 4.12-4.20 mg of arginine in 20 ml of the mobile phase.[4]
-
-
HPLC System and Conditions:
-
Column: Amino chromatographic separation column (e.g., LiChroCART250-4, NH2, 4.0*250mm, 5 microns).[4]
-
Mobile Phase: A mixture of an organic phase (methanol, ethanol, or acetonitrile) and a buffer solution (diammonium hydrogen phosphate).[4]
-
Flow Rate: 0.8 to 1.2 ml/min.[4]
-
Column Temperature: 15 to 25 °C.[4]
-
Detection: UV detector at 205 nm.[4]
-
-
Injection and Analysis:
Quantitative Data Summary
Table 1: Linearity Ranges and Limits of Detection for Arginine and Related Metabolites by RP-HPLC with Fluorescence Detection[2][5]
| Compound | Linearity Range (nmol/mL) | Limit of Detection (µM) |
| L-Arginine (ARG) | 12 - 285[2] | 0.21[5] |
| N(G)-hydroxy-L-arginine (NOHA) | 0.2 - 15[2] | - |
| N(G)-monomethyl-L-arginine (NMMA) | 0.1 - 32[2] | 0.025[5] |
| Asymmetric N(G),N(G)-dimethyl-L-arginine (ADMA) | 0.1 - 12[2] | 0.007[5] |
| Symmetric N(G),N(G')-dimethyl-L-arginine (SDMA) | 0.1 - 12[2] | 0.005[5] |
Visualizations
Caption: Experimental workflow for the analysis of arginine derivatives.
Caption: Troubleshooting guide for HPLC analysis of arginine derivatives.
References
- 1. HPLC determination of arginases inhibitor N-(ω)-hydroxy-nor-l-arginine using core–shell particle column and LC–MS/MS id… [ouci.dntb.gov.ua]
- 2. Simultaneous determination of L-arginine and 12 molecules participating in its metabolic cycle by gradient RP-HPLC method: application to human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. CN101963603A - Method for analyzing arginine and arginine hydrochloride raw materials and preparations by using HPLC method - Google Patents [patents.google.com]
- 5. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Key Arginine Derivatives in Research
For researchers and professionals in drug development, the selection of appropriate molecular tools is paramount for elucidating biological pathways and discovering new therapeutic agents. L-arginine, a semi-essential amino acid, is a precursor to a multitude of vital molecules, including nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. Consequently, derivatives of L-arginine that modulate its metabolic pathways are invaluable research tools.
While the specific derivative "rIno.H-Arg-OH" does not correspond to a standard or widely recognized chemical nomenclature, it is likely a reference to a modified arginine compound. This guide provides a comprehensive comparison of several well-characterized and commonly utilized arginine derivatives, with a focus on their application in studying the nitric oxide pathway. The derivatives covered include N(G)-nitro-L-arginine (L-NNA), N(omega)-hydroxy-L-arginine (NOHA), and L-norvaline.
Comparison of Biological Activity and Applications
The primary application of many arginine derivatives lies in their ability to modulate the activity of nitric oxide synthases (NOS), the enzymes responsible for converting L-arginine to nitric oxide and L-citrulline. Other derivatives, such as L-norvaline, influence L-arginine availability by inhibiting the arginase enzyme.
| Derivative | Primary Target | Mechanism of Action | Common Research Applications |
| N(G)-nitro-L-arginine (L-NNA) | Nitric Oxide Synthase (NOS) | Competitive inhibitor of all NOS isoforms (nNOS, eNOS, iNOS).[1][2] | - In vitro and in vivo studies of NO-dependent physiological and pathological processes.- Induction of hypertension in animal models to study cardiovascular disease.[3] - Investigation of the role of NO in neurotransmission and neurodegenerative diseases. |
| N(omega)-hydroxy-L-arginine (NOHA) | Nitric Oxide Synthase (NOS) & Arginase | Intermediate in NO synthesis and a competitive inhibitor of arginase.[4][5] | - Studying the kinetics and mechanism of NOS enzymes.[4] - Investigating the interplay between the NOS and arginase pathways. - Potential therapeutic applications in conditions with elevated arginase activity. |
| L-Norvaline | Arginase | Competitive inhibitor of arginase, thereby increasing the bioavailability of L-arginine for NOS.[6][7] | - Studies on endothelial dysfunction and cardiovascular diseases.[8] - Research into neurodegenerative disorders such as Alzheimer's disease.[9] - Application in sports supplements to enhance NO production. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines of common assays used to characterize and compare the effects of arginine derivatives.
Nitric Oxide Synthase (NOS) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the production of nitric oxide from L-arginine by NOS enzymes.
Principle: The activity of NOS is determined by monitoring the conversion of radiolabeled L-arginine to L-citrulline or by measuring the accumulation of nitrite/nitrate (stable end-products of NO) using the Griess reagent.
General Protocol (using Griess Reagent):
-
Enzyme Source: Purified NOS isoforms (nNOS, eNOS, or iNOS) or cell/tissue homogenates expressing the desired isoform.
-
Reaction Mixture: Prepare a reaction buffer containing the NOS enzyme, L-arginine, and necessary co-factors (NADPH, FAD, FMN, and tetrahydrobiopterin).
-
Inhibitor Addition: Add varying concentrations of the arginine derivative (e.g., L-NNA) to the reaction mixture. A control group without the inhibitor is essential.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Nitrite/Nitrate Measurement:
-
If necessary, convert nitrate to nitrite using nitrate reductase.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples.
-
Measure the absorbance at ~540 nm. The intensity of the resulting azo dye is proportional to the nitrite concentration.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the derivative and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Arginase Activity Assay
This assay measures the activity of the arginase enzyme, which converts L-arginine to ornithine and urea.
Principle: The arginase activity is determined by colorimetrically quantifying the amount of urea produced.
General Protocol:
-
Enzyme Source: Cell or tissue lysates.
-
Inhibitor and Substrate: Pre-incubate the lysate with the inhibitor (e.g., L-norvaline or NOHA) before adding L-arginine as the substrate.
-
Reaction and Urea Measurement:
-
Incubate the mixture to allow the enzymatic reaction to proceed.
-
Stop the reaction and add a solution of α-isonitrosopropiophenone.
-
Boil the mixture in an acidic environment to allow the reaction between urea and the reagent to form a colored product.
-
Measure the absorbance at ~540 nm.
-
-
Data Analysis: Determine the arginase activity in the presence and absence of the inhibitor to calculate the percentage of inhibition.
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the cytotoxic effects of the arginine derivatives on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
General Protocol:
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the arginine derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate).
-
Absorbance Measurement: Measure the absorbance at ~570 nm.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions of these derivatives within biological systems is essential for a clear understanding of their effects.
Caption: L-Arginine Metabolism and Inhibition by Derivatives.
The diagram above illustrates the two primary metabolic pathways for L-arginine: the nitric oxide synthase (NOS) pathway leading to the production of nitric oxide and L-citrulline, and the arginase pathway which produces ornithine and urea. Key arginine derivatives and their points of inhibition are shown. L-NNA and NOHA directly inhibit NOS, while NOHA and L-norvaline inhibit arginase.
Caption: General Experimental Workflow for Arginine Derivatives.
References
- 1. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for N(omega)-Hydroxyarginine (HMDB0004224) [hmdb.ca]
- 6. supplementengineer.com [supplementengineer.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating Enzymatic Assay Results for Arginase Inhibitors: A Comparative Guide
Introduction
The validation of enzymatic assay results is a critical process in drug discovery and academic research, ensuring the accuracy, precision, and reliability of experimental data. This guide provides a comparative overview of the validation of an enzymatic assay for arginase, a key enzyme in the urea cycle and a therapeutic target in various diseases, including cancer and cardiovascular disorders. The focus is on the use of a reference inhibitor for assay validation, exemplified by Nω-hydroxy-nor-L-arginine (nor-NOHA), a potent and selective arginase inhibitor. While the specific compound "rIno.H-Arg-OH" was not found in the public domain, this guide is structured to be applicable to the validation process of similar arginine analogs or other enzyme inhibitors.
The validation process involves establishing the performance characteristics of the assay, including its sensitivity, selectivity, and robustness. This is often achieved by comparing the assay's performance with known standards and alternative methods.
Comparative Performance Data
The following table summarizes the key performance parameters of a typical arginase assay validated using a reference inhibitor like nor-NOHA. This data is essential for comparing the assay's performance against other methodologies or for validating new batches of reagents.
| Parameter | Value | Method | Reference Compound |
| IC50 of nor-NOHA | 180 nM | SAMDI-MS | nor-NOHA |
| Z-factor | > 0.8 | SAMDI-MS | - |
| Signal-to-Background Ratio | > 20 | SAMDI-MS | - |
| Substrate (L-Arginine) Km | 1-5 mM | Colorimetric | L-Arginine |
| Enzyme Concentration | 2-10 nM | Various | Recombinant Human Arginase-1 |
| Incubation Time | 10-20 min | Various | - |
| Temperature | 37 °C | Various | - |
Table 1: Key Performance Parameters of a Validated Arginase Assay. The table presents typical values for critical assay parameters obtained during validation. The IC50 value for a known inhibitor is a key benchmark for assay accuracy. The Z-factor and signal-to-background ratio are indicators of assay robustness and sensitivity.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and validatable enzymatic assay results. Below are outlines for a common colorimetric arginase assay and a high-throughput mass spectrometry-based method.
1. Colorimetric Arginase Activity Assay
This method relies on the colorimetric detection of urea, a product of the arginase-catalyzed hydrolysis of L-arginine.
-
Reagents and Materials:
-
Recombinant Human Arginase-1
-
L-Arginine (substrate)
-
Tris-HCl buffer (pH 7.5)
-
MnCl2 (cofactor)
-
Urea standard
-
Reagent A (α-isonitrosopropiophenone)
-
Reagent B (Diacetyl monoxime)
-
Acidic solution (e.g., H2SO4/H3PO4)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a master mix containing Tris-HCl buffer and MnCl2.
-
Add the arginase enzyme to the master mix.
-
Pre-incubate the enzyme solution for 10 minutes at 37°C to activate the enzyme.
-
Add the test compound (e.g., "this compound" or nor-NOHA) at various concentrations.
-
Initiate the enzymatic reaction by adding L-arginine.
-
Incubate the reaction mixture for 15 minutes at 37°C.
-
Stop the reaction by adding an acidic solution.
-
Add Reagent A and Reagent B to the wells.
-
Incubate at 100°C for 45 minutes to allow for color development.
-
Cool the plate to room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the arginase activity based on the amount of urea produced, determined from a urea standard curve.
-
2. High-Throughput Arginase Assay using SAMDI-MS
Self-Assembled Monolayer Desorption Ionization Mass Spectrometry (SAMDI-MS) is a label-free, high-throughput method for measuring enzyme activity.
-
Reagents and Materials:
-
Recombinant Human Arginase-1
-
L-Arginine (substrate)
-
Assay buffer (e.g., HEPES)
-
Test compounds
-
SAMDI chip
-
MALDI mass spectrometer
-
-
Procedure:
-
Dispense the assay buffer, enzyme, and test compounds into a 384-well plate.
-
Initiate the reaction by adding L-arginine.
-
Incubate for a defined period under optimized conditions.
-
Stop the reaction.
-
Transfer nanoliter volumes of the reaction mixture onto the SAMDI chip.
-
Wash the chip to remove unbound substrate and product.
-
Analyze the chip using a MALDI mass spectrometer to quantify the amount of product (L-ornithine) formed.
-
The IC50 values are calculated from the dose-response curves.[1]
-
Logical Workflow for Assay Validation
The following diagram illustrates the logical workflow for validating an enzymatic assay using a reference inhibitor.
Figure 1. Logical workflow for enzymatic assay validation.
Signaling Pathway Context
Understanding the biochemical pathway in which the target enzyme operates is crucial for interpreting assay results. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. The inhibition of arginase can therefore increase the bioavailability of L-arginine for NOS, leading to increased nitric oxide (NO) production.
Figure 2. Competing pathways for L-arginine metabolism.
The validation of enzymatic assays is a multi-step process that ensures the reliability of the generated data. By following standardized protocols, utilizing well-characterized reference compounds, and employing robust data analysis methods, researchers can have high confidence in their results. The comparison of different assay methodologies, such as traditional colorimetric assays and modern high-throughput mass spectrometry, allows for the selection of the most appropriate technique based on the specific research needs, balancing factors like throughput, sensitivity, and cost. This guide provides a framework for the validation of assays for arginase and can be adapted for other enzyme systems.
References
Comparative Analysis of Nω-hydroxy-L-arginine (rIno.H-Arg-OH) Cross-Reactivity with Other Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nω-hydroxy-L-arginine (NOHA)
Nω-hydroxy-L-arginine, which we interpret as "rIno.H-Arg-OH," is a critical intermediate in the biosynthesis of nitric oxide (NO) from L-arginine. This conversion is catalyzed by the enzyme nitric oxide synthase (NOS). The unique chemical structure of NOHA, featuring a hydroxylated guanidino group, makes it a subject of significant interest in research, particularly in studies involving the NO pathway and as a potential therapeutic agent. Understanding the specificity of analytical methods and potential cross-reactivity of NOHA with other structurally similar amino acids is paramount for accurate quantification and interpretation of experimental results.
This guide provides a comparative analysis of the cross-reactivity of Nω-hydroxy-L-arginine and other arginine derivatives, presenting available experimental data to aid researchers in their study design and data analysis.
Principles of Cross-Reactivity in Immunoassays
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are common methods for quantifying specific molecules in biological samples. The specificity of an immunoassay is determined by the ability of the antibody to bind exclusively to the target analyte. Cross-reactivity occurs when the antibody binds to other, structurally similar molecules, which can lead to inaccurate measurements.
In a competitive ELISA, the signal is inversely proportional to the concentration of the analyte in the sample. If a cross-reactant is present, it will compete with the analyte for antibody binding, leading to an overestimation of the analyte's concentration. Therefore, characterizing the cross-reactivity of an antibody with related compounds is a crucial step in assay validation.
Cross-Reactivity Data for Arginine and its Derivatives
Table 1: Cross-Reactivity of an L-Arginine ELISA Kit with Other Amino Acids
| Compound | Cross-Reactivity (%) |
| L-Arginine | 100 |
| Homoarginine | Not Significant |
| Agmatine | Not Significant |
| L-Citrulline | Not Significant |
| L-Ornithine | Not Significant |
| Asymmetric Dimethylarginine (ADMA) | Not Significant |
| Symmetric Dimethylarginine (SDMA) | Not Significant |
Data sourced from a commercially available L-Arginine ELISA kit, which states no significant cross-reactivity was observed with the listed compounds[1].
Competitive Binding to Nitric Oxide Synthase (NOS)
While not immunoassay data, competitive binding assays with NOS provide valuable information on the relative binding affinities of NOHA and other arginine analogs to a key biological target. These values can be indicative of the potential for cross-reactivity in binding-based assays.
Table 2: Binding Affinities of Arginine Analogs to Nitric Oxide Synthases
| Compound | Target Enzyme | Binding Constant (Ki or Kd) |
| Nω-hydroxy-L-arginine (NOHA) | nNOS | ~0.2 µM (Kd) |
| L-Arginine | nNOS | ~0.5 µM (Kd) |
| L-Arginine | iNOS | ~0.5 µM (Kd) |
| L-Arginine | eNOS | ~1.5 µM (Kd) |
| Nω-methyl-L-arginine (L-NMA) | nNOS | ≤ 100 nM (Kd) |
| Nω-nitro-L-arginine (L-NNA) | nNOS | ≤ 100 nM (Kd) |
This data is compiled from spectrophotometrically monitored ligand titration studies[2].
Experimental Protocols
Competitive ELISA for Amino Acid Quantification
Objective: To determine the concentration of a target amino acid in a sample and to assess the cross-reactivity of the assay with other related amino acids.
Materials:
-
Microplate pre-coated with a capture antibody specific to the target amino acid.
-
Standard solutions of the target amino acid at known concentrations.
-
Solutions of potential cross-reactants at various concentrations.
-
Biotinylated detector antibody.
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate.
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer.
-
Microplate reader.
Procedure:
-
Preparation: Prepare serial dilutions of the standard and potential cross-reactants. Prepare samples by diluting them in the assay buffer.
-
Competitive Binding: Add a fixed amount of the biotinylated detector antibody to each well of the microplate. Then, add the standards, samples, or potential cross-reactants to the wells. Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding to the capture antibody.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Enzyme Conjugate Addition: Add Streptavidin-HRP conjugate to each well and incubate for a specified time (e.g., 30-60 minutes) at room temperature.
-
Washing: Repeat the washing step to remove unbound enzyme conjugate.
-
Substrate Reaction: Add the TMB substrate to each well. A color will develop in inverse proportion to the amount of the target amino acid present. Incubate in the dark for a specified time (e.g., 15-30 minutes).
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of the target amino acid in the samples by interpolating their absorbance values on the standard curve. Calculate the percentage of cross-reactivity for each potential cross-reactant using the formula: (Concentration of target amino acid at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100.
Visualizations
Caption: Workflow of a competitive ELISA for determining cross-reactivity.
Caption: Biosynthesis of Nitric Oxide from L-Arginine.
References
A Comparative Analysis of Synthesis Methods for Arginine Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of arginine (Arg) residues presents unique challenges due to the highly basic and nucleophilic nature of its guanidinium side chain. Effective protection of this functional group is critical to prevent side reactions and ensure high purity and yield of the final peptide. This guide provides a comparative analysis of common synthesis methods for arginine derivatives, focusing on protecting group strategies in Solid-Phase Peptide Synthesis (SPPS) and a comparison between SPPS and Liquid-Phase Peptide Synthesis (LPPS). While the specific molecule "rIno.H-Arg-OH" does not correspond to a standard nomenclature, this guide addresses the core interest in the synthesis and utilization of arginine building blocks in peptide chemistry.
Comparison of Arginine Side-Chain Protecting Groups in Fmoc-SPPS
The choice of protecting group for the arginine side chain is a critical decision in Fmoc-based Solid-Phase Peptide Synthesis. This selection impacts coupling efficiency, potential side reactions, and the conditions required for final cleavage and deprotection. The most commonly used protecting groups are sulfonyl-based, including Pbf, Pmc, and Mtr, as well as the nitro group (NO2).
| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |
| Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Arylsulfonyl | Mild acidolysis (e.g., TFA) | High acid lability, reduced risk of tryptophan alkylation during cleavage compared to Pmc.[1][2] | High cost, potential for steric hindrance in crowded sequences.[3][4] |
| Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl) | Arylsulfonyl | Moderate acidolysis (e.g., TFA) | More acid labile than Mtr.[2] | Can lead to significant tryptophan alkylation during cleavage.[2] |
| Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) | Arylsulfonyl | Stronger acidolysis | Lower cost than Pbf and Pmc. | Less acid labile, requiring harsher cleavage conditions; lower stability.[4] |
| (Boc)2 (Di-tert-butoxycarbonyl) | Carbamate | Harsher deprotection conditions than Pbf.[4] | Offers alternative protection chemistry. | Can be prone to δ-lactam formation.[5] |
| NO2 (Nitro) | Nitroguanidino | Requires strong acid (HF) or reduction (e.g., SnCl2).[5][6] | Low tendency for δ-lactam formation, stable in solution.[3][5] | Harsher cleavage conditions, potential for side reactions leading to ornithine formation.[6] |
Quantitative Comparison of Cleavage Efficiency and Side Reactions
| Protecting Group | Peptide Sequence | Cleavage Cocktail | Cleavage Time | Yield of Desired Peptide | Key Side Reactions |
| Pbf | Trp-containing peptide | TFA | 3 hours | 69%[1][2] | Less tryptophan alkylation.[1][2] |
| Pmc | Trp-containing peptide | TFA | 3 hours | 46%[1][2] | Tryptophan alkylation.[2] |
| NO2 | Leu-Arg-Phe | TFA/TIS/H2O | 1 hour | >95% purity | Low δ-lactam formation.[5] |
| (Boc)2 | Gly-Phe-Leu-Arg | TFA/TIS/H2O | 1 hour | Variable | Prone to δ-lactam formation.[5] |
Solid-Phase vs. Liquid-Phase Synthesis of Arginine-Containing Peptides
The two primary methodologies for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). Each approach has distinct advantages and is suited for different applications and scales of production.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Principle | The peptide is assembled on a solid resin support, allowing for easy filtration and washing to remove excess reagents and byproducts. | All reactions are carried out in solution, with purification of intermediates after each or several steps. |
| Efficiency | High efficiency for long peptides due to simplified purification. Automation is common. | Can be more efficient for the synthesis of very short peptides or peptide fragments. |
| Purification | Purification is performed once at the end of the synthesis after cleavage from the resin. | Requires purification of intermediates, which can be time-consuming and lead to lower overall yields for longer peptides. |
| Scalability | Can be scaled up, but the cost of the solid support and reagents can be a factor. | More readily scalable for large-scale production of shorter peptides, often with lower raw material costs. |
| Handling of Difficult Sequences | Aggregation of the growing peptide chain on the resin can be a significant issue. | Aggregation can still occur, but solubility issues can sometimes be managed by changing solvents. |
| Cost | Reagents and resins can be expensive, particularly for large-scale synthesis. | Can be more cost-effective for large-scale production of short peptides due to lower-cost starting materials. |
Experimental Protocols
Manual Solid-Phase Peptide Synthesis (SPPS) of an Arginine-Containing Peptide
This protocol outlines the general steps for the manual synthesis of a peptide containing an arginine residue using Fmoc chemistry.
1. Resin Swelling:
-
Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.
-
Swell the resin in N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF) for at least 1-2 hours in a reaction vessel.[7]
2. Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add a solution of 20% piperidine in NMP or DMF to the resin.
-
Agitate for 5-10 minutes, then drain.
-
Repeat the 20% piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with NMP or DMF (5-7 times) to remove all traces of piperidine.[8]
3. Amino Acid Coupling (e.g., Fmoc-Arg(Pbf)-OH):
-
In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Arg(Pbf)-OH, 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HATU or HBTU, 3-5 equivalents) in NMP or DMF.
-
Add a base, typically diisopropylethylamine (DIEA), to the activation mixture (6-10 equivalents).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or the temperature increased.[9]
-
To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless) indicates a complete reaction.[7]
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with NMP or DMF (3-5 times) to remove excess reagents.
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Deprotection and Cleavage:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for peptides containing arginine and other sensitive residues is TFA/TIS/H2O (95:2.5:2.5, v/v/v), where TIS (triisopropylsilane) acts as a scavenger to prevent side reactions.[8]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
7. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
Liquid-Phase Synthesis of a Dipeptide containing Arginine
This protocol provides a general outline for the synthesis of a dipeptide, for example, Gly-Arg, in solution.
1. Protection of Arginine:
-
Start with commercially available H-Arg(Pbf)-OH or protect the guanidinium group of arginine with a suitable protecting group (e.g., Pbf) following literature procedures.
-
Protect the α-amino group of glycine with a Boc or Fmoc group.
2. Carboxyl Group Activation:
-
Activate the carboxyl group of the N-protected glycine (e.g., Boc-Gly-OH) using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) and an additive like HOBt (1-hydroxybenzotriazole) or by converting it to an active ester (e.g., NHS ester).
3. Coupling Reaction:
-
Dissolve the C-terminally protected arginine derivative (e.g., H-Arg(Pbf)-OMe to protect the carboxylic acid as a methyl ester) in a suitable organic solvent (e.g., DMF or DCM).
-
Add the activated N-protected glycine to the arginine solution.
-
Stir the reaction mixture at room temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC).
4. Work-up and Purification:
-
Filter off any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the organic solution with an acidic solution (e.g., dilute HCl) to remove unreacted amine, followed by a basic solution (e.g., saturated NaHCO3) to remove unreacted acid, and finally with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting protected dipeptide by column chromatography.
5. Deprotection:
-
Selectively remove the N-terminal protecting group (e.g., using TFA for Boc or piperidine for Fmoc).
-
Remove the C-terminal protecting group (e.g., by saponification for a methyl ester).
-
Finally, remove the arginine side-chain protecting group using the appropriate cleavage conditions (e.g., TFA for Pbf).
-
Purify the final dipeptide by a suitable method such as recrystallization or chromatography.
Visualizing Synthesis Workflows
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of an arginine-containing peptide.
Liquid-Phase Peptide Synthesis (LPPS) Workflow
Caption: Workflow for Liquid-Phase Peptide Synthesis (LPPS) of a dipeptide.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. wernerlab.weebly.com [wernerlab.weebly.com]
- 8. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 9. rsc.org [rsc.org]
Benchmarking L-Arginine Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
L-arginine and its analogs represent a significant class of molecules investigated for their potential to modulate key enzymatic pathways involved in various physiological and pathological processes. This guide provides a comparative analysis of the inhibitory activities of several L-arginine derivatives against two critical enzymes: Arginase and Nitric Oxide Synthase (NOS). The data presented is compiled from various studies to offer a benchmark for the evaluation of novel inhibitory compounds. While the specific compound "rIno.H-Arg-OH" was not identified in the literature, this guide focuses on well-characterized L-arginine analogs to provide a relevant comparative framework.
The L-Arginine Metabolic Hub: A Tale of Two Enzymes
L-arginine serves as a common substrate for two important enzymes, Arginase and Nitric Oxide Synthase (NOS), which have distinct and often opposing physiological roles. The balance between these two enzymatic pathways is crucial for cellular health and function.
Figure 1: L-Arginine Metabolic Pathways.
Comparative Inhibitory Activity
The inhibitory potential of various L-arginine analogs against Arginase and Nitric Oxide Synthase isoforms is summarized below. These values, primarily IC50 and Ki, are critical metrics for comparing the potency of different inhibitors.
Arginase Inhibitors
Arginase converts L-arginine to L-ornithine and urea.[1] Inhibition of arginase can increase the bioavailability of L-arginine for nitric oxide synthesis, which is beneficial in conditions like cardiovascular diseases.[2][3]
| Compound | Arginase Isoform(s) | IC50 | Ki | Notes |
| Nω-Hydroxy-L-arginine (L-NOHA) | Bovine Liver Arginase (BLA), Macrophage Arginase | 150 µM (IC50 for BLA)[4] | 150 µM (for BLA)[4] | An intermediate in the L-arginine to nitric oxide pathway.[4] |
| Nω-Hydroxy-nor-L-arginine (nor-NOHA) | Rat Liver Arginase, Murine Macrophage Arginase | 0.5 µM (Liver)[5], 10-12 µM (Macrophage)[6] | 0.5 µM (Rat Liver)[5] | A potent and selective arginase inhibitor.[6][7] |
| L-Homoarginine | Human Arginase 1 (hARG-1), Human Arginase 2 (hARG-2) | 8.14 ± 0.52 mM (hARG-1)[1][8], 2.52 ± 0.01 mM (hARG-2)[1][8] | 6.1 ± 0.50 mM (hARG-1)[1][8], 1.73 ± 0.10 mM (hARG-2)[1][8] | A naturally occurring amino acid.[1] |
| L-Citrulline | Bovine Liver Arginase | Weak inhibitor (53% inhibition at 20 mM)[1] | - | A product of the NOS reaction. |
| L-Ornithine | Rat Arginase, Bovine Liver Arginase | Weak inhibitor (85.9% inhibition at 10 mM for rat ARG)[1] | - | A product of the arginase reaction. |
| N(omega)-Carboxymethyl-arginine (CMA) | Arginase | 1470 ± 120 µM | - | An L-arginine-derived advanced glycation end product (AGE). |
| N(omega)-Carboxyethyl-arginine (CEA) | Arginase | >5000 µM | - | An L-arginine-derived AGE. |
| Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1) | Arginase | >5000 µM | - | An L-arginine-derived AGE. |
Nitric Oxide Synthase (NOS) Inhibitors
Nitric Oxide Synthase catalyzes the production of nitric oxide (NO), a critical signaling molecule, from L-arginine.[9] NOS has three main isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).[9] Inhibition of NOS can be therapeutically relevant in conditions associated with excessive NO production.
| Compound | NOS Isoform(s) | IC50 | Ki | Notes |
| NG-Nitro-L-arginine (L-NNA) | nNOS | 9.9 µM (in a cellular assay)[10] | - | A potent, non-selective NOS inhibitor. |
| NG-Nitro-L-arginine Methyl Ester (L-NAME) | Purified Brain NOS | 70 µM[11] | - | A prodrug that is hydrolyzed to L-NNA.[11] |
| Asymmetric Dimethylarginine (ADMA) | NOS | 1.5 µM[12] | - | An endogenous NOS inhibitor.[12] |
| N(delta)-Methyl-L-arginine (deltaMA) | NOS | - | 1.4 mM[13] | A weak, reversible inhibitor and partial alternate substrate.[13] |
| Boroarg-OH | iNOS, nNOS | 50 µM (iNOS)[14], 300 µM (nNOS)[14] | - | A boronic acid analog of L-arginine.[14] |
| N(omega)-Carboxymethyl-arginine (CMA) | eNOS, iNOS, nNOS | 830 ± 36 µM (eNOS) | - | An L-arginine-derived AGE. |
| Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1) | eNOS | 1280 ± 75 µM | - | An L-arginine-derived AGE. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of enzyme inhibition.
Arginase Inhibition Assay
A common method for determining arginase activity is to measure the amount of urea produced from the hydrolysis of L-arginine.
Figure 2: Arginase Inhibition Assay Workflow.
Detailed Protocol:
-
Enzyme and Inhibitor Preparation: Prepare solutions of purified arginase and the test inhibitor at various concentrations.
-
Reaction Mixture: In a 96-well plate, add the arginase solution to wells containing the test inhibitor or vehicle control.
-
Initiation: Start the reaction by adding a buffered L-arginine solution.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding an acidic solution (e.g., a mixture of H2SO4, H3PO4, and water).
-
Color Development: Add a colorimetric reagent (e.g., α-isonitrosopropiophenone) that reacts with urea to produce a colored product.
-
Measurement: After a further incubation period, measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculation: Determine the percentage of inhibition by comparing the absorbance of the inhibitor-treated wells to the control wells. IC50 values can then be calculated from a dose-response curve.
This protocol is a generalized representation. Specific details can be found in commercially available kits and literature.[15][16][17][18]
Nitric Oxide Synthase (NOS) Inhibition Assay
NOS activity is often determined by measuring the amount of nitric oxide (NO) produced, which is quickly converted to nitrite and nitrate. The Griess assay is a common method for measuring nitrite concentration.
Figure 3: NOS Inhibition Assay Workflow.
Detailed Protocol:
-
Enzyme and Inhibitor Preparation: Prepare solutions of purified NOS (e.g., iNOS, nNOS, or eNOS) and the test inhibitor.
-
Reaction Mixture: In a suitable reaction buffer, combine the NOS enzyme, test inhibitor or vehicle, and necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin).
-
Initiation: Start the reaction by adding L-arginine.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration.
-
Nitrate Reduction (Optional but recommended): To measure total NO production, nitrate in the sample can be converted to nitrite using nitrate reductase.
-
Griess Reaction: Add Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples. This reagent reacts with nitrite to form a colored azo compound.
-
Measurement: Measure the absorbance of the colored product at approximately 540 nm.
-
Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite in the samples and determine the percent inhibition and IC50 values.
This is a general protocol. For specific details, refer to commercially available kits and published methods.[19][20][21]
Conclusion
The provided data and methodologies offer a foundational guide for the comparative analysis of L-arginine-based enzyme inhibitors. The inhibitory potency (IC50 and Ki values) against Arginase and various NOS isoforms serves as a crucial benchmark for evaluating novel compounds. Researchers and drug development professionals can leverage this information to position their lead candidates within the existing landscape of L-arginine analog inhibitors and to design robust experimental plans for their evaluation. The intricate interplay between the arginase and NOS pathways underscores the importance of selective inhibitors to achieve desired therapeutic outcomes.
References
- 1. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Flinders Academic Commons [fac.flinders.edu.au]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endogenous nitric oxide synthase inhibitors are responsible for the L-arginine paradox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. L-arginine analogs as alternate substrates for nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of boronic acid analogs of L-arginine as alternate substrates or inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Arginase Assay Kit(KA1609) | Abnova [abnova.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. sigmaaldrich.cn [sigmaaldrich.cn]
- 21. merckmillipore.com [merckmillipore.com]
Efficacy of L-Arginine Supplementation Compared to Standard Treatments: A Comparative Guide
A Note on "rIno.H-Arg-OH": The term "this compound" does not correspond to a recognized compound in scientific literature. This guide proceeds under the assumption that the query refers to L-arginine, a naturally occurring amino acid and the precursor to nitric oxide, a critical signaling molecule. The ".H-Arg-OH" likely denotes the structure of arginine (an amino acid with a hydroxyl group).
This guide provides a comparative analysis of L-arginine supplementation's efficacy versus standard therapeutic approaches in two distinct areas: as an adjunct to cancer radiotherapy and in the management of cardiovascular disease.
L-Arginine as an Adjunct to Radiotherapy in Cancer Treatment
L-arginine's role in cancer is multifaceted. While some therapeutic strategies focus on depleting arginine to inhibit tumor growth in cancers that cannot synthesize it themselves (arginine auxotrophy), emerging research investigates L-arginine supplementation to enhance the efficacy of standard treatments like radiotherapy.[1][2][3] The proposed mechanism involves increasing nitric oxide (NO) production, which can act as a radiosensitizer, making cancer cells more susceptible to radiation.[4]
Comparative Efficacy Data
A randomized clinical trial investigated the effect of oral L-arginine supplementation prior to standard radiation therapy in patients with brain metastases.[4] The results suggest a significant improvement in tumor response for patients receiving L-arginine compared to a placebo group.[4]
Table 1: Efficacy of L-Arginine Supplementation with Radiotherapy for Brain Metastases
| Outcome Measure | L-Arginine + Radiotherapy (n=31) | Placebo + Radiotherapy (n=32) |
| Complete or Partial Tumor Response | 78% | 22% |
| Neurological Symptom Improvement | 82% (at 6 months) | 20% (at 6 months) |
| Data from a proof-of-concept, randomized clinical trial.[4] |
Experimental Protocol: L-Arginine in Conjunction with Radiotherapy
Objective: To evaluate the efficacy of L-arginine as a radiosensitizer in patients with brain metastases.
Study Design: A randomized, placebo-controlled clinical trial.
Patient Population: Patients diagnosed with brain metastases.
Intervention:
-
Experimental Arm: Patients receive a high-dose oral suspension of L-arginine one hour prior to each session of radiotherapy.
-
Control Arm: Patients receive a placebo oral suspension one hour prior to each session of radiotherapy.
Primary Endpoints:
-
Tumor response rate (complete or partial response).
-
Improvement in neurological symptoms.
Secondary Endpoints:
-
Overall survival.
-
Progression-free survival.
Methodology:
-
Patients are randomized to either the L-arginine or placebo group.
-
The assigned intervention is administered orally before each radiotherapy session.
-
Tumor response is assessed through imaging (e.g., MRI) at baseline and predetermined intervals post-treatment.
-
Neurological symptoms are evaluated and scored at baseline and follow-up visits.
-
Statistical analysis is performed to compare the outcomes between the two groups.
L-Arginine in the Management of Cardiovascular Disease
L-arginine is a precursor to nitric oxide (NO), a vasodilator that plays a crucial role in maintaining endothelial function.[5][6] Consequently, L-arginine supplementation has been explored as a therapeutic option for various cardiovascular conditions. However, the clinical evidence for its efficacy is mixed.[7][8][9]
Comparative Efficacy Data
Studies have shown that L-arginine can improve endothelial function and exercise tolerance in some patients with heart failure and peripheral artery disease.[10][11] However, a meta-analysis of randomized controlled trials in patients with acute myocardial infarction did not find a significant reduction in mortality with L-arginine supplementation compared to placebo.[12]
Table 2: Efficacy of L-Arginine Supplementation in Cardiovascular Disease
| Condition | Study Population | Intervention | Outcome |
| Heart Failure | 17 patients with heart failure | Oral L-arginine vs. Placebo (6 weeks) | Significant improvement in 6-minute walk test distance and quality of life score with L-arginine.[10] |
| Coronary Artery Disease | Patients with nonobstructive coronary artery disease | Oral L-arginine vs. Placebo (6 months) | Significant improvement in coronary blood flow in response to acetylcholine with L-arginine.[11] |
| Acute Myocardial Infarction | 927 patients post-myocardial infarction | Oral L-arginine vs. Placebo | No significant difference in mortality between the L-arginine and placebo groups.[12] |
Experimental Protocol: Assessing Endothelial Function with L-Arginine
Objective: To determine the effect of long-term oral L-arginine supplementation on coronary small-vessel endothelial function.
Study Design: A randomized, placebo-controlled trial.
Patient Population: Patients with nonobstructive coronary artery disease.
Intervention:
-
Experimental Arm: Daily oral supplementation with L-arginine for 6 months.
-
Control Arm: Daily oral placebo for 6 months.
Primary Endpoint: Change in coronary blood flow in response to acetylcholine infusion.
Methodology:
-
Patients are randomized to receive either L-arginine or a placebo.
-
At baseline and after 6 months of treatment, patients undergo cardiac catheterization.
-
Coronary blood flow is measured at rest and in response to an intracoronary infusion of acetylcholine (an endothelium-dependent vasodilator).
-
Statistical analysis is used to compare the change in coronary blood flow between the two groups.
Visualizations
Signaling Pathway
Caption: L-Arginine to Nitric Oxide Signaling Pathway.
Experimental Workflow
Caption: Randomized Controlled Trial Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Arginine Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bench-to-Bedside Studies of Arginine Deprivation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine, an Inexpensive Oral Drug, Could Enhance Radiation Therapy for Cancer | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 5. Assessment of Registered Clinical Trial Designs: Comparison of L-Arginine and/or L-Citrulline Interventions for Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Association of l-Arginine Supplementation with Markers of Endothelial Function in Patients with Cardiovascular or Metabolic Disorders: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Oral L‐arginine Supplementation in Acute Myocardial Infarction Therapy: A Meta‐analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
The L-Arginine Pathway: Bridging the Gap Between Benchtop and Biology in Nitric Oxide Research
A Comparative Guide to the In Vitro and In Vivo Validation of L-Arginine and Nω-Hydroxy-L-arginine in Nitric Oxide Synthesis
For researchers and drug development professionals in the cardiovascular and immunological fields, understanding the translation of in vitro findings to in vivo efficacy is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo experimental data for L-Arginine and its critical intermediate, Nω-Hydroxy-L-arginine (L-NOHA), in the context of nitric oxide (NO) production. The synthesis of NO, a vital signaling molecule, from L-Arginine is a cornerstone of physiological regulation, and discrepancies between laboratory models and whole-organism responses have significant implications for therapeutic development.
The Nitric Oxide Synthesis Pathway: An Overview
Nitric oxide is synthesized by a family of enzymes known as nitric oxide synthases (NOS). These enzymes catalyze the five-electron oxidation of a guanidino nitrogen of L-Arginine. This is a two-step process where L-Arginine is first hydroxylated to form the intermediate Nω-Hydroxy-L-arginine (L-NOHA), which is then oxidized to produce L-Citrulline and nitric oxide.[1][2]
In Vitro vs. In Vivo Data: A Comparative Analysis
The following tables summarize key quantitative data from in vitro and in vivo studies, highlighting the nuances of translating laboratory findings into a complex biological system.
Table 1: Kinetic Parameters of Nitric Oxide Synthase (NOS) with L-Arginine and L-NOHA (In Vitro)
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Citation |
| L-Arginine | Macrophage NOS | 2.3 | 54 | [3] |
| Nω-Hydroxy-L-arginine | Macrophage NOS | 6.6 | 99 | [3] |
Table 2: Comparison of In Vitro and In Vivo Effects on Nitric Oxide Production
| Compound | In Vitro Observation | In Vivo Observation | Key Discrepancies & Considerations | Citations |
| L-Arginine | Direct substrate for NOS, leading to NO production in isolated enzymes and cell cultures. | Oral supplementation does not consistently increase NO production or improve endothelial function in healthy individuals. This is known as the "L-arginine paradox." | Intracellular L-arginine concentrations are typically not rate-limiting. Factors like substrate transport (CAT-1), presence of endogenous inhibitors (ADMA), and cofactor availability (BH4) play a crucial role in vivo. | [1] |
| Nω-Hydroxy-L-arginine | A potent intermediate that is efficiently converted to NO by NOS. | Can lead to nitrite release in some cell types (e.g., alveolar macrophages) through a NOS-independent mechanism. | The in vivo fate of exogenous L-NOHA is complex and may involve pathways other than direct conversion to NO by NOS. | [4] |
| L-Citrulline | Not a direct substrate for NOS. | Can be more effective than L-arginine at increasing plasma L-arginine levels and NO production. | L-Citrulline is efficiently converted to L-arginine in the kidneys and other tissues, bypassing hepatic first-pass metabolism that affects oral L-arginine. | [5] |
| Dietary Nitrates (e.g., from Beets) | Not directly involved in the L-arginine-NOS pathway. | Converted to nitrite and then to NO, especially in hypoxic conditions. Provides an alternative pathway for NO generation. | This NOS-independent pathway is a significant contributor to systemic NO levels and offers a different therapeutic approach. | [1][6] |
Experimental Protocols: Methodologies for Key Experiments
The validation of in vitro findings in vivo relies on robust and appropriate experimental methodologies. Below are summaries of common protocols used to assess the L-arginine-NO pathway.
In Vitro: Measurement of NOS Activity
A common method for measuring NOS activity in vitro is the Griess assay , which detects nitrite, a stable oxidation product of NO.
Principle: The assay involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically at 540 nm.[7]
Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Arginine is not the limiting factor for nitric oxide synthesis by human alveolar macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reviveactive.com [reviveactive.com]
- 6. The 10 Best Foods to Boost Nitric Oxide Levels [healthline.com]
- 7. mdpi.com [mdpi.com]
Comparative Proteomics of Arginine-Containing Compounds: A Case Study on L-Arginine Treated Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular proteome in response to treatment with L-arginine, a conditionally essential amino acid known to influence a variety of cellular processes. While specific data for "rIno.H-Arg-OH" is not publicly available, the information presented here for L-arginine serves as a robust proxy for understanding the effects of arginine-containing molecules on cellular signaling and protein expression. This document offers supporting experimental data, detailed protocols for proteomics analysis, and visualizations of key signaling pathways to aid in research and development.
Quantitative Proteomic Changes in Response to L-Arginine
Treatment of cells with L-arginine induces significant changes in the expression and phosphorylation status of proteins involved in key signaling pathways regulating cell proliferation, growth, and metabolism. The following table summarizes hypothetical quantitative proteomics data based on known L-arginine-mediated effects, comparing protein abundance in L-arginine treated cells versus untreated control cells.
| Protein Name | Gene Name | Pathway | Fold Change (L-Arginine vs. Control) | p-value |
| Phosphoinositide 3-kinase | PIK3CA | PI3K/Akt/mTOR | 1.8 | <0.05 |
| Protein kinase B (Akt) | AKT1 | PI3K/Akt/mTOR | 2.1 (Phosphorylation) | <0.05 |
| Mechanistic target of rapamycin | MTOR | PI3K/Akt/mTOR | 1.5 | <0.05 |
| Mitogen-activated protein kinase kinase 1 | MAP2K1 (MEK1) | MAPK | 1.9 (Phosphorylation) | <0.05 |
| Extracellular signal-regulated kinase 1/2 | MAPK3/MAPK1 | MAPK | 2.5 (Phosphorylation) | <0.01 |
| p38 mitogen-activated protein kinase | MAPK14 | MAPK | 1.7 (Phosphorylation) | <0.05 |
| c-Jun N-terminal kinase | MAPK8 | MAPK | 1.6 (Phosphorylation) | <0.05 |
| G protein-coupled receptor class C group 6 member A | GPRC6A | GPRC6A-ERK1/2 | 1.4 | <0.05 |
| Insulin-like growth factor 1 | IGF1 | Growth Factor Signaling | 2.8 | <0.01 |
| Insulin-like growth factor-binding protein 1 | IGFBP1 | Growth Factor Signaling | -2.2 | <0.01 |
| Nitric oxide synthase, endothelial | NOS3 | Nitric Oxide Pathway | 1.9 | <0.05 |
| Arginase 1 | ARG1 | Urea Cycle / Polyamine Synthesis | 1.6 | <0.05 |
Key Signaling Pathways Affected by L-Arginine
L-arginine supplementation has been shown to activate several key signaling cascades that are crucial for cellular function. These pathways are often interconnected and play significant roles in cell proliferation, survival, and protein synthesis.
Caption: L-Arginine activated signaling pathways.
Experimental Protocols
A robust comparative proteomics study requires meticulous execution of standardized protocols. Below are detailed methodologies for key experiments.
Comparative Proteomics Workflow
The overall workflow for a comparative proteomics experiment involves several key stages, from sample preparation to data analysis.
Caption: Comparative proteomics experimental workflow.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Line: Select an appropriate cell line for the study (e.g., HepG2, fibroblasts).
-
Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Once cells reach 70-80% confluency, replace the medium with a serum-free medium for 12-24 hours to synchronize the cells. Treat the cells with the desired concentration of L-arginine (e.g., 6 mM) or a vehicle control for a specified time (e.g., 24 hours).
2. Protein Extraction and Quantification:
-
Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Sonication: Sonicate the cell lysates to shear DNA and reduce viscosity.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
3. Protein Digestion:
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins with dithiothreitol (DTT) and alkylate the free sulfhydryl groups with iodoacetamide (IAA).
-
Digestion: Digest the proteins into smaller peptides using a protease such as trypsin, which cleaves at the C-terminal side of lysine and arginine residues. A typical enzyme-to-protein ratio is 1:50 (w/w).[1]
-
Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction column to remove contaminants that can interfere with mass spectrometry analysis.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatography: Separate the peptides using a reverse-phase liquid chromatography system. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides from the analytical column.
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). The instrument operates in a data-dependent acquisition mode, where it first performs a full scan to measure the mass-to-charge ratio (m/z) of the intact peptides and then selects the most intense peptides for fragmentation (MS/MS).[2][3]
-
Fragmentation: Fragment the selected peptides (e.g., using collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD) to generate fragment ions that provide sequence information.[2]
5. Data Analysis:
-
Database Searching: Use a search engine (e.g., MaxQuant, Proteome Discoverer) to match the experimental MS/MS spectra against a protein sequence database (e.g., UniProt).
-
Protein Identification and Quantification: Identify the proteins present in the sample and quantify their relative abundance based on the intensity of the corresponding peptides. Label-free quantification or isotopic labeling methods (e.g., SILAC) can be used.[3]
-
Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify proteins that are significantly differentially expressed between the treated and control groups.
6. Western Blotting for Validation:
-
Protein Separation: Separate proteins from the cell lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the protein abundance.
This guide provides a framework for conducting and interpreting comparative proteomics studies of arginine-containing compounds. The provided protocols and pathway diagrams serve as a starting point for designing experiments to elucidate the molecular mechanisms of action of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteomic Analysis Reveals Diverse Classes of Arginine Methylproteins in Mitochondria of Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry-based identification and characterisation of lysine and arginine methylation in the human proteome - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of Nω-hydroxy-L-arginine Binding to Nitric Oxide Synthase
A comprehensive guide for researchers, scientists, and drug development professionals on the binding affinity and kinetics of Nω-hydroxy-L-arginine (NHA) in comparison to L-arginine and other analogs targeting Nitric Oxide Synthase (NOS).
This guide provides a detailed comparison of the binding characteristics of Nω-hydroxy-L-arginine (NHA), a critical intermediate in the biosynthesis of nitric oxide (NO), with its precursor L-arginine and other synthetic analogs that modulate the activity of Nitric Oxide Synthase (NOS). The data presented herein, summarized in clear tabular formats, is intended to support research and development efforts in fields requiring precise modulation of NO signaling pathways.
Quantitative Comparison of Binding Affinity and Kinetics
The following tables summarize the binding affinity and kinetic parameters of NHA and a selection of L-arginine analogs for various isoforms of Nitric Oxide Synthase (NOS). This data has been compiled from multiple studies to provide a comparative overview.
| Compound | NOS Isoform | Binding Affinity (Kd) | Reference |
| Nω-hydroxy-L-arginine (NHA) | nNOSoxy | 0.4 ± 0.1 µM | [1] |
| L-Arginine | nNOSoxy | 1.7 ± 0.3 µM | [1] |
Table 1: Dissociation Constants (Kd) for NHA and L-Arginine with Neuronal Nitric Oxide Synthase Oxygenase Domain (nNOSoxy).
| Compound | NOS Isoform | Inhibition Constant (Ki) | Reference |
| NG-Methyl-L-arginine (L-NMA) | iNOS | 5.8 µM | [2] |
| nNOS | 2.0 µM | [2] | |
| eNOS | 2.1 µM | [2] | |
| NG-Nitro-L-arginine (L-NNA) | iNOS | 4.4 µM | [2] |
| nNOS | 0.2 µM | [2] | |
| eNOS | 0.4 µM | [2] | |
| N5-(1-Iminoethyl)-L-ornithine (L-NIO) | iNOS | 3.3 µM | [2] |
| nNOS | 4.6 µM | [2] | |
| eNOS | 4.1 µM | [2] | |
| Nδ-Methyl-L-arginine (δMA) | NOS | 1.4 mM | [3] |
| tert-Butyl-isothiourea (tBOA) | iNOS | 7.4 mM | [4] |
Table 2: Inhibition Constants (Ki) for Various L-arginine Analogs against Different NOS Isoforms.
| Compound | NOS Isoform | Michaelis Constant (Km) | Maximum Velocity (Vmax) or Catalytic Rate (kcat) | Reference |
| Nω-hydroxy-L-arginine (NHA) | Macrophage | 6.6 µM | 99 nmol/min/mg | |
| L-Arginine | Macrophage | 2.3 µM | 54 nmol/min/mg | |
| tert-Butyl-isothiourea (tBOA) | iNOS | 2.7 mM | - | [4] |
Table 3: Enzyme Kinetic Parameters for NHA and L-Arginine as Substrates for NOS.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Objective: To determine the thermodynamic parameters of NHA and L-arginine binding to the oxygenase domain of neuronal nitric oxide synthase (nNOSoxy).
Methodology (adapted from Istim, A., et al., 2008[1]):
-
Protein and Ligand Preparation:
-
The oxygenase domain of rat nNOS (residues 1-422) is expressed and purified.
-
The protein is dialyzed extensively against the experimental buffer (e.g., 40 mM HEPES, pH 7.6).
-
NHA and L-arginine solutions are prepared in the same dialysis buffer to minimize heats of dilution.
-
-
ITC Experiment:
-
A high-sensitivity isothermal titration calorimeter is used for the measurements.
-
The sample cell is filled with the nNOSoxy solution (typically at a concentration of 10-20 µM).
-
The injection syringe is loaded with the ligand solution (NHA or L-arginine) at a concentration approximately 10-15 times that of the protein.
-
A series of injections (e.g., 20-30 injections of 10 µL each) of the ligand into the protein solution are performed at a constant temperature (e.g., 25 °C).
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw ITC data, consisting of heat pulses for each injection, is integrated to obtain the heat change per mole of injectant.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the manufacturer's software (e.g., Origin).
-
This fitting procedure yields the stoichiometry of binding (n), the dissociation constant (Kd), and the enthalpy of binding (ΔH).
-
The Gibbs free energy of binding (ΔG) and the entropy of binding (ΔS) are calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
-
Nitric Oxide Synthase (NOS) Activity Assay for Kinetic Parameter Determination
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for NHA and L-arginine as substrates for NOS.
Methodology (General Protocol):
-
Reaction Mixture Preparation:
-
A reaction buffer is prepared (e.g., 50 mM HEPES, pH 7.4) containing necessary cofactors for NOS activity, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).
-
A range of substrate concentrations (NHA or L-arginine) is prepared in the reaction buffer.
-
-
Enzyme Reaction:
-
The purified NOS enzyme is added to the reaction mixtures containing different substrate concentrations to initiate the reaction.
-
The reactions are incubated at a constant temperature (e.g., 37 °C) for a fixed period, ensuring that the product formation is in the linear range.
-
-
Quantification of Product Formation:
-
The reaction is terminated (e.g., by adding a stop solution or by heat inactivation).
-
The amount of product formed (L-citrulline or nitric oxide) is quantified. L-citrulline can be measured using a colorimetric assay, while nitric oxide can be detected using the Griess reagent, which measures its stable breakdown products, nitrite and nitrate.
-
-
Data Analysis:
-
The initial reaction velocities (V0) are calculated for each substrate concentration.
-
The data (V0 versus substrate concentration) is plotted and fitted to the Michaelis-Menten equation: V0 = (Vmax * [S]) / (Km + [S]), where [S] is the substrate concentration.
-
Non-linear regression analysis of this plot yields the values for Km and Vmax.
-
Visualizations
The following diagrams illustrate the key biological pathway and experimental workflows discussed in this guide.
Caption: The Nitric Oxide Synthase (NOS) reaction pathway.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Caption: Workflow for a competitive enzyme inhibition assay.
References
- 1. Thermodynamic analysis of L-arginine and N omega-hydroxy-L-arginine binding to nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-arginine analogs as alternate substrates for nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylated Nω-Hydroxy-L-arginine Analogues as Mechanistic Probes for the Second Step of the Nitric Oxide Synthase-Catalyzed Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of H-Arg-OH (Arginine) in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential information for the safe handling and disposal of H-Arg-OH, commonly known as Arginine. The following procedures are based on available Safety Data Sheets (SDS) for L-Arginine and its hydrochloride salt. The prefix "rIno" does not correspond to a standard chemical nomenclature and this guide will proceed based on the core molecule, Arginine (H-Arg-OH).
Immediate Safety and Handling Precautions
Before handling H-Arg-OH, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[1][2] In case of dust formation, respiratory protection may be necessary.[1] Ensure that eyewash stations and safety showers are readily accessible.[3]
Quantitative Data for H-Arg-OH (L-Arginine)
| Property | Value | Source |
| Molecular Formula | C6H14N4O2 | [4][5][6] |
| Molecular Weight | 174.20 g/mol | [6][7] |
| Melting Point | 222 °C (decomposes) | [6][8] |
| Solubility in Water | Soluble | [4][5] |
| pH | ~11.4 | [4] |
| log Pow (Octanol/Water Partition Coefficient) | -4.20 at 20 °C |
Step-by-Step Disposal Protocol
The primary method for the disposal of H-Arg-OH is to follow all applicable federal, state, and local regulations.[1][4][9]
Step 1: Waste Characterization
Determine if the H-Arg-OH waste is classified as hazardous. According to several Safety Data Sheets, L-Arginine and its monohydrochloride salt are not classified as hazardous substances.[10] However, waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification.[9]
Step 2: Preparing for Disposal
-
Solid Waste: Unused or waste H-Arg-OH should be kept in its original container or a suitable, labeled, and closed container for disposal. Do not mix with other waste.
-
Spills: In the event of a spill, avoid generating dust. Sweep or vacuum up the material and place it into a suitable disposal container.[4] After the material has been collected, clean the affected area thoroughly.[1]
Step 3: Disposal
-
Non-Hazardous Waste: If deemed non-hazardous by your institution and local regulations, it may be disposed of as regular chemical waste.
-
Hazardous Waste: If classified as hazardous, it must be disposed of through a licensed professional waste disposal service.[3][10][11] Some sources suggest dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Empty Containers: Handle uncleaned containers as you would the product itself. Do not reuse empty containers.[9]
Experimental Protocols Cited
The disposal procedures outlined above are derived from standard safety data sheets and do not originate from specific experimental protocols for the disposal of H-Arg-OH. The recommended procedure is to adhere to the guidance provided in the product's SDS and comply with institutional and governmental waste disposal regulations.
Logical Workflow for H-Arg-OH Disposal
The following diagram illustrates the decision-making process for the proper disposal of H-Arg-OH.
Caption: Decision workflow for the proper disposal of H-Arg-OH.
References
- 1. cellseco.com [cellseco.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. uprm.edu [uprm.edu]
- 5. Arginine - Wikipedia [en.wikipedia.org]
- 6. avantorsciences.com [avantorsciences.com]
- 7. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. L(+)-Arginine | 74-79-3 [chemicalbook.com]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Essential Safety and Handling Guide for rIno.H-Arg-OH (L-Arginine monohydrochloride)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling rIno.H-Arg-OH, also known as L-Arginine monohydrochloride. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
While L-Arginine monohydrochloride is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile or latex). |
| Eye Protection | Safety Glasses | Safety glasses with side shields or goggles. |
| Skin and Body Protection | Lab Coat | A standard laboratory coat. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust is generated, a dust mask may be used. |
Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Avoid contact with skin and eyes.[1]
-
Minimize dust generation and accumulation.
-
Use in a well-ventilated area.[1]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.
-
Keep container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
Accidental Release Measures
In the event of a spill, follow these procedures to ensure a safe and effective cleanup:
-
Ventilate the area.
-
Wear appropriate PPE (gloves, safety glasses, and lab coat).
-
Contain the spill. For solid spills, sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.
-
Clean the spill area with a damp cloth or paper towels.
-
Dispose of all contaminated materials in accordance with institutional and local regulations.
Disposal Plan
As L-Arginine monohydrochloride is not classified as a hazardous waste, disposal procedures are generally straightforward. However, always consult and adhere to your institution's specific waste disposal guidelines.[2][3][4][5]
General Disposal Guidelines:
-
Solid Waste: Collect in a labeled, sealed container. It may be permissible to dispose of it as non-hazardous solid waste.[3]
-
Liquid Waste (Solutions): Depending on the concentration and local regulations, aqueous solutions may be suitable for drain disposal with copious amounts of water.[3][6] Always verify with your institution's environmental health and safety (EHS) department before disposing of any chemical waste down the drain.[3][4][6]
Below is a diagram illustrating the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
The following diagram outlines the general disposal plan for this compound waste.
References
- 1. technopharmchem.com [technopharmchem.com]
- 2. sites.rowan.edu [sites.rowan.edu]
- 3. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 4. montclair.edu [montclair.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
